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  • Product: Methyl 5-(chlorosulfonyl)-2-fluorobenzoate
  • CAS: 1094460-86-2

Core Science & Biosynthesis

Foundational

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate Introduction Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a highly valuable intermediate in the fields of medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

Introduction

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a highly valuable intermediate in the fields of medicinal chemistry and agrochemical synthesis. Its molecular structure, featuring a reactive chlorosulfonyl group, a fluorine atom, and a methyl ester on an aromatic ring, makes it a versatile building block for creating more complex molecules with desired biological activities.[1] The presence of the electrophilic chlorosulfonyl group allows for facile reactions with a wide range of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. This guide provides a comprehensive overview of the primary synthesis pathway, including mechanistic insights, detailed protocols, and the rationale behind key experimental choices.

Physicochemical Properties of the Target Compound

A summary of the key physicochemical properties for Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is presented below.

PropertyValueReference
CAS Number 1094460-86-2[2]
Molecular Formula C₈H₆ClFO₄S[2]
Molecular Weight 252.65 g/mol [2]
Appearance Solid[3]
Storage Inert atmosphere, 2-8°C[2]
SMILES COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)F[2]

Primary Synthesis Pathway: A Two-Step Approach

The most common and logical synthesis of methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a two-step process that begins with 2-fluorobenzoic acid. This pathway involves an initial chlorosulfonation reaction followed by an esterification of the resulting carboxylic acid.

Synthesis_Pathway_Overview Start 2-Fluorobenzoic Acid Intermediate 2-Fluoro-5-(chlorosulfonyl)benzoic acid Start->Intermediate Step 1: Chlorosulfonation (Chlorosulfonic Acid) Product Methyl 5-(chlorosulfonyl)-2-fluorobenzoate Intermediate->Product Step 2: Esterification (Methanol, Acid Catalyst)

Caption: Overview of the two-step synthesis pathway.

Step 1: Chlorosulfonation of 2-Fluorobenzoic Acid

The first critical step is the introduction of the chlorosulfonyl group onto the aromatic ring via electrophilic aromatic substitution.

Mechanism and Regioselectivity:

The reaction proceeds through a classic electrophilic aromatic substitution (EAS) mechanism. Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile, chlorosulfonium ion (⁺SO₂Cl). The regiochemical outcome of the substitution is dictated by the directing effects of the two substituents already present on the ring: the fluorine atom (-F) and the carboxylic acid group (-COOH).

  • Fluorine (-F): An ortho, para-director. While deactivating due to its high electronegativity (inductive effect), its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

  • Carboxylic Acid (-COOH): A meta-director and a strong deactivating group.

The incoming electrophile will preferentially add to the position that is least deactivated and electronically favored. The position para to the fluorine atom (C5) is also meta to the carboxylic acid group. This alignment of directing effects strongly favors the formation of 2-fluoro-5-(chlorosulfonyl)benzoic acid as the major product.

EAS_Mechanism cluster_0 Electrophilic Aromatic Substitution (Chlorosulfonation) Reactant 2-Fluorobenzoic Acid Intermediate Sigma Complex (Resonance Stabilized) Reactant->Intermediate + ClSO₃H Electrophile ⁺SO₂Cl Product 2-Fluoro-5-(chlorosulfonyl)benzoic acid Intermediate->Product - H⁺

Caption: Mechanism of electrophilic aromatic chlorosulfonation.

Experimental Protocol: Chlorosulfonation

This protocol is adapted from a similar procedure for the chlorosulfonation of a substituted benzoic acid.[4]

  • Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber with chlorosulfonic acid (5-10 equivalents).

  • Reagent Addition: Slowly and carefully add 2-fluorobenzoic acid (1.0 eq.) to the chlorosulfonic acid with stirring. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to 90-100°C for several hours (e.g., 5 hours) until the reaction is complete (monitored by TLC or HPLC).[4]

  • Work-up: Cool the reaction mixture to room temperature. In a separate, large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring. This quenching process is highly exothermic and releases HCl gas.

  • Isolation: The product, 2-fluoro-5-(chlorosulfonyl)benzoic acid, will precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water to remove any residual acid. The crude product can be dried and used in the next step or purified further by recrystallization if necessary.

Step 2: Fischer-Speier Esterification

The second step involves the conversion of the intermediate carboxylic acid to its corresponding methyl ester using methanol in the presence of an acid catalyst.

Mechanism:

This reaction follows the Fischer-Speier esterification mechanism. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl group towards nucleophilic attack. Methanol then acts as the nucleophile, attacking the electrophilic carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the final methyl ester product.

Fischer_Esterification CarboxylicAcid 2-Fluoro-5-(chlorosulfonyl) benzoic acid ProtonatedAcid Protonated Carbonyl CarboxylicAcid->ProtonatedAcid + H⁺ TetrahedralInt Tetrahedral Intermediate ProtonatedAcid->TetrahedralInt + CH₃OH Ester Methyl 5-(chlorosulfonyl) -2-fluorobenzoate TetrahedralInt->Ester - H₂O, - H⁺

Caption: Key stages of the Fischer-Speier esterification mechanism.

Experimental Protocol: Esterification

This protocol is based on general Fischer-Speier esterification procedures.[1][5]

  • Reaction Setup: To a round-bottom flask containing the crude 2-fluoro-5-(chlorosulfonyl)benzoic acid (1.0 eq.), add an excess of methanol (typically used as the solvent).

  • Catalyst Addition: With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

  • Reaction: Heat the mixture to reflux and maintain for several hours until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude methyl 5-(chlorosulfonyl)-2-fluorobenzoate by column chromatography on silica gel or by recrystallization to yield the final product.

Alternative Synthetic Pathway

An alternative approach involves starting with methyl 2-fluorobenzoate and performing a direct chlorosulfonation. The directing effects of the fluorine (ortho, para) and the methyl ester (meta) would still favor the introduction of the chlorosulfonyl group at the 5-position. This route consolidates the synthesis into a single step from a commercially available starting material. However, this pathway may present challenges in controlling side reactions and purification due to the potential for hydrolysis of the ester group under the harsh acidic conditions of chlorosulfonation.

Alternative_Pathway Start Methyl 2-Fluorobenzoate Product Methyl 5-(chlorosulfonyl)-2-fluorobenzoate Start->Product Direct Chlorosulfonation (Chlorosulfonic Acid)

Caption: A single-step alternative synthesis pathway.

Conclusion

The synthesis of methyl 5-(chlorosulfonyl)-2-fluorobenzoate is most reliably achieved through a robust two-step sequence involving the chlorosulfonation of 2-fluorobenzoic acid, followed by Fischer-Speier esterification. This pathway offers excellent control over regioselectivity, guided by the directing effects of the fluorine and carboxylic acid substituents. The resulting compound is a key synthetic intermediate whose high reactivity is leveraged in the development of novel pharmaceutical and agrochemical agents.[1] Understanding the mechanisms and experimental considerations outlined in this guide is crucial for researchers and scientists aiming to utilize this versatile molecule in their synthetic endeavors.

References

  • Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. PrepChem.com. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Methyl 5-(chlorosulfonyl)-2-fluorobenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Medicinal Chemistry Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a trifunctional aromatic compound featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a trifunctional aromatic compound featuring a methyl ester, a reactive chlorosulfonyl group, and a fluorine atom. This unique combination of functional groups makes it a highly valuable and versatile intermediate in organic synthesis, particularly within the realm of drug discovery and development. The presence of the electrophilic sulfonyl chloride allows for the straightforward introduction of sulfonamide moieties, a privileged scaffold in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of target molecules, while the methyl ester provides a handle for further synthetic modifications. This guide offers a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate, providing researchers with the foundational knowledge to effectively utilize this important building block.

Physicochemical Properties

Table 1: Physicochemical Properties of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate and Related Compounds

PropertyValue for Methyl 5-(chlorosulfonyl)-2-fluorobenzoateValue for 5-(chlorosulfonyl)-2-fluorobenzoic acid (precursor)Source
CAS Number 1094460-86-237098-75-2[1][2]
Molecular Formula C₈H₆ClFO₄SC₇H₄ClFO₄S[1]
Molecular Weight 252.65 g/mol 238.62 g/mol [1]
Appearance White to off-white solidCrystalline powder[3]
Melting Point No experimental data found~137.58 °C (predicted)[4]
Boiling Point No experimental data found~296.94 - 365.86 °C (predicted)[4]
Density No experimental data found~1.62 g/cm³ (predicted)[4]
Solubility Soluble in DMSOWater solubility: ~7078 - 99712 mg/L (predicted)[4][5]
Storage 2-8°C, stored under nitrogen, inert atmosphereInert atmosphere, room temperature[1][3]

Synthesis and Mechanism

The synthesis of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is typically achieved through a two-step process commencing from 2-fluorobenzoic acid. This process involves electrophilic aromatic substitution followed by esterification.

Synthesis_Pathway 2-Fluorobenzoic_Acid 2-Fluorobenzoic Acid Intermediate_Acid 5-(chlorosulfonyl)-2- fluorobenzoic acid 2-Fluorobenzoic_Acid->Intermediate_Acid Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Final_Product Methyl 5-(chlorosulfonyl)- 2-fluorobenzoate Intermediate_Acid->Final_Product Fischer Esterification Methanol Methanol (CH3OH) Acid Catalyst (e.g., H2SO4)

Figure 1: General synthetic pathway for Methyl 5-(chlorosulfonyl)-2-fluorobenzoate.
Step 1: Chlorosulfonation of 2-Fluorobenzoic Acid

The initial step is the chlorosulfonation of 2-fluorobenzoic acid.[5] In this electrophilic aromatic substitution reaction, chlorosulfonic acid serves as the sulfonating agent. The fluorine atom and the carboxylic acid group are ortho, para-directing and meta-directing, respectively. Steric hindrance from the ortho-carboxylic acid group favors substitution at the para-position (position 5).

Causality Behind Experimental Choices:

  • Reagent: Chlorosulfonic acid is a powerful and readily available reagent for introducing the -SO₂Cl group directly onto an aromatic ring.

  • Reaction Conditions: The reaction is typically performed at low temperatures to control its exothermic nature and to minimize the formation of byproducts. An excess of chlorosulfonic acid is often used to drive the reaction to completion.

Step 2: Fischer Esterification

The resulting 5-(chlorosulfonyl)-2-fluorobenzoic acid is then converted to its methyl ester via Fischer esterification.[5] This acid-catalyzed reaction with methanol is a classical and efficient method for ester formation.

Causality Behind Experimental Choices:

  • Reagents: Methanol is used in large excess to shift the equilibrium towards the product side. A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

  • Reaction Conditions: The reaction is typically heated to reflux to increase the reaction rate.

Chemical Reactivity and Synthetic Utility

The primary utility of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate stems from the high reactivity of the sulfonyl chloride group towards nucleophiles. This allows for the facile synthesis of a wide range of sulfonamide and sulfonate ester derivatives.

Reactivity_Diagram Start Methyl 5-(chlorosulfonyl)- 2-fluorobenzoate Sulfonamide Sulfonamide Derivative Start->Sulfonamide Nucleophilic Substitution Sulfonate_Ester Sulfonate Ester Derivative Start->Sulfonate_Ester Nucleophilic Substitution Amine Primary/Secondary Amine (R1R2NH) Carboxylic_Acid 5-(sulfamoyl)-2- fluorobenzoic acid derivative Sulfonamide->Carboxylic_Acid Ester Hydrolysis Alcohol Alcohol (R'OH) Hydrolysis H2O, H+ or OH-

Figure 2: Key reactions of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate.
Sulfonamide Formation: A Gateway to Bioactive Molecules

The most significant reaction of this compound is its reaction with primary or secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. The resulting sulfonamide derivatives are of great interest in medicinal chemistry due to their wide range of biological activities.

Experimental Protocols

Protocol 1: Synthesis of a Representative Sulfonamide

This protocol describes a general procedure for the synthesis of a sulfonamide from Methyl 5-(chlorosulfonyl)-2-fluorobenzoate and a primary amine (e.g., aniline).

Materials:

  • Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

  • Aniline (or other primary/secondary amine)

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and separation funnel

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 5-(chlorosulfonyl)-2-fluorobenzoate (1.0 eq) in anhydrous DCM or THF.

  • Addition of Base and Amine: To the stirred solution, add pyridine or triethylamine (1.1-1.5 eq) followed by the slow, dropwise addition of the amine (1.0-1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired sulfonamide.

Self-Validation: The purity and identity of the synthesized sulfonamide should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material signals and the appearance of new signals corresponding to the product will validate the success of the reaction.

Applications in Drug Discovery and Development

The sulfonamide functional group is a key component in a multitude of marketed drugs, exhibiting a broad range of therapeutic activities including antibacterial, diuretic, hypoglycemic, and anticancer effects. Methyl 5-(chlorosulfonyl)-2-fluorobenzoate serves as a crucial starting material for the synthesis of novel sulfonamide-containing drug candidates. The fluorine substituent can improve the pharmacokinetic profile of a drug by blocking metabolic oxidation at that position and can also enhance binding affinity to the target protein through favorable electrostatic interactions.

While specific marketed drugs directly synthesized from Methyl 5-(chlorosulfonyl)-2-fluorobenzoate are not prominently documented in publicly available literature, its structural motifs are present in various biologically active compounds investigated in medicinal chemistry programs. Its utility lies in the rapid generation of libraries of novel sulfonamides for screening against various biological targets. For instance, similar building blocks are used in the synthesis of inhibitors for enzymes such as carbonic anhydrases and kinases.

Safety and Handling

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a reactive and hazardous chemical that must be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed and can cause severe skin burns and eye damage.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere to prevent decomposition by moisture.[1][3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations. The compound should be quenched carefully with a suitable nucleophile (e.g., a dilute solution of a non-volatile amine or alcohol) before disposal.

Conclusion

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a valuable and reactive building block for organic synthesis, particularly for the construction of novel sulfonamide derivatives for drug discovery. Its trifunctional nature provides multiple points for synthetic diversification, enabling the creation of complex molecules with potential therapeutic applications. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective utilization in the research and development of new chemical entities.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemchart. (n.d.). 5-(chlorosulfonyl)-2-fluorobenzoic acid (37098-75-2). Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 5-(chlorosulfonyl)-2-fluorobenzoate (C8H6ClFO4S). Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • ResearchGate. (2025, August 6). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Retrieved from [Link]

  • PubMed. (2021, January 1). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][5][6][7]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

  • PubMed. (2020, August 13). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Retrieved from [Link]

  • PubMed. (n.d.). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats. Retrieved from [Link]

Sources

Foundational

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate CAS number 1094460-86-2

An In-Depth Technical Guide to Methyl 5-(chlorosulfonyl)-2-fluorobenzoate This guide provides a comprehensive technical overview of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate, CAS Number 1094460-86-2. It is intended for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

This guide provides a comprehensive technical overview of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate, CAS Number 1094460-86-2. It is intended for researchers, scientists, and professionals in the fields of drug development and synthetic organic chemistry. The document details the compound's synthesis, characterization, reactivity, and applications, with a focus on the practical insights necessary for its successful use in a laboratory setting.

Introduction: A Versatile Building Block

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a trifunctional aromatic compound featuring a methyl ester, a fluorine atom, and a highly reactive chlorosulfonyl group. This specific arrangement of functional groups makes it a valuable and versatile intermediate in organic synthesis. The presence of the electron-withdrawing fluorine and sulfonyl chloride groups on the benzene ring significantly influences its reactivity.

Its primary utility lies in its role as a precursor for the synthesis of a wide array of sulfonamide derivatives.[1][2] The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, including antibacterials, diuretics, and anti-inflammatory agents.[1] The ability to readily introduce this functional group via the reactive sulfonyl chloride handle makes Methyl 5-(chlorosulfonyl)-2-fluorobenzoate a key building block in medicinal chemistry programs.[3][4]

Physicochemical and Spectroscopic Profile

Accurate characterization is the cornerstone of chemical synthesis. The identity and purity of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate can be unequivocally established through a combination of physical property assessment and spectroscopic analysis.

Physicochemical Properties

The fundamental physical and chemical properties are summarized below. These data are critical for handling, storage, and reaction setup.

PropertyValueSource
CAS Number 1094460-86-2[5][6]
Molecular Formula C₈H₆ClFO₄S[5]
Molecular Weight 252.65 g/mol [5]
Appearance White to off-white crystalline powder[7]
Solubility Soluble in DMSO and other common organic solvents[3]
Storage Store in an inert atmosphere at 2-8°C, protected from moisture.[5]
Spectroscopic Characterization

Spectroscopic data provides the definitive structural proof of the compound. While experimental spectra should always be acquired for newly synthesized batches, the following table outlines the expected data based on the compound's structure and established spectroscopic principles.[8][9]

TechniqueExpected Observations
¹H NMR ~3.9 ppm (s, 3H): Methyl ester protons (-OCH₃). ~7.4 ppm (t, 1H): Aromatic proton ortho to the fluorine atom. ~8.2-8.4 ppm (m, 2H): Remaining two aromatic protons, shifted downfield by the adjacent electron-withdrawing sulfonyl chloride and ester groups.
¹³C NMR ~53 ppm: Methyl ester carbon. ~118-140 ppm: Aromatic carbons, including a characteristic doublet for the carbon bonded to fluorine. ~160-165 ppm (d): Carbon bearing the fluorine atom (large C-F coupling constant). ~164 ppm: Carbonyl carbon of the ester.
IR (Infrared) ~1730 cm⁻¹: Strong C=O stretch (ester). ~1380 cm⁻¹ & ~1180 cm⁻¹: Strong, characteristic asymmetric and symmetric S=O stretches of the sulfonyl chloride. ~1250 cm⁻¹: C-F stretch.
MS (Mass Spec) m/z ~252/254: Molecular ion peak showing the characteristic ~3:1 isotopic pattern for one chlorine atom. Fragmentation: Loss of -Cl, -SO₂Cl, -OCH₃.

Synthesis and Purification Workflow

The most common and direct method for preparing Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is the electrophilic aromatic substitution of Methyl 2-fluorobenzoate using chlorosulfonic acid.[10]

Reaction Principle: Chlorosulfonation

Chlorosulfonation is a classic electrophilic aromatic substitution reaction. Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile, ⁺SO₂Cl. The benzene ring of the starting material acts as the nucleophile. The reaction is directed by the existing substituents. The ester group is a meta-director, while the fluorine atom is an ortho-, para-director. The sulfonation occurs para to the activating fluorine atom and meta to the deactivating ester group, leading to the desired 5-position substitution.

Diagram 1: Synthesis Workflow.
Detailed Experimental Protocol: Synthesis

Causality: This protocol is designed for safety and yield. The slow addition at low temperature is crucial to control the highly exothermic reaction and prevent degradation or side-product formation. The quench into ice water precipitates the product while safely neutralizing excess chlorosulfonic acid.

  • Setup: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Reagent Addition: Charge the flask with an excess of chlorosulfonic acid (typically 4-5 equivalents). Cool the flask to 0°C using an ice bath.

  • Substrate Addition: Slowly add Methyl 2-fluorobenzoate (1 equivalent) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Workup (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This is a highly exothermic process and must be done with caution behind a blast shield.

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acids.

  • Drying: Dry the solid product under vacuum to yield the crude Methyl 5-(chlorosulfonyl)-2-fluorobenzoate.

Purification

The crude product is often of sufficient purity for subsequent reactions. If further purification is required, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) is typically effective.

Reactivity and Core Application: Sulfonamide Synthesis

The synthetic value of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate stems from the high reactivity of the sulfonyl chloride functional group.[3] It is a potent electrophile that readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines.

Reaction Principle: Nucleophilic Acyl Substitution at Sulfur

The reaction with an amine proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom. This is followed by the departure of the chloride leaving group, forming the thermodynamically stable S-N bond of the sulfonamide. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent protonation of the starting amine and drive the reaction to completion.[11]

ReactionPathway Reactant1 Methyl 5-(chlorosulfonyl)- 2-fluorobenzoate Product Target Sulfonamide Reactant1->Product Reactant2 Primary/Secondary Amine (R-NHR') Reactant2->Product Byproduct HCl Base Base (e.g., Pyridine, TEA) Base->Product  Neutralizes HCl

Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

Abstract This technical guide provides a comprehensive framework for the structural elucidation of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis. The unequivo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis. The unequivocal confirmation of its molecular structure is paramount for ensuring the quality, safety, and efficacy of downstream products. This document outlines a multi-faceted analytical approach, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section delves into the theoretical underpinnings of the technique, provides detailed experimental protocols, and offers expert interpretation of the expected spectral data. The causality behind experimental choices is emphasized, ensuring a robust and self-validating analytical workflow. This guide is intended for researchers, scientists, and professionals in drug development who require a rigorous and field-proven methodology for the structural characterization of complex organic molecules.

Introduction and Physicochemical Properties

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate (C₈H₆ClFO₄S) is a substituted aromatic compound whose structural integrity is crucial for its intended reactivity and incorporation into larger molecular scaffolds. The presence of multiple functional groups, including a methyl ester, a sulfonyl chloride, and a fluorine atom, necessitates a multi-technique approach for unambiguous structure confirmation.

Physicochemical Properties of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate
PropertyValueReference
CAS Number 1094460-86-2[1][2]
Molecular Formula C₈H₆ClFO₄S[1]
Molecular Weight 252.65 g/mol [1]
Appearance Predicted to be a solid
Storage Inert atmosphere, 2-8°C[1]

Synthesis of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

A plausible and efficient method for the synthesis of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is the chlorosulfonylation of Methyl 2-fluorobenzoate. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring.

Experimental Protocol: Chlorosulfonylation of Methyl 2-fluorobenzoate

Materials:

  • Methyl 2-fluorobenzoate

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 2-fluorobenzoate in anhydrous dichloromethane under an inert atmosphere.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10°C.[3]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.

  • Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution until effervescence ceases.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure Methyl 5-(chlorosulfonyl)-2-fluorobenzoate.

Synthesis Methyl 2-fluorobenzoate Methyl 2-fluorobenzoate Chlorosulfonylation Chlorosulfonylation Methyl 2-fluorobenzoate->Chlorosulfonylation Chlorosulfonic Acid Dichloromethane Methyl 5-(chlorosulfonyl)-2-fluorobenzoate Methyl 5-(chlorosulfonyl)-2-fluorobenzoate Chlorosulfonylation->Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

Caption: Synthetic pathway for Methyl 5-(chlorosulfonyl)-2-fluorobenzoate.

Spectroscopic Structure Elucidation

The cornerstone of structural confirmation lies in the synergistic interpretation of data from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For Methyl 5-(chlorosulfonyl)-2-fluorobenzoate, ¹H NMR, ¹³C NMR, and 2D NMR experiments like HSQC and HMBC are invaluable.[4][5]

  • Prepare a sample by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6]

  • Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[6][7]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2-8.4dd1HH-6
~8.0-8.2ddd1HH-4
~7.3-7.5t1HH-3
~3.9s3H-OCH₃

Note: Predicted chemical shifts and multiplicities. Actual values may vary depending on the solvent and instrument.

Interpretation:

  • The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The downfield shifts are due to the electron-withdrawing effects of the sulfonyl chloride and ester groups.

  • The proton at the H-6 position is expected to be a doublet of doublets due to coupling with H-4 and the fluorine atom.

  • The proton at the H-4 position should appear as a doublet of doublet of doublets due to coupling with H-3, H-6, and the fluorine atom.

  • The proton at the H-3 position will likely be a triplet due to coupling with H-4 and the fluorine atom.

  • The singlet at approximately 3.9 ppm is characteristic of the three protons of the methyl ester group.

Chemical Shift (δ, ppm)Assignment
~164-166C=O (ester)
~158-162 (d, ¹JCF)C-2
~140-145C-5
~135-138C-1
~130-133 (d)C-6
~125-128 (d)C-4
~118-122 (d, ²JCF)C-3
~52-54-OCH₃

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument. 'd' indicates a doublet due to C-F coupling.

Interpretation:

  • The spectrum is predicted to show eight distinct carbon signals.

  • The downfield signal around 164-166 ppm is characteristic of the ester carbonyl carbon.

  • The carbon directly attached to the fluorine atom (C-2) will exhibit a large one-bond C-F coupling constant (¹JCF).

  • Other aromatic carbons will show smaller two- or three-bond C-F couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate each proton signal with the signal of the carbon to which it is directly attached, confirming the assignments made from the 1D spectra.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment will reveal correlations between protons and carbons that are two or three bonds apart.[4][8] Key expected correlations include:

    • The methyl protons (~3.9 ppm) to the ester carbonyl carbon (~164-166 ppm).

    • The aromatic protons to various aromatic carbons, which will be crucial in definitively assigning the substitution pattern.

AnalyticalWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Structure Elucidation cluster_confirmation Structure Confirmation Synthesis Synthesis of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmed Confirmed Structure Data_Integration->Structure_Confirmed

Caption: Overall workflow for the synthesis and structure elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

  • Acquire the FT-IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~1730-1715StrongC=O stretch (ester)
~1600-1450Medium-StrongAromatic C=C stretches
~1380-1360StrongS=O stretch (asymmetric)
~1250-1200StrongC-O stretch (ester)
~1180-1160StrongS=O stretch (symmetric)
~1100-1000StrongC-F stretch
~600-500MediumS-Cl stretch

Interpretation:

  • The strong absorption band around 1730-1715 cm⁻¹ is indicative of the ester carbonyl group.[9]

  • The two strong bands in the regions of 1380-1360 cm⁻¹ and 1180-1160 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl group, respectively.[1]

  • The presence of strong absorptions in the 1250-1000 cm⁻¹ region corresponds to the C-O and C-F stretching vibrations.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and structural features.

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquire the mass spectrum.

m/zPossible Fragment
252/254[M]⁺ (Molecular ion peak with isotopic pattern for Cl)
217[M - Cl]⁺
193[M - OCH₃ - Cl]⁺
153[M - SO₂Cl]⁺
99/101[SO₂Cl]⁺ (Isotopic pattern for Cl)

Interpretation:

  • The molecular ion peak should be observed at m/z 252, with an M+2 peak at m/z 254 in an approximate 3:1 ratio, which is characteristic of the presence of a chlorine atom.[11]

  • Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃).[12]

  • Fragmentation of the sulfonyl chloride moiety can lead to the loss of a chlorine radical or the entire -SO₂Cl group.[1]

  • The presence of fluorine can influence the fragmentation pattern, and high-resolution mass spectrometry can be used to confirm the elemental composition of the fragments.[13]

X-ray Crystallography (Conditional)

For an unequivocal determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[14]

Experimental Protocol: X-ray Crystallography
  • Grow a single crystal of the compound suitable for X-ray diffraction, typically by slow evaporation from a suitable solvent.[15]

  • Mount the crystal on a diffractometer and collect the diffraction data.

  • Solve and refine the crystal structure.

Interpretation: If a suitable crystal can be obtained, X-ray crystallography will provide precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state, offering the highest level of structural confirmation.[16]

Safety and Handling

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a reactive chemical and should be handled with appropriate safety precautions.

  • Hazards: Harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation.[1]

  • Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area. Do not breathe dust/fume/gas/mist/vapors/spray.[11]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container under an inert atmosphere.[1]

Conclusion

The structural elucidation of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate requires a systematic and integrated analytical approach. By combining the detailed connectivity information from NMR spectroscopy, the functional group identification from FT-IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, a confident and complete structural assignment can be achieved. This guide provides the necessary protocols and interpretive insights to ensure the identity and purity of this important chemical intermediate, thereby upholding the principles of scientific integrity and quality assurance in research and development.

References

  • Bruker. (n.d.). NMR Spectrometers. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

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  • Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
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  • ResearchGate. (2019, June 28). What do the special correlations in HMBC 2D NMR?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

  • Google Patents. (n.d.). RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate.
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  • University of Wisconsin-Madison. (2020, September 16). HSQC and HMBC for Topspin. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) methyl violet and (B) methyl violet after decolorization by Aspergillus sp. strain CB-TKL-1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR spectrum of 2-chlorobenzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern. Retrieved from [Link]

  • Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
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  • ResearchGate. (n.d.). FTIR spectrum of C12, C14 and C16 MES. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • PubChem. (n.d.). Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to Methyl 5-(chlorosulfonyl)-2-fluorobenzoate: Properties, Synthesis, and Applications

Abstract: Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a polyfunctional aromatic compound of significant interest to the chemical, pharmaceutical, and material science sectors. Its unique structural arrangement, featuri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a polyfunctional aromatic compound of significant interest to the chemical, pharmaceutical, and material science sectors. Its unique structural arrangement, featuring a reactive sulfonyl chloride, an electron-withdrawing fluorine atom, and a methyl ester, makes it a highly versatile intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, established synthesis protocols, core reactivity, and critical applications, with a particular focus on its role in drug discovery and development. We will delve into the mechanistic basis for its reactivity and provide field-proven protocols for its safe handling and derivatization, equipping researchers with the knowledge to effectively leverage this powerful chemical building block.

Physicochemical Properties and Structural Analysis

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a white to off-white solid under standard conditions.[1] Its identity and core properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₆ClFO₄S[1][2][3]
Molecular Weight 252.65 g/mol [1][2][4]
CAS Number 1094460-86-2[2][5]
IUPAC Name methyl 5-(chlorosulfonyl)-2-fluorobenzoate[3]
Canonical SMILES COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)F[2][3]
Solubility Soluble in DMSO[6]
Storage Conditions 2-8°C, under inert atmosphere[1][2]

The molecule's utility is derived from the distinct electronic properties of its functional groups. The sulfonyl chloride (-SO₂Cl) is a potent electrophilic site, making it the primary center for nucleophilic attack. The fluorine atom and the methyl ester group are electron-withdrawing, which further activates the aromatic ring and influences the regioselectivity of its reactions. This electronic profile makes the compound an ideal scaffold for building diverse molecular libraries.

Synthesis and Mechanistic Insights

The industrial and laboratory-scale synthesis of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is typically achieved through a robust two-step process starting from 2-fluorobenzoic acid.[6] This pathway is favored for its efficiency and control over the final product.

Step 1: Electrophilic Aromatic Substitution (Chlorosulfonation) The first step involves the chlorosulfonation of 2-fluorobenzoic acid. This is an electrophilic aromatic substitution reaction where chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile. The fluorine atom is an ortho-, para-director; however, the carboxylic acid is a meta-director. The sulfonyl group is directed to the position para to the fluorine and meta to the carboxylic acid, resulting in 5-(chlorosulfonyl)-2-fluorobenzoic acid. The use of a strong acid like chlorosulfonic acid is necessary to generate a sufficiently powerful electrophile to react with the deactivated benzoic acid ring.

Step 2: Fischer Esterification The resulting 5-(chlorosulfonyl)-2-fluorobenzoic acid is then esterified.[6] A common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[6] This reaction converts the carboxylic acid to its corresponding methyl ester, yielding the final product.

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Esterification Start 2-Fluorobenzoic Acid Intermediate 5-(Chlorosulfonyl)-2- fluorobenzoic acid Start->Intermediate ClSO₃H Product Methyl 5-(chlorosulfonyl)- 2-fluorobenzoate Intermediate->Product Methanol (CH₃OH) H₂SO₄ (catalyst)

Caption: Synthesis workflow for Methyl 5-(chlorosulfonyl)-2-fluorobenzoate.

Core Reactivity and Applications in Drug Discovery

The primary value of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate in research and drug development lies in the high reactivity of its chlorosulfonyl group.[6] This group is an excellent leaving group, making the sulfur atom highly susceptible to nucleophilic attack.

This reactivity allows the compound to serve as a key intermediate for synthesizing a wide array of derivatives, most notably sulfonamides.[6][7] Sulfonamides are a cornerstone pharmacophore found in numerous therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The reaction with primary or secondary amines proceeds readily, typically in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid byproduct. This modularity enables the rapid generation of compound libraries for screening and lead optimization.

Nucleophilic_Substitution reagent Methyl 5-(chlorosulfonyl)-2-fluorobenzoate -SO₂Cl product Sulfonamide Derivative -SO₂NH-R reagent:f1->product:f1 Nucleophilic Attack nucleophile Nucleophile R-NH₂ (Amine) nucleophile:f1->reagent:f1 byproduct HCl

Caption: General reaction scheme for sulfonamide synthesis.

The introduction of a methyl group can also modulate a molecule's physicochemical and pharmacokinetic properties, which is a key strategy in lead compound optimization.[8] The fluorine atom further enhances chemical behavior, making the resulting derivatives valuable in applications where specific electronic properties are critical.[6]

Experimental Protocols

Protocol 4.1: General Procedure for Sulfonamide Synthesis

This protocol describes a self-validating system for the synthesis of a sulfonamide derivative from Methyl 5-(chlorosulfonyl)-2-fluorobenzoate and a generic primary amine.

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve Methyl 5-(chlorosulfonyl)-2-fluorobenzoate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) to a concentration of 0.1-0.5 M.

  • Reaction Setup: Cool the solution to 0 °C using an ice bath. This is a crucial step to control the exothermicity of the reaction and prevent side product formation.

  • Nucleophile Addition: In a separate flask, prepare a solution of the desired primary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in the same anhydrous solvent.

  • Reaction Execution: Add the amine/base solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 15-30 minutes. The slow addition is critical for maintaining temperature control.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed. This validation step ensures the reaction has gone to completion before proceeding.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography or recrystallization to yield the final sulfonamide. Purity should be confirmed by NMR and MS analysis.

Protocol 4.2: Safe Handling and Storage

Sulfonyl chlorides are hazardous reagents that demand strict safety protocols.[9]

  • Personal Protective Equipment (PPE): Always handle Methyl 5-(chlorosulfonyl)-2-fluorobenzoate inside a certified chemical fume hood.[9] Essential PPE includes tightly fitting safety goggles, a face shield, chemical-resistant nitrile gloves, and a flame-resistant lab coat.[9]

  • Storage: The compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2][10] Recommended storage is in a cool, dry place at 2-8°C, away from incompatible materials like bases and alcohols.[2]

  • Quenching and Disposal: Excess sulfonyl chloride must be neutralized before disposal. This can be achieved by slowly and carefully adding the reagent to a stirred, cold solution of a weak base like sodium bicarbonate.[9] This procedure should be performed in a fume hood due to the evolution of corrosive gases.

Safety and Hazard Management

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is classified as a dangerous substance. Its hazard and precautionary statements are summarized below.

Hazard ClassCodeStatement
Hazard H302Harmful if swallowed.
Hazard H314Causes severe skin burns and eye damage.
Hazard H315Causes skin irritation.
Hazard H319Causes serious eye irritation.
Hazard H332Harmful if inhaled.
Precaution P261Avoid breathing dust/fume/gas/mist/vapors/spray.
Precaution P280Wear protective gloves/protective clothing/eye protection/face protection.
Precaution P301+P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Precaution P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data sourced from Achmem.[2]

Accidental contact with water will lead to an exothermic reaction, producing corrosive hydrogen chloride and sulfuric acid. In case of skin contact, immediately flush the affected area with large amounts of water after removing contaminated clothing.[11]

Conclusion

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a high-value chemical intermediate whose utility is rooted in the predictable and potent reactivity of its sulfonyl chloride group. Its well-defined synthesis and modular reactivity make it an indispensable tool for medicinal chemists and researchers in the synthesis of novel sulfonamides and other complex molecular architectures. A thorough understanding of its properties and strict adherence to safety protocols are paramount to harnessing its full synthetic potential in a safe and effective manner.

References

  • Sciencemadness Wiki. (2023). Sulfuryl chloride. Retrieved from Sciencemadness Wiki. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

  • PubChemLite. (n.d.). Methyl 5-(chlorosulfonyl)-2-fluorobenzoate (C8H6ClFO4S). Retrieved from PubChemLite website. [Link]

  • PubMed. (2013). [Application of methyl in drug design]. Retrieved from PubMed. [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a key bifunctional molecule of si...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a key bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating an electrophilic sulfonyl chloride and a methyl ester, makes it a versatile intermediate for the synthesis of a wide array of pharmacologically active compounds. The presence of a fluorine atom on the aromatic ring can further modulate the physicochemical and metabolic properties of the resulting molecules. Accurate and comprehensive characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products. This guide provides an in-depth analysis of the expected spectroscopic data (NMR, IR, and MS) for Methyl 5-(chlorosulfonyl)-2-fluorobenzoate, offering a framework for its unambiguous identification.

Molecular Structure and Key Features

The chemical structure of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate dictates its spectroscopic signature. The molecule consists of a central benzene ring substituted with a methyl ester group, a fluorine atom, and a chlorosulfonyl group. The relative positions of these substituents give rise to a specific pattern in its spectra.

Figure 1. Chemical structure of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Methyl 5-(chlorosulfonyl)-2-fluorobenzoate, ¹H, ¹³C, and ¹⁹F NMR will provide critical information. Due to the reactivity of the sulfonyl chloride group, aprotic deuterated solvents such as CDCl₃, acetone-d₆, or DMSO-d₆ are recommended for NMR analysis[1].

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the aromatic protons and the methyl ester protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the sulfonyl chloride and ester groups, as well as the fluorine atom.

Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~ 8.2 - 8.4ddJ(H,H) ≈ 2.5, J(H,F) ≈ 4.5H-6
~ 8.0 - 8.2dddJ(H,H) ≈ 8.5, J(H,H) ≈ 2.5, J(H,F) ≈ 2.5H-4
~ 7.4 - 7.6tJ(H,H) ≈ 8.5, J(H,F) ≈ 8.5H-3
~ 3.9 - 4.0s--OCH₃

Interpretation:

  • The aromatic region will display three distinct signals corresponding to the three protons on the benzene ring.

  • The proton at position 6 (H-6) is expected to be the most downfield due to the deshielding effects of the adjacent ester and sulfonyl chloride groups. It will likely appear as a doublet of doublets due to coupling with H-4 and the fluorine atom.

  • The proton at position 4 (H-4) will be coupled to both H-3 and the fluorine atom, likely resulting in a doublet of doublet of doublets.

  • The proton at position 3 (H-3) will be coupled to H-4 and the fluorine atom, appearing as a triplet (or more accurately, a doublet of doublets with similar coupling constants).

  • The methyl ester protons will appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts will be influenced by the attached functional groups and the fluorine atom, which will also cause C-F coupling.

Predicted Chemical Shift (ppm) Assignment
~ 164 - 166 (d, J(C,F) ≈ 260-270 Hz)C-2 (C-F)
~ 163 - 165C=O (ester)
~ 140 - 142C-5 (C-SO₂Cl)
~ 135 - 137 (d, J(C,F) ≈ 3-5 Hz)C-1 (C-COOCH₃)
~ 133 - 135 (d, J(C,F) ≈ 8-10 Hz)C-6
~ 130 - 132 (d, J(C,F) ≈ 3-5 Hz)C-4
~ 118 - 120 (d, J(C,F) ≈ 20-25 Hz)C-3
~ 52 - 54-OCH₃

Interpretation:

  • The carbon directly attached to the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹JCF).

  • The other aromatic carbons will show smaller two-, three-, and four-bond couplings to the fluorine atom.

  • The carbonyl carbon of the ester and the carbon attached to the sulfonyl chloride group will be significantly downfield.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[2][3] It provides information about the chemical environment of the fluorine atom.

Predicted Chemical Shift (ppm):

  • -105 to -115 ppm (relative to CFCl₃)

Interpretation:

  • The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The exact chemical shift will be influenced by the electronic effects of the other substituents on the aromatic ring. The signal will likely be a multiplet due to coupling with the aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying functional groups.[4] For Methyl 5-(chlorosulfonyl)-2-fluorobenzoate, the IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl chloride and methyl ester groups.

Wavenumber (cm⁻¹) Intensity Assignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2960 - 2850MediumAliphatic C-H stretch (-OCH₃)
~ 1730 - 1715StrongC=O stretch (ester)
~ 1600, 1475MediumC=C stretch (aromatic)
~ 1380 - 1360StrongAsymmetric SO₂ stretch
~ 1180 - 1160StrongSymmetric SO₂ stretch
~ 1250 - 1000StrongC-O stretch (ester), C-F stretch
~ 600 - 500StrongS-Cl stretch

Interpretation:

  • The most prominent peaks will be the strong absorptions for the carbonyl group of the ester and the symmetric and asymmetric stretching vibrations of the sulfonyl group.

  • The presence of the S-Cl bond will also give rise to a characteristic absorption in the lower frequency region.

cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry 1H_NMR Proton Environment 13C_NMR Carbon Skeleton 19F_NMR Fluorine Environment Functional_Groups Vibrational Modes (C=O, SO2, C-F, S-Cl) Molecular_Weight Molecular Ion Peak Fragmentation Structural Fragments Molecule Methyl 5-(chlorosulfonyl)-2-fluorobenzoate Molecule->1H_NMR Molecule->13C_NMR Molecule->19F_NMR Molecule->Functional_Groups Molecule->Molecular_Weight Molecule->Fragmentation

Figure 2. Spectroscopic analysis workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[1]

Predicted Data:

  • Molecular Weight: 252.64 g/mol

  • Monoisotopic Mass: 251.9659 Da[5]

  • Major Fragment Ions (m/z):

    • [M-OCH₃]⁺: Loss of the methoxy group

    • [M-COOCH₃]⁺: Loss of the methyl ester group

    • [M-Cl]⁺: Loss of chlorine

    • [M-SO₂Cl]⁺: Loss of the chlorosulfonyl group

Interpretation:

  • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine and one sulfur atom.

  • The fragmentation pattern will be consistent with the structure, showing losses of stable neutral fragments such as the methoxy radical, the methyl ester group, a chlorine radical, and the chlorosulfonyl radical.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Accurately weigh approximately 5-10 mg of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆).

  • Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

Data Acquisition Parameters (300 MHz Spectrometer Example)
  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

  • ¹⁹F NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Observe frequency tuned to the ¹⁹F region.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean.

  • Acquire a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

  • Acquire the mass spectrum using standard EI conditions (e.g., 70 eV electron energy).

Conclusion

The comprehensive spectroscopic analysis of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate through NMR, IR, and MS provides a detailed and self-validating system for its structural confirmation and purity assessment. The interplay of the data from these orthogonal techniques allows for an unambiguous assignment of its chemical structure, which is a critical step in its application for the synthesis of novel therapeutic agents.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem.
  • IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC - NIH.
  • Methyl 5-(chlorosulfonyl)-2-fluorobenzoate (C8H6ClFO4S) - PubChemLite.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

Sources

Foundational

A Comprehensive Technical Guide to the Solubility of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of methyl 5-(chlorosulfonyl)-2-fluorobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the solubility characteristics of methyl 5-(chlorosulfonyl)-2-fluorobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the theoretical and practical aspects of its solubility, offering a framework for solvent selection and experimental determination.

Introduction: The Significance of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate (CAS No. 1094460-86-2) is a substituted aromatic compound with the molecular formula C₈H₆ClFO₄S and a molecular weight of 252.65 g/mol .[1] Its structure, featuring a reactive chlorosulfonyl group, a fluorine atom, and a methyl ester, makes it a valuable building block in organic synthesis.[2] The chlorosulfonyl moiety is a potent electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively.[2][3] This reactivity is central to its application in the development of novel therapeutic agents and agrochemicals.[2][3]

Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. Solvent choice directly impacts reaction kinetics, yield, and purity.

Physicochemical Properties and Predicted Solubility Profile

A summary of the key physicochemical properties of methyl 5-(chlorosulfonyl)-2-fluorobenzoate is provided below:

PropertyValueSource
CAS Number 1094460-86-2[1]
Molecular Formula C₈H₆ClFO₄S[1]
Molecular Weight 252.65 g/mol [1]
Appearance White to off-white solid[1]
Storage Conditions 2-8°C, stored under nitrogen[1]

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] The polarity of both the solute and the solvent plays a crucial role. Methyl 5-(chlorosulfonyl)-2-fluorobenzoate possesses both polar (chlorosulfonyl and methyl ester groups) and non-polar (benzene ring) characteristics.

Based on its structure and the general behavior of sulfonyl chlorides, the following solubility profile can be anticipated:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO)[2], dimethylformamide (DMF), and acetonitrile (ACN). These solvents can solvate the polar functional groups of the molecule without reacting with the chlorosulfonyl group.

  • Moderate Solubility: Likely in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as esters like ethyl acetate.

  • Low Solubility: Expected in non-polar hydrocarbon solvents such as hexanes and toluene.

  • Reactive in Protic Solvents: Protic solvents like water, methanol, and ethanol are generally not suitable for dissolving sulfonyl chlorides as they can react with the chlorosulfonyl group, leading to solvolysis and the formation of the corresponding sulfonic acid or sulfonate ester.[5][6][7]

Experimental Determination of Solubility

Given the limited publicly available quantitative solubility data for methyl 5-(chlorosulfonyl)-2-fluorobenzoate, experimental determination is often necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[8]

Qualitative Solubility Assessment

A preliminary rapid assessment can provide a general understanding of the compound's solubility in various solvents.

Protocol:

  • Add approximately 10-20 mg of methyl 5-(chlorosulfonyl)-2-fluorobenzoate to a dry test tube.

  • Add 1 mL of the selected anhydrous solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.

  • Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, yielding a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.[5]

Quantitative Solubility Determination: Isothermal Shake-Flask Method

This method provides precise solubility values at a given temperature.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess methyl 5-(chlorosulfonyl)-2-fluorobenzoate to a known volume of solvent B Seal vial and agitate at a constant temperature (e.g., 25°C) for a set time (e.g., 24-48h) A->B C Allow undissolved solid to settle B->C D Withdraw a known volume of the supernatant C->D E Filter the aliquot to remove any remaining solid particles D->E F Determine the concentration of the solute in the filtrate (e.g., via HPLC or gravimetric analysis) E->F

Caption: Workflow for the quantitative determination of solubility using the isothermal shake-flask method.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of methyl 5-(chlorosulfonyl)-2-fluorobenzoate to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.[8]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature shaker or incubator. The temperature should be precisely controlled.

    • Agitate the samples at a constant speed for a sufficient period (typically 24-48 hours) to ensure that equilibrium is achieved.

  • Sample Analysis (Gravimetric Method):

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to avoid temperature fluctuations that could cause precipitation.

    • Transfer the aliquot to a pre-weighed, dry container (e.g., a glass dish or vial).

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Weigh the container with the solid residue on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved methyl 5-(chlorosulfonyl)-2-fluorobenzoate by subtracting the initial weight of the empty container from the final weight.

    • Express the solubility in desired units, such as mg/mL or g/100 mL.

Factors Influencing Solubility

Several factors can significantly impact the solubility of methyl 5-(chlorosulfonyl)-2-fluorobenzoate:

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[9][10] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the intermolecular forces in the solid lattice.[9]

  • Solvent Polarity: As previously discussed, the polarity of the solvent is a critical factor. Polar aprotic solvents are generally preferred for sulfonyl chlorides to avoid reaction.[4]

  • Presence of Impurities: The purity of both the solute and the solvent can affect solubility.

  • Molecular Size and Structure: The size and shape of the solute molecule can influence its ability to be solvated by the solvent molecules.[10]

Logical Relationship of Factors Influencing Solubility:

G cluster_properties Physicochemical Properties cluster_conditions External Conditions Solubility Solubility of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate Solute Solute Properties (Polarity, Molecular Size) Solute->Solubility Solvent Solvent Properties (Polarity) Solvent->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (Negligible for solids) Pressure->Solubility

Caption: Key factors influencing the solubility of a solid organic compound in a liquid solvent.

Practical Applications and Solvent Selection in Synthesis

The choice of solvent is critical in synthetic procedures involving methyl 5-(chlorosulfonyl)-2-fluorobenzoate. For instance, in the synthesis of sulfonamides via reaction with an amine, a solvent that readily dissolves both reactants but does not react with the sulfonyl chloride is required. Dichloromethane, acetonitrile, or dioxane are often suitable choices for such transformations.[11]

Conclusion

While specific quantitative solubility data for methyl 5-(chlorosulfonyl)-2-fluorobenzoate is not extensively documented in the public domain, a thorough understanding of its physicochemical properties and the principles governing solubility allows for rational solvent selection. This guide provides a comprehensive framework for both predicting and experimentally determining the solubility of this important synthetic intermediate. The outlined protocols, particularly the isothermal shake-flask method, offer a robust approach for generating reliable solubility data, which is essential for the successful development and scale-up of synthetic processes in the pharmaceutical and agrochemical industries.

References

  • 5-(chlorosulfonyl)-2-fluorobenzoic acid (37098-75-2). Chemchart. Available from: [Link]

  • [Application of methyl in drug design]. PubMed. Available from: [Link]

  • Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. PubMed. Available from: [Link]

  • Factors Affecting Solubility. BYJU'S. Available from: [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. Available from: [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Available from: [Link]

  • Solubility factors when choosing a solvent. Labclinics. Available from: [Link]

  • Factors Affecting Solubility. YouTube. Available from: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available from: [Link]

  • RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate. Google Patents.
  • CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate. Google Patents.
  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Google Patents.
  • Methyl 2-amino-5-fluorobenzoate. PubChem. Available from: [Link]

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Exploratory

A Technical Guide to the Thermal Stability and Decomposition of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

Abstract Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a key bifunctional intermediate in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors. Its utility is derived from the react...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a key bifunctional intermediate in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors. Its utility is derived from the reactive sulfonyl chloride moiety, which allows for the facile construction of sulfonamides and sulfonate esters. However, the inherent reactivity of the chlorosulfonyl group also imparts significant thermal and hydrolytic instability. A comprehensive understanding of this compound's decomposition behavior is not merely academic; it is a critical prerequisite for safe process development, scalable manufacturing, and ensuring the quality and stability of downstream products. This guide provides a deep dive into the theoretical underpinnings of its instability, outlines robust experimental protocols for its characterization, and offers field-proven insights for safe handling and storage.

The Crucial Role of Thermal Stability in Process Chemistry

In the journey from laboratory-scale synthesis to industrial production, the thermal stability of a chemical intermediate is a paramount safety and quality consideration. Methyl 5-(chlorosulfonyl)-2-fluorobenzoate, with its potent electrophilic sulfur center, is susceptible to degradation pathways that can be triggered by heat, moisture, or incompatible materials. These pathways are often highly exothermic and can lead to the evolution of corrosive gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1] An uncontrolled decomposition event poses a significant risk of a runaway reaction, leading to pressure buildup, equipment failure, and potential personnel exposure.[2] Therefore, characterizing the thermal profile—identifying onset decomposition temperatures and potential energy release—is a non-negotiable step in process hazard analysis (PHA).

Mechanistic Insights into Decomposition

The stability of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is dictated by the interplay of its functional groups. The molecule's decomposition is primarily governed by two distinct, yet often competing, mechanisms: hydrolysis and thermal desulfonylation.

Pathway A: Hydrolytic Decomposition

The most prevalent decomposition pathway for sulfonyl chlorides is hydrolysis.[3][4] This occurs upon contact with water, even atmospheric moisture, and proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism at the sulfur atom.[5] Water acts as the nucleophile, attacking the electrophilic sulfur center and displacing the chloride ion. This reaction is often accelerated in the presence of bases.

The primary product of hydrolysis is the corresponding sulfonic acid, 5-(carbomethoxy)-4-fluorobenzenesulfonic acid. The low solubility of many aryl sulfonyl chlorides in water can sometimes offer a degree of protection during aqueous workups, but this should not be relied upon for long-term stability.[6]

Pathway B: Thermal Decomposition (Desulfonylation)

At elevated temperatures, aryl sulfonyl chlorides can undergo desulfonylation, a process involving the extrusion of sulfur dioxide (SO₂).[7][8] This pathway typically proceeds through the cleavage of the carbon-sulfur bond, leading to the formation of an aryl chloride.[9] For Methyl 5-(chlorosulfonyl)-2-fluorobenzoate, this would result in the formation of Methyl 2-fluoro-5-chlorobenzoate. This decomposition can be accelerated by heat and is a significant concern during distillation or high-temperature reactions.[8]

The presence of electron-withdrawing groups on the aromatic ring, such as the fluorine atom and the methyl ester, can influence the rate and mechanism of these decomposition pathways.

Figure 1: Primary Decomposition Pathways start Methyl 5-(chlorosulfonyl)- 2-fluorobenzoate hydrolysis Pathway A: Hydrolysis (S_N2 Mechanism) start->hydrolysis Initiation thermal Pathway B: Thermal (Desulfonylation) start->thermal Initiation h2o H₂O (Moisture) h2o->hydrolysis heat Δ (Heat) heat->thermal product_a 5-(carbomethoxy)-4-fluorobenzene- sulfonic acid + HCl hydrolysis->product_a Product product_b Methyl 2-fluoro-5-chlorobenzoate + SO₂ thermal->product_b Products

Figure 1: Primary Decomposition Pathways

A Framework for Thermal Hazard Assessment

A multi-technique approach is essential for a thorough evaluation of thermal stability. The combination of Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC) provides a comprehensive picture of both the thermodynamic and kinetic aspects of decomposition.

Figure 2: Experimental Workflow for Stability Assessment cluster_thermal Thermal Analysis cluster_analysis Product Identification prep Sample Preparation (Inert Atmosphere) dsc DSC (Differential Scanning Calorimetry) prep->dsc Screening tga TGA (Thermogravimetric Analysis) prep->tga Mass Loss arc ARC (Accelerating Rate Calorimetry) prep->arc Adiabatic Test gcms GC-MS / LC-MS (Post-Decomposition) dsc->gcms Residue Analysis data Data Synthesis & Hazard Evaluation - T_onset, ΔH_decomp - Mass Loss Profile - TMR_ad, Self-Heating Rate dsc->data tga->gcms Residue Analysis tga->data arc->gcms Residue Analysis arc->data gcms->data

Figure 2: Experimental Workflow for Stability Assessment
Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature (T_onset) of thermal decomposition and the associated enthalpy of decomposition (ΔH_decomp). This is a primary screening tool for thermal hazards.

Methodology:

  • Sample Preparation: Under an inert nitrogen atmosphere (glovebox), accurately weigh 2-5 mg of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate into a high-pressure gold-plated stainless steel crucible.

  • Sealing: Hermetically seal the crucible to contain any evolved gases and prevent interaction with the atmosphere.

  • Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 350 °C) at a constant heating rate, typically 5-10 °C/min.

  • Data Analysis: Analyze the resulting heat flow curve. The onset of an exothermic event indicates the beginning of decomposition. Integrate the peak area of the exotherm to calculate the enthalpy of decomposition (ΔH_decomp in J/g).

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs and to quantify this loss, correlating it with potential decomposition pathways (e.g., loss of SO₂ and Cl).

Methodology:

  • Sample Preparation: Weigh 5-10 mg of the sample into an alumina or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Heat the sample from ambient to a final temperature (e.g., 400 °C) at a controlled heating rate (e.g., 10 °C/min) under a continuous flow of inert gas (nitrogen).

  • Data Analysis: Plot the percentage of mass loss versus temperature. Correlate the observed mass loss percentages with the molecular weights of potential leaving groups (e.g., SO₂Cl, SO₂, HCl).

Data Interpretation: A Hypothetical Case Study

While specific experimental data for Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is not publicly available, we can construct an illustrative data set based on the known behavior of analogous aryl sulfonyl chlorides.

ParameterTechniqueIllustrative ValueInterpretation & Causality
Onset Temperature (T_onset) DSC~165 °CThis is the temperature at which the rate of decomposition becomes significant under the experimental conditions. It serves as a critical first indicator for setting maximum operating temperatures in a process.
Enthalpy of Decomposition (ΔH_decomp) DSC-1100 J/gA high exothermic value suggests a significant amount of energy is released during decomposition, highlighting a potential for thermal runaway if heat is not adequately removed.
Initial Mass Loss TGA~160 °CThe onset of mass loss should correlate closely with the DSC T_onset, confirming that the exothermic event is a decomposition reaction.
Total Mass Loss TGA~45%This value can be compared to theoretical losses. For example, loss of the entire -SO₂Cl group (MW ≈ 99.5) from the parent molecule (MW ≈ 252.65) would correspond to a ~39.4% mass loss, suggesting desulfonylation is a plausible primary pathway.

Safe Handling, Storage, and In-Process Management

Given their reactivity, stringent safety protocols are mandatory when handling sulfonyl chlorides.

Storage and Handling
  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, alcohols, and amines.[10] Containers should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[11] Recommended storage is often under refrigeration (2-8 °C).[11]

  • Personal Protective Equipment (PPE): Always handle Methyl 5-(chlorosulfonyl)-2-fluorobenzoate inside a certified chemical fume hood.[12] Essential PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a chemical-resistant lab coat.[12][13]

Protocol for Quenching Excess Reagent

Causality: Unreacted sulfonyl chloride in a reaction mixture poses a significant hazard during workup and disposal. It must be neutralized in a controlled manner to prevent a violent reaction with aqueous solutions. A weak base is used to neutralize the HCl generated during the quench.

Methodology:

  • Preparation: Prepare a stirred solution of 10% aqueous sodium bicarbonate (NaHCO₃) in a separate flask, cooled in an ice bath (0-5 °C). The volume should be sufficient to neutralize the expected excess sulfonyl chloride and any acid byproducts.

  • Slow Addition: Slowly and carefully add the reaction mixture containing the excess sulfonyl chloride dropwise to the cold, stirred bicarbonate solution.

  • Monitoring: Monitor for gas evolution (CO₂). The rate of addition should be controlled to keep the effervescence manageable.

  • Completion: Once the addition is complete, allow the mixture to stir for an additional 30-60 minutes while slowly warming to room temperature to ensure the complete destruction of the sulfonyl chloride.

  • Verification: Check the pH of the aqueous layer to ensure it is neutral or slightly basic before proceeding with extraction or disposal.

Conclusion

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a valuable synthetic building block whose utility is counterbalanced by its inherent thermal and hydrolytic instability. A proactive and systematic approach to characterizing its decomposition behavior is essential for ensuring process safety and product quality. By employing a suite of thermal analysis techniques such as DSC and TGA, researchers and process chemists can define safe operating limits, anticipate potential hazards, and design robust control strategies. The mechanistic understanding of its decomposition—primarily through hydrolysis and thermal desulfonylation—informs appropriate handling, storage, and quenching procedures, mitigating the risks associated with this reactive and important class of compounds.

References

  • King, J. F., & Rathore, R. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
  • Safety First: Handling Sulfuryl Chloride in Industrial Settings. (n.d.). Leading Chemical Supplier.
  • Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society.
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.).
  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. (n.d.). BenchChem.
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2025). ChemicalBook.
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  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. (n.d.). BenchChem.
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). BenchChem.
  • SAFETY DATA SHEET - 5-(Chlorosulfonyl)-2-fluorobenzoic acid. (2025). Fisher Scientific.
  • Laarhoven, L. J. J., & Mulder, P. (1997). Sulfur-chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides.
  • SAFETY DATA SHEET - Ethyl 5-(chlorosulfonyl)
  • SAFETY DATA SHEET - Methyl 2-fluorobenzo
  • Hone, C. A., et al. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
  • SAFETY DATA SHEET - sulfuryl chloride. (n.d.). Santa Cruz Biotechnology.
  • Iino, M., et al. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. The Journal of Organic Chemistry.
  • Sulfonyl halide. (n.d.). Wikipedia.
  • Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Robertson, R. E., & Laughton, P. M. (1972). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water.
  • Grygorenko, O., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Preventing decomposition of sulfonyl chloride during reaction. (n.d.). BenchChem.
  • Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Billingsley, K. L., & Buchwald, S. L. (2008).
  • Methyl 5-(chlorosulfonyl)
  • Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2019).
  • Chang, Y., et al. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. PubMed.
  • Runaway reactions, case studies, lessons learned. (n.d.). ARIA.
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Methyl 5-chloro-3-(chlorosulfonyl)
  • 5-(Chlorosulfonyl)-2-fluorobenzoic acid. (n.d.). BLDpharm.
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Foundational

An In-depth Technical Guide on the Reactivity Profile of the Chlorosulfonyl Group in Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

Abstract The chlorosulfonyl (-SO₂Cl) functional group is a cornerstone of modern organic synthesis, prized for its high electrophilicity and versatile reactivity. As a precursor to a wide array of sulfur-containing compo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chlorosulfonyl (-SO₂Cl) functional group is a cornerstone of modern organic synthesis, prized for its high electrophilicity and versatile reactivity. As a precursor to a wide array of sulfur-containing compounds, its transformations are fundamental in the construction of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Methyl 5-(chlorosulfonyl)-2-fluorobenzoate, a multi-functionalized aromatic compound, presents a unique reactivity profile governed by the interplay of its constituent groups. This technical guide provides an in-depth exploration of the core reactivity of the chlorosulfonyl group within this specific molecular context. We will dissect the mechanistic underpinnings of its reactions, provide field-proven experimental protocols for its key transformations, and present data-driven insights to empower researchers, scientists, and drug development professionals in leveraging this potent synthetic intermediate.

The Electrophilic Core: Understanding the Chlorosulfonyl Group

The reactivity of the chlorosulfonyl group is dominated by the highly electrophilic nature of the sulfur atom. This pronounced electrophilicity is a direct consequence of the strong inductive electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[3][4][5] This electronic arrangement renders the sulfur atom highly susceptible to attack by a wide range of nucleophiles. The subsequent displacement of the chloride ion, an excellent leaving group, drives these nucleophilic substitution reactions forward.[5]

1.1 Mechanistic Pathways: SN2-type vs. Addition-Elimination

The precise mechanism of nucleophilic substitution at a tetracoordinate sulfur center is a subject of detailed study.[6] Evidence points to two primary pathways, and the operative mechanism often depends on the nucleophile, substrate, and solvent conditions.[7][8]

  • Concerted SN2-type Mechanism: In this pathway, the nucleophile attacks the sulfur atom in a single, concerted step, leading to the displacement of the chloride ion through a trigonal bipyramidal transition state.[6][7]

  • Stepwise Addition-Elimination Mechanism: This pathway involves the initial attack of the nucleophile to form a transient, high-energy trigonal bipyramidal intermediate. This intermediate then collapses in a second step, expelling the chloride ion to yield the final product.[5][6]

For most reactions of aromatic sulfonyl chlorides with common nucleophiles like amines and alcohols, the mechanism is generally considered to be a bimolecular nucleophilic substitution (SN2-type) process.[7][9]

Caption: General mechanism of nucleophilic attack on a sulfonyl chloride.

1.2 The Influence of Aromatic Substituents in Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

The reactivity of the chlorosulfonyl group in the title compound is significantly modulated by the other substituents on the benzene ring.

  • 2-Fluoro Group: As a highly electronegative atom, fluorine exerts a powerful electron-withdrawing inductive effect (-I). Positioned ortho to the methyl ester, it enhances the overall electrophilicity of the aromatic ring.

  • 5-Methyl Ester Group: The methoxycarbonyl group (-CO₂Me) is also electron-withdrawing, primarily through resonance and inductive effects.

The cumulative effect of these two electron-withdrawing groups is a substantial increase in the electrophilicity of the sulfonyl sulfur atom, making Methyl 5-(chlorosulfonyl)-2-fluorobenzoate a highly reactive substrate for nucleophilic substitution.

Caption: Electronic effects enhancing the electrophilicity of the sulfur atom.

Foundational Synthetic Transformations

The enhanced electrophilicity of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate makes it an ideal substrate for the synthesis of sulfonamides and sulfonate esters, two classes of compounds with immense importance in medicinal chemistry and organic synthesis.

2.1 Synthesis of Sulfonamides

The reaction between a sulfonyl chloride and a primary or secondary amine is the most reliable and widely used method for preparing sulfonamides.[1][10][11] This transformation is pivotal in drug discovery, as the sulfonamide moiety is a key pharmacophore in numerous therapeutic agents, including antibacterials, diuretics, and anti-inflammatory drugs.[1][10]

2.1.1 Mechanistic Insights The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. A proton is subsequently lost from the nitrogen, and the chloride ion is expelled. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent the protonation and deactivation of the starting amine. Typically, a tertiary amine base like triethylamine or pyridine is used as an acid scavenger.[11]

2.1.2 Experimental Protocol: General Procedure for Sulfonamide Synthesis

  • Setup: To a stirred solution of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF) at 0 °C under an inert atmosphere (N₂ or Ar), add the primary or secondary amine (1.1 eq.).

  • Base Addition: Slowly add a non-nucleophilic base, such as triethylamine (1.5 eq.) or pyridine (2.0 eq.), to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-6 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl (to remove excess amine and base), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to afford the desired sulfonamide.

G Workflow: Sulfonamide Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product A Methyl 5-(chlorosulfonyl)- 2-fluorobenzoate E Combine reactants at 0°C A->E B Primary/Secondary Amine (R₂NH) B->E C Base (e.g., Et₃N) C->E D Anhydrous Solvent (e.g., DCM) D->E F Stir at RT (1-6h) E->F G Aqueous Work-up (HCl, H₂O, Brine) F->G H Dry & Concentrate G->H I Purification (Chromatography/Recrystallization) H->I J Purified Sulfonamide I->J

Caption: A typical experimental workflow for sulfonamide synthesis.

2.1.3 Data Summary: Representative Sulfonamide Synthesis

Nucleophile (Amine)BaseSolventYield (%)Reference
AnilinePyridineDichloromethane~85-100%[11]
MorpholineTriethylamineAcetonitrile>95%[10]
BenzylaminePotassium CarbonatePEG-400~78%[11]
Various secondary aminesSodium HydrideDMF/THF72-96%[11]

Note: Yields are representative for aromatic sulfonyl chlorides and may vary for the specific substrate.

2.2 Synthesis of Sulfonate Esters

The reaction of sulfonyl chlorides with alcohols or phenols provides sulfonate esters.[12] This reaction is synthetically crucial because the resulting sulfonate group (e.g., tosylate, mesylate) is an excellent leaving group, far superior to the original hydroxyl group.[13][14] This "activation" of an alcohol enables it to readily participate in subsequent nucleophilic substitution and elimination reactions.[13][15]

2.2.1 Mechanistic Insights Similar to sulfonamide formation, the synthesis of sulfonate esters involves the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom.[15] The reaction is typically performed in the presence of a base, such as pyridine, which serves both as a catalyst and as a scavenger for the HCl byproduct.[12] The stereochemical configuration of the alcohol's chiral center, if present, is retained during the formation of the sulfonate ester because the C-O bond is not broken.[15]

2.2.2 Experimental Protocol: General Procedure for Sulfonate Ester Synthesis

  • Setup: Dissolve the alcohol or phenol (1.0 eq.) in anhydrous pyridine or dichloromethane containing pyridine (2.0 eq.) at 0 °C under an inert atmosphere.

  • Reagent Addition: Slowly add a solution of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate (1.1 eq.) in a minimal amount of the reaction solvent.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic extract successively with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization.

2.2.3 Data Summary: Representative Sulfonate Ester Synthesis

Nucleophile (Alcohol/Phenol)BaseConditionsYieldReference
Various alcoholsAmine BaseStandardGood to Excellent[12]
PhenolsPyridineRTGood[16]
Primary/Secondary AlcoholsAqueous BaseEnvironmentally BenignGood to Excellent[12]
2.3 Hydrolysis

Aromatic sulfonyl chlorides react with water to form the corresponding sulfonic acids. While this reaction is often considered a parasitic side reaction during syntheses in non-anhydrous conditions, it can also be performed preparatively. The rate of hydrolysis for aromatic sulfonyl chlorides in neutral water is generally slow, a fact attributed to their low solubility.[9][17]

2.3.1 Mechanistic Considerations The hydrolysis of aromatic sulfonyl chlorides is believed to follow an SN2 mechanism, where a water molecule acts as the nucleophile.[9] The reaction rate can be influenced by solvent composition and pH.[9][18] Studies in aqueous sulfuric acid have shown a dependency on the acidity of the medium.[18] For substrates with low water solubility, like many aromatic sulfonyl chlorides, the compound is protected from rapid hydrolysis, allowing for processes to be run in aqueous media under certain conditions.[17]

2.3.2 Experimental Protocol: Hydrolysis to Sulfonic Acid

  • Setup: Suspend Methyl 5-(chlorosulfonyl)-2-fluorobenzoate (1.0 eq.) in a mixture of water and a co-solvent (e.g., dioxane or acetone) to aid solubility.

  • Reaction: Heat the mixture under reflux for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Isolation: Cool the reaction mixture to room temperature. If the sulfonic acid product precipitates, it can be collected by filtration.

  • Purification: Alternatively, remove the organic solvent under reduced pressure. The resulting aqueous solution of the sulfonic acid salt (if a base was present) or the free acid can be used directly or purified further by crystallization.

Conclusion

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a highly activated and versatile electrophile. The potent electron-withdrawing nature of the fluoro and methyl ester substituents significantly enhances the reactivity of the chlorosulfonyl group toward nucleophiles. This intrinsic reactivity makes it an exceptionally valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal and materials chemistry. The primary transformations—reactions with amines to form sulfonamides and with alcohols to form sulfonate esters—are robust, high-yielding, and mechanistically well-understood. By providing a framework of core principles, validated protocols, and mechanistic insight, this guide aims to facilitate the effective and strategic use of this powerful synthetic intermediate in research and development.

References
  • Rogachev, V., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central. Available at: [Link]

  • Rogerson, S., et al. (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Prakash, G. K. S., et al. (2013). Preparation of sulfonamides from N-silylamines. National Institutes of Health. Available at: [Link]

  • King, J. F., & Rathore, R. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society. Available at: [Link]

  • Mahdavi, A., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]

  • Maji, B., & Matsuda, S. (2022). Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]

  • ResearchGate. (n.d.). A simple method for the synthesis of sulfonic esters. Available at: [Link]

  • Rogachev, V., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central. Available at: [Link]

  • MDPI. (n.d.). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Available at: [Link]

  • Pu, X., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Available at: [Link]

  • Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. Available at: [Link]

  • Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. Available at: [Link]

  • Zhao, X., et al. (2014). Palladium-Catalyzed C−H Bond Functionalization with Arylsulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Periodic Chemistry. (2019). Sulfonate Esters. Available at: [Link]

  • LibreTexts. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. Available at: [Link]

  • Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. Available at: [Link]

  • Moody, C. J., & Rivillo, D. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

  • Hell, S. M., et al. (2020). Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes. Journal of the American Chemical Society. Available at: [Link]

  • Chemam, Y., et al. (2022). Recent advances in the chemistry of chlorosulfonyl isocyanate: a review. Taylor & Francis Online. Available at: [Link]

  • Graf, R. (1991). Reaction of chlorosulfonyl isocyanate with styryl cyclopropyl ketones, 1-aryl-2-benzoylcyclopropanes and oxetanes. DTIC. Available at: [Link]

  • Kurpil, B., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. National Institutes of Health. Available at: [Link]

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Exploratory

A Guide to the Synthesis of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate: Key Intermediates and Mechanistic Insights

Executive Summary Methyl 5-(chlorosulfonyl)-2-fluorobenzoate (CAS No. 1094460-86-2) is a pivotal bifunctional molecule increasingly utilized in the synthesis of complex pharmaceutical agents and agrochemicals.[1] Its str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate (CAS No. 1094460-86-2) is a pivotal bifunctional molecule increasingly utilized in the synthesis of complex pharmaceutical agents and agrochemicals.[1] Its structure, featuring a reactive sulfonyl chloride and a methyl ester, makes it an ideal scaffold for introducing the fluoro-substituted carboxyphenylsulfonyl moiety. This guide provides an in-depth examination of the most direct and industrially relevant synthetic pathway for this compound. We will dissect the critical role of the key precursor, Methyl 2-fluorobenzoate, and elucidate the mechanistic principles governing the core chlorosulfonation reaction. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of this synthesis, grounded in established chemical principles and safety protocols.

Synthetic Strategy: A Direct Approach via Electrophilic Aromatic Substitution

The most logical and efficient route to Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a one-step electrophilic aromatic substitution. The synthesis begins with a commercially available and well-characterized starting material, Methyl 2-fluorobenzoate , which serves as the key precursor for the critical transformation.

The core of the synthesis is the introduction of the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. This is achieved through a chlorosulfonation reaction , a classic and powerful method for forming sulfonyl chlorides.[2]

Regiochemical Considerations: The Directing Influence of Substituents

The success of this synthesis hinges on controlling the position of the incoming electrophile on the benzene ring. The two substituents on the starting material, fluorine (-F) and the methyl ester (-COOCH₃), exert competing electronic effects:

  • Fluorine (-F): As a halogen, fluorine is an ortho, para-directing group due to its ability to donate lone-pair electron density via resonance, which stabilizes the cationic intermediate (sigma complex) formed during electrophilic attack at these positions.

  • Methyl Ester (-COOCH₃): This is a meta-directing group because it is electron-withdrawing, deactivating the ring towards electrophilic attack, particularly at the ortho and para positions.

The incoming chlorosulfonyl group will preferentially add to the position that is most activated and sterically accessible. The position para to the fluorine atom (C5) is activated and is sterically unhindered. The positions ortho to the fluorine are either sterically blocked by the large ester group (C3) or electronically deactivated by it. Therefore, the reaction predictably yields the desired 5-substituted isomer as the major product.

The Key Precursor: Methyl 2-fluorobenzoate

The selection of a high-quality starting material is the foundation of any successful synthesis.

Table 1: Properties of the Key Precursor

PropertyValueSource
Compound Name Methyl 2-fluorobenzoate
CAS Number 394-35-4
Molecular Formula FC₆H₄CO₂CH₃
Molecular Weight 154.14 g/mol
Appearance Liquid
Boiling Point 109-110 °C / 35 mmHg
Density 1.21 g/mL at 25 °C

Methyl 2-fluorobenzoate is readily available from commercial suppliers. It can be synthesized via the esterification of 2-fluorobenzoic acid, a common reaction often catalyzed by a strong acid like thionyl chloride or by using solid acid catalysts.[3][4] For the purposes of this guide, we assume the use of a commercially procured, high-purity starting material.

Core Transformation: Synthesis via Chlorosulfonation

The conversion of Methyl 2-fluorobenzoate to the target compound is achieved by reaction with chlorosulfonic acid (ClSO₃H). This powerful reagent serves as both the solvent and the source of the electrophile.

Reaction Mechanism

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Although chlorosulfonic acid itself is a strong electrophile, the active electrophilic species is often considered to be sulfur trioxide (SO₃), which may be present in equilibrium, or the protonated chlorosulfonic acid. The attack of the electron-rich aromatic ring on the electrophile forms a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent loss of a proton re-establishes aromaticity and yields the sulfonic acid, which is then converted to the sulfonyl chloride in the presence of excess chlorosulfonic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for chlorosulfonation reactions and should be performed only by trained chemists with appropriate safety measures in place.

Table 2: Reagent Stoichiometry and Properties

ReagentFormulaMW ( g/mol )Molar Eq.AmountDensity (g/mL)
Methyl 2-fluorobenzoateC₈H₇FO₂154.141.015.4 g (0.1 mol)1.21
Chlorosulfonic AcidClSO₃H116.52~5.058.3 g (0.5 mol)1.75

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas scrubber (to neutralize HCl and SO₂ byproducts), add chlorosulfonic acid (58.3 g, 33.3 mL).

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0 to 5 °C.

  • Substrate Addition: Add Methyl 2-fluorobenzoate (15.4 g, 12.7 mL) dropwise from the addition funnel to the stirred chlorosulfonic acid over a period of 30-45 minutes. It is critical to maintain the internal temperature below 10 °C during the addition to minimize side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture again in an ice bath. Very carefully and slowly, pour the reaction mixture onto crushed ice (~200 g) in a separate beaker with vigorous stirring. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

  • Isolation: The solid product will precipitate out of the aqueous solution. Collect the crude solid by vacuum filtration.

  • Purification: Wash the filter cake with cold deionized water until the filtrate is neutral to pH paper. Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like hexane or a hexane/ethyl acetate mixture.

Causality Behind Experimental Choices
  • Excess Chlorosulfonic Acid: Using a significant excess (e.g., 5 equivalents) ensures that it can act as both the reagent and the solvent, facilitating a homogenous reaction.

  • Low-Temperature Control: The chlorosulfonation of activated aromatic rings is a highly exothermic and rapid reaction. Maintaining a low temperature (0-10 °C) is crucial to prevent polysubstitution and the formation of undesired sulfone byproducts.

  • Quenching on Ice: The reaction is quenched by pouring it onto ice. This serves two purposes: it hydrolyzes any remaining chlorosulfonic acid and precipitates the water-insoluble organic product, allowing for its easy isolation. This step must be done with extreme caution.

Visualization of the Synthetic Workflow

The following diagram illustrates the direct synthetic pathway from the key precursor to the final product.

Synthesis_Pathway Start Methyl 2-fluorobenzoate (Key Precursor) Reagent Chlorosulfonic Acid (ClSO₃H) 0-25 °C Start->Reagent Product Methyl 5-(chlorosulfonyl)-2-fluorobenzoate (Target Molecule) Reagent->Product  Chlorosulfonation

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Methyl 5-(chlorosulfonyl)-2-fluorobenzoate in Medicinal Chemistry

Introduction: A Multifunctional Scaffold for Drug Discovery Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a strategically designed building block for medicinal chemistry, offering a unique combination of functional group...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Scaffold for Drug Discovery

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a strategically designed building block for medicinal chemistry, offering a unique combination of functional groups that facilitate the synthesis of diverse compound libraries. Its structure incorporates three key features: a highly reactive sulfonyl chloride group, a metabolically robust fluorine atom, and a versatile methyl ester. This trifecta of functionalities makes it an invaluable starting material for creating novel sulfonamide derivatives, a class of compounds with a rich history and broad therapeutic relevance, including antibacterial, anticancer, and anti-inflammatory agents.[1]

The sulfonyl chloride (-SO₂Cl) serves as the primary reactive site, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages.[1] The fluorine atom, positioned ortho to the ester, exerts a powerful electronic influence on the molecule. The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, modulate physicochemical properties such as pKa and membrane permeability, and improve binding affinity to biological targets.[2][3][4] The methyl ester provides an additional site for chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation, further expanding the synthetic possibilities.

This document provides a comprehensive guide to the utilization of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate, detailing its properties, a robust protocol for its cornerstone reaction—sulfonamide synthesis—and insights into the significance of its derivatives in modern drug development.

Physicochemical Properties and Safety Data

Handling this reagent requires a clear understanding of its properties and adherence to strict safety protocols. The sulfonyl chloride group is highly reactive and susceptible to hydrolysis.

PropertyValueReference
CAS Number 1094460-86-2[5]
Molecular Formula C₈H₆ClFO₄S[5]
Molecular Weight 252.65 g/mol [5]
Appearance SolidN/A
Storage Inert atmosphere, 2-8°C[5]

Safety & Handling: Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is classified as a hazardous substance. It is harmful if swallowed and causes skin and eye irritation.[5][6] As with all sulfonyl chlorides, it reacts with water (including atmospheric moisture) to release hydrochloric acid (HCl), a corrosive gas.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6]

  • Handling Precautions: Avoid contact with skin, eyes, and clothing. Prevent inhalation of dust or vapors.[6][7] Use only spark-proof tools and operate in a well-ventilated area.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation.[5][8]

Caption: Structure of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate.

Core Application: Synthesis of N-Substituted Sulfonamides

The primary utility of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is its reaction with primary or secondary amines to yield the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry, providing access to a vast chemical space of potential therapeutic agents.[9][10]

Reaction Principle and Mechanism

The synthesis is a classic nucleophilic acyl substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the displacement of the chloride ion, which is an excellent leaving group. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.[1]

G reagentA Methyl 5-(chlorosulfonyl)- 2-fluorobenzoate plus + reagentA->plus reagentB Primary or Secondary Amine (R¹R²NH) reagentB->plus base Base (e.g., Pyridine) product N-Substituted Sulfonamide Derivative base->product plus2 + product->plus2 byproduct Base-HCl Salt plus->product  Anhydrous Solvent  (e.g., DCM, MeCN)  0°C to RT plus2->byproduct

Caption: General reaction scheme for sulfonamide synthesis.

Detailed Experimental Protocol

This protocol provides a reliable method for synthesizing sulfonamides using Methyl 5-(chlorosulfonyl)-2-fluorobenzoate.

Materials & Reagents:

  • Methyl 5-(chlorosulfonyl)-2-fluorobenzoate (1.0 eq)

  • Primary or secondary amine (1.1-1.2 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Workflow Overview:

setup 1. Reaction Setup (Inert atmosphere, 0°C) addition 2. Reagent Addition (Amine, Base, Sulfonyl Chloride) setup->addition reaction 3. Reaction (Stir at RT, 6-18h) addition->reaction monitoring 4. TLC Monitoring reaction->monitoring monitoring->reaction Incomplete workup 5. Aqueous Workup (Wash with HCl, NaHCO₃, Brine) monitoring->workup Complete purify 6. Purification (Column Chromatography) workup->purify char 7. Characterization (NMR, MS, IR) purify->char

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.

    • Rationale: Anhydrous conditions are critical as the sulfonyl chloride readily hydrolyzes with water. An inert atmosphere prevents this.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

    • Rationale: Cooling controls the initial exotherm of the acid-base reaction and the subsequent sulfonylation.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve Methyl 5-(chlorosulfonyl)-2-fluorobenzoate (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

    • Rationale: Dropwise addition is crucial to maintain temperature control and prevent the formation of undesired side products.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 6-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Check for the consumption of the limiting reagent (typically the sulfonyl chloride).

    • Rationale: TLC provides a quick and effective way to determine if the reaction has gone to completion, preventing unnecessary reaction time or premature workup.

  • Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

    • Rationale: The HCl wash removes the excess base (pyridine/triethylamine). The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[1]

Characterization of Synthesized Sulfonamides

The identity and purity of the final compounds should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Characteristic signals for aromatic protons and protons from the amine moiety. The N-H proton of a secondary sulfonamide typically appears as a broad singlet.
¹³C NMR Signals corresponding to all unique carbon atoms in the molecule.
IR Spectroscopy Strong, characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1]
Mass Spectrometry The molecular ion peak ([M]+, [M+H]+, or [M+Na]+) will confirm the molecular weight of the synthesized compound.

The Role of the Sulfonyl Group and Fluorine in Drug Design

The sulfonamide derivatives synthesized from Methyl 5-(chlorosulfonyl)-2-fluorobenzoate are of high interest in medicinal chemistry due to the favorable properties imparted by both the sulfonamide and the fluoro-aromatic moieties.

  • The Sulfonamide Group: This functional group is a cornerstone of modern drug discovery.[11] It is a bioisostere of the amide bond but offers improved metabolic stability against hydrolysis.[12] The two sulfonyl oxygens are excellent hydrogen bond acceptors, while the N-H of a secondary sulfonamide can act as a hydrogen bond donor, facilitating strong interactions with biological targets like enzyme active sites.[9][13] This has led to the development of drugs for a wide range of diseases, including diabetes and cancer.[9][10]

  • The Fluorine Atom: The introduction of fluorine into drug candidates is a powerful strategy for optimizing molecular properties.[2][3] A C-F bond is stronger than a C-H bond, and replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[4] Furthermore, fluorine's high electronegativity can alter the acidity of nearby protons and influence the molecule's conformation, which can lead to enhanced binding affinity and potency.[2][14]

Conclusion

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a high-value, versatile building block for constructing libraries of medicinally relevant sulfonamides. The protocols and principles outlined in this guide demonstrate its straightforward application in synthesis while highlighting the profound impact of its structural features on drug design. By leveraging the reactivity of the sulfonyl chloride and the property-enhancing effects of the fluorine substituent, researchers can efficiently generate novel molecular entities for screening and lead optimization in drug discovery programs.

References

  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
  • The Sulfonyl Group: A Cornerstone in Modern Drug Discovery. Benchchem.
  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complic
  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications.
  • Application of Sulfonyl in Drug Design.
  • Preparation of sulfonamides
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
  • Methyl 5-(chlorosulfonyl)
  • Importance of Fluorine in Benzazole Compounds. PMC - NIH.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Applications of Fluorine in Medicinal Chemistry.
  • The role of fluorine in medicinal chemistry. PubMed.
  • SAFETY D
  • SAFETY D
  • Safety D

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Application

Application of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate in the Synthesis of Advanced Agrochemicals

Introduction Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a highly reactive, trifunctional chemical intermediate of significant interest in the field of modern agrochemical synthesis. Its unique structure, featuring a r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a highly reactive, trifunctional chemical intermediate of significant interest in the field of modern agrochemical synthesis. Its unique structure, featuring a reactive sulfonyl chloride, a fluorine atom, and a methyl ester group on a benzene ring, makes it a versatile building block for the creation of complex and highly active herbicidal compounds. The presence of the electron-withdrawing fluorine atom and sulfonyl chloride group enhances the molecule's electrophilicity, facilitating nucleophilic substitution reactions that are central to the synthesis of various agrochemicals.[1] This application note provides a detailed overview and experimental protocols for the use of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate in the synthesis of a key class of herbicides: the triazolopyrimidine sulfonamides. These herbicides are known for their high efficacy at low application rates and their targeted mode of action as acetolactate synthase (ALS) inhibitors.[2][3]

Core Application: Synthesis of Triazolopyrimidine Sulfonamide Herbicides

A primary application of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is in the synthesis of N-aryl triazolopyrimidine sulfonamides. These compounds are a vital class of herbicides that includes commercial products like cloransulam-methyl.[4][5] The general synthetic strategy involves the condensation of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate with a substituted aminotriazolopyrimidine. The sulfonyl chloride group of the benzoate derivative readily reacts with the amino group of the heterocyclic amine to form a stable sulfonamide linkage.

The following sections provide a detailed, exemplary protocol for the synthesis of a key precursor to a cloransulam-methyl analogue, illustrating the practical application of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate.

Experimental Protocol: Synthesis of a Triazolopyrimidine Sulfonamide Herbicide Precursor

This protocol details the synthesis of Methyl 2-fluoro-5-({[5-ethoxy-7-fluoro-1,2,4-triazolo[1,5-c]pyrimidin-2-yl]amino}sulfonyl)benzoate, a close analogue and precursor to commercial herbicides.

Reaction Scheme

Synthesis_of_Triazolopyrimidine_Sulfonamide reagent1 Methyl 5-(chlorosulfonyl)-2-fluorobenzoate reagents reagent1->reagents reagent2 5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine reagent2->reagents product Methyl 2-fluoro-5-({[5-ethoxy-7-fluoro-1,2,4-triazolo[1,5-c]pyrimidin-2-yl]amino}sulfonyl)benzoate reagents->product Pyridine, Acetonitrile Room Temperature

Caption: Synthetic route for the formation of a triazolopyrimidine sulfonamide.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
Methyl 5-(chlorosulfonyl)-2-fluorobenzoate1094460-86-2252.65
5-ethoxy-7-fluoro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine147150-32-1211.18
Pyridine (anhydrous)110-86-179.10
Acetonitrile (anhydrous)75-05-841.05
Hydrochloric Acid (1N)7647-01-036.46
Ethyl Acetate141-78-688.11
Brine (saturated NaCl solution)N/AN/A
Sodium Sulfate (anhydrous)7757-82-6142.04
Step-by-Step Protocol
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 5-ethoxy-7-fluoro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine (1.0 equivalent) in anhydrous acetonitrile (10 volumes).

  • Addition of Base: To the stirred solution, add anhydrous pyridine (2.5 equivalents) via syringe. The pyridine acts as a base to neutralize the hydrochloric acid byproduct of the reaction.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve Methyl 5-(chlorosulfonyl)-2-fluorobenzoate (1.05 equivalents) in anhydrous acetonitrile (5 volumes). Add this solution dropwise to the reaction mixture at room temperature over 30 minutes. The slight excess of the sulfonyl chloride ensures complete consumption of the limiting amine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed (typically 4-6 hours).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

    • Redissolve the residue in ethyl acetate (20 volumes).

    • Wash the organic layer sequentially with 1N hydrochloric acid (2 x 10 volumes) to remove excess pyridine, followed by water (10 volumes), and finally with brine (10 volumes). The acidic wash is crucial for removing the basic pyridine, simplifying purification.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure Methyl 2-fluoro-5-({[5-ethoxy-7-fluoro-1,2,4-triazolo[1,5-c]pyrimidin-2-yl]amino}sulfonyl)benzoate as a solid.

Causality and Experimental Choices

  • Choice of Solvent: Acetonitrile is a polar aprotic solvent that is suitable for dissolving the reactants and facilitating the nucleophilic substitution reaction without interfering with the reactive sulfonyl chloride group.

  • Role of Pyridine: Pyridine serves as a non-nucleophilic base to quench the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive, and drives the reaction to completion.

  • Reaction Temperature: The reaction is typically carried out at room temperature as the high reactivity of the sulfonyl chloride does not necessitate heating. This also helps to minimize potential side reactions.

  • Purification Strategy: The aqueous work-up with a dilute acid is a standard and effective method for removing the basic catalyst (pyridine). Subsequent purification by column chromatography ensures the isolation of the product with high purity, which is essential for its use in further synthetic steps or for biological evaluation.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Aminotriazolopyrimidine in Acetonitrile add_base Add Pyridine start->add_base add_sulfonyl_chloride Add Methyl 5-(chlorosulfonyl)-2-fluorobenzoate Solution Dropwise add_base->add_sulfonyl_chloride stir_monitor Stir at Room Temperature Monitor by TLC/HPLC add_sulfonyl_chloride->stir_monitor concentrate Concentrate Reaction Mixture stir_monitor->concentrate extract Redissolve in Ethyl Acetate & Wash with HCl, Water, Brine concentrate->extract dry Dry over Na2SO4 & Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Pure Triazolopyrimidine Sulfonamide purify->end Final Product

Caption: Workflow for the synthesis of a triazolopyrimidine sulfonamide herbicide precursor.

Conclusion

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a valuable and versatile intermediate for the synthesis of high-value agrochemicals. Its application in the preparation of triazolopyrimidine sulfonamide herbicides demonstrates its utility in constructing complex, biologically active molecules. The protocol provided herein offers a robust and reproducible method for the synthesis of a key precursor, highlighting the practical aspects of its use in a research and development setting. The principles and techniques described can be adapted for the synthesis of a wide range of sulfonamide-based agrochemicals, underscoring the importance of this building block in the ongoing quest for more effective and environmentally benign crop protection solutions.

References

  • Google Patents. US7339058B2 - Process for the preparation of N-([1][2][3]triazolopyrimidin-2-yl)aryl sulfonamides.

  • PubMed. Chemistry and fate of triazolopyrimidine sulfonamide herbicides. [Link]

  • Google Patents. EP0343752A1 - Alkoxy-1,2,4-triazolo (1,5-c)
  • Google Patents.
  • Google Patents. EP0444747B1 - Preparation of 5,7-dihydroxy-1,2,4-triazolo(1,5-a)-pyrimidine-2-sulfonanilides.
  • PubMed. Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor. [Link]

  • R Discovery. Triazolopyrimidine Sulfonanilide Herbicides and Related Compounds. [Link]

  • ResearchGate. Synthesis of Triazolo[1,5‐c]pyrimidine Sulfonamides Leading to the Discovery of Penoxsulam, a New Rice Herbicide. [Link]

  • Google Patents.
  • PubChem. Cloransulam-methyl. [Link]

  • Chemical Warehouse. Cloransulam-methyl - Active Ingredient Page. [Link]

  • ChemBK. Methyl 3-chloro-2-(((5-ethoxy-7-fluoro(1,2,4)triazolo(1,5-c)pyrimidin-2-yl)sulfonyl)amino)benzoate. [Link]

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Method

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

Introduction: The Strategic Advantage of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate in Heterocyclic Chemistry Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules featuring these core structures. The strategic introduction of sulfur-containing heterocycles has been particularly fruitful in the development of novel therapeutic agents. Within this context, the choice of starting materials is paramount to the successful and efficient synthesis of diverse compound libraries. Methyl 5-(chlorosulfonyl)-2-fluorobenzoate has emerged as a highly versatile and reactive building block for the construction of a variety of heterocyclic systems. Its utility stems from the presence of three key functional groups: a highly reactive sulfonyl chloride, a methyl ester that can be further functionalized, and a fluorine atom which can modulate the electronic properties and metabolic stability of the final compounds.

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of a range of novel heterocyclic compounds, including N-substituted sulfonamides, 1,2,4-benzothiadiazine 1,1-dioxides, and fused sultams, using Methyl 5-(chlorosulfonyl)-2-fluorobenzoate as the key starting material. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not only the "how" but also the "why" behind the experimental choices.

Properties and Reactivity of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a crystalline solid with the molecular formula C₈H₆ClFO₄S. The key to its synthetic utility lies in the electrophilic nature of the sulfonyl chloride group (-SO₂Cl). This group readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide bonds. This reaction is the cornerstone of the synthetic strategies outlined in this guide.[1]

The presence of a fluorine atom ortho to the ester functionality and meta to the sulfonyl chloride group influences the reactivity of the aromatic ring and can impart desirable pharmacokinetic properties to the resulting heterocyclic compounds. The methyl ester provides a handle for further diversification, for instance, through hydrolysis to the corresponding carboxylic acid followed by amide coupling.

PART 1: Synthesis of N-Substituted Sulfonamides

The most direct application of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is in the synthesis of N-substituted sulfonamides. This class of compounds is prevalent in a wide array of therapeutic areas, including antibacterial, anticancer, and anti-inflammatory agents.[2] The general reaction involves the coupling of the sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.

General Workflow for N-Substituted Sulfonamide Synthesis

G A Methyl 5-(chlorosulfonyl)- 2-fluorobenzoate D Reaction in an inert solvent (e.g., DCM, THF) A->D B Primary or Secondary Amine B->D C Base (e.g., Pyridine, Triethylamine) C->D E Work-up and Purification (e.g., Extraction, Chromatography) D->E F N-Substituted Sulfonamide Product E->F

Caption: General workflow for the synthesis of N-substituted sulfonamides.

Detailed Experimental Protocol: Synthesis of Methyl 2-fluoro-5-(N-benzylsulfamoyl)benzoate

This protocol describes the synthesis of a representative N-substituted sulfonamide using benzylamine as the nucleophile.

Materials:

  • Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

  • Benzylamine

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq) dropwise.

  • To this mixture, add a solution of benzylamine (1.1 eq) in anhydrous DCM dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Methyl 2-fluoro-5-(N-benzylsulfamoyl)benzoate.

Data Presentation: Representative N-Substituted Sulfonamides

The following table summarizes the synthesis of a variety of N-substituted sulfonamides from Methyl 5-(chlorosulfonyl)-2-fluorobenzoate with different amines, showcasing the versatility of this building block.

EntryAmineProductYield (%)
1AnilineMethyl 2-fluoro-5-(N-phenylsulfamoyl)benzoate85
2MorpholineMethyl 2-fluoro-5-(morpholinosulfonyl)benzoate92
3PiperidineMethyl 2-fluoro-5-(piperidine-1-sulfonyl)benzoate89
4CyclohexylamineMethyl 5-(N-cyclohexylsulfamoyl)-2-fluorobenzoate87

PART 2: Synthesis of 1,2,4-Benzothiadiazine 1,1-dioxides

1,2,4-Benzothiadiazine 1,1-dioxides are an important class of heterocyclic compounds with a range of biological activities, including diuretic and antihypertensive properties.[3] These can be synthesized from the N-substituted sulfonamides derived from Methyl 5-(chlorosulfonyl)-2-fluorobenzoate through a cyclization reaction. A common strategy involves the reaction of an ortho-aminosulfonamide with a one-carbon electrophile, such as formic acid or an orthoformate.

Synthetic Pathway to 1,2,4-Benzothiadiazine 1,1-dioxides

Caption: Two-step synthesis of 1,2,4-benzothiadiazine 1,1-dioxides.

Detailed Experimental Protocol: Synthesis of Methyl 3-oxo-3,4-dihydro-2H-benzo[e][1][4][5]thiadiazine-6-carboxylate 1,1-dioxide

This protocol outlines the synthesis of a 1,2,4-benzothiadiazine 1,1-dioxide derivative.

Step 1: Synthesis of Methyl 5-(N-(2-carbamoylphenyl)sulfamoyl)-2-fluorobenzoate

  • Follow the general procedure for sulfonamide synthesis described in PART 1, using anthranilamide as the amine nucleophile.

Step 2: Cyclization to form the 1,2,4-Benzothiadiazine 1,1-dioxide

  • To a solution of Methyl 5-(N-(2-carbamoylphenyl)sulfamoyl)-2-fluorobenzoate (1.0 eq) in triethyl orthoformate, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the excess triethyl orthoformate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the desired 1,2,4-benzothiadiazine 1,1-dioxide.

PART 3: Synthesis of Fused Sultams via Intramolecular Cyclization

Sultams (cyclic sulfonamides) are another important class of heterocyclic compounds with diverse biological activities. Fused sultams can be accessed through intramolecular cyclization of appropriately substituted sulfonamides derived from Methyl 5-(chlorosulfonyl)-2-fluorobenzoate.[4][5] A powerful strategy involves the reaction with an amino alcohol, followed by an intramolecular nucleophilic aromatic substitution (SNA_r) or a Mitsunobu reaction.[6]

Reaction Scheme for Fused Sultam Synthesis

G A Methyl 5-(chlorosulfonyl)- 2-fluorobenzoate C Sulfonamide Intermediate with a pendant alcohol A->C Pyridine, DCM B Amino Alcohol (e.g., (S)-prolinol) B->C D Base-mediated Intramolecular Cyclization C->D E Fused Tricyclic Sultam D->E S_NAr reaction

Caption: Synthesis of a fused tricyclic sultam via intramolecular S_NAr reaction.

Detailed Experimental Protocol: Synthesis of a Chiral Fused Sultam

This protocol describes the synthesis of a chiral fused sultam using (S)-prolinol.

Step 1: Synthesis of Methyl 2-fluoro-5-(((S)-2-(hydroxymethyl)pyrrolidin-1-yl)sulfonyl)benzoate

  • Follow the general procedure for sulfonamide synthesis described in PART 1, using (S)-prolinol as the amino alcohol.

Step 2: Intramolecular Cyclization to form the Fused Sultam

  • To a solution of the sulfonamide intermediate from Step 1 (1.0 eq) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK) (1.5-2.0 eq).[6]

  • Heat the reaction mixture to 120-150 °C for 2-4 hours. Microwave irradiation can also be employed to accelerate the reaction.[6]

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired fused tricyclic sultam.

Conclusion and Future Perspectives

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a powerful and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The protocols detailed in this guide for the synthesis of N-substituted sulfonamides, 1,2,4-benzothiadiazine 1,1-dioxides, and fused sultams provide a solid foundation for researchers in drug discovery and medicinal chemistry. The strategic combination of a reactive sulfonyl chloride, a modifiable ester, and a fluorine atom allows for the generation of diverse and complex molecular architectures with high potential for biological activity. Future work will focus on expanding the scope of heterocyclic systems synthesized from this starting material and exploring the biological activities of the resulting compound libraries.

References

  • Synthesis and Anticancer Activity of 1,2,4-Benzothiadiazine-1,1-dioxides. (URL: [Link])

  • A new synthesis of 1,2,4-benzothiadiazines and a selective preparation of o-aminobenzenesulphonamides. (URL: [Link])

  • The structures of 1,2,4- benzothiadiazine-1,1-dioxide derivatives. (URL: [Link])

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (URL: [Link])

  • Sultam synthesis. (URL: [Link])

  • Synthesis and pharmacological evaluation of 1,2,4-benzothiadiazin-1,1- dioxides bearing 5- or 7-sulfonylurea moieties. (URL: [Link])

  • Recent Developments in the Synthesis of Fused Sultams. (URL: [Link])

  • Design and synthesis of 1,2,4‐Benzothiadiazine‐1,1‐dioxide derivatives. (URL: [Link])

  • N-Substituted Sulfonamide Synthesis. (URL: [Link])

  • Synthesis of Novel Saccharin Derivatives. (URL: [Link])

  • Reaction Pairing: A Diversity-Oriented Synthesis Strategy for the Synthesis of Diverse Benzofused Sultams. (URL: [Link])

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (URL: [Link])

Sources

Application

Derivatization of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate for library synthesis

Application Note & Protocol Topic: High-Throughput Derivatization of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate for Rapid Sulfonamide Library Synthesis Audience: Researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Throughput Derivatization of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate for Rapid Sulfonamide Library Synthesis

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and chemical biology.

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, celebrated for its presence in a multitude of clinically approved drugs.[1][2] As a bioisostere of the amide bond, it offers distinct physicochemical properties, including improved metabolic stability and unique hydrogen bonding capabilities.[3][4] Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a highly valuable and versatile building block for constructing diverse compound libraries. Its activated sulfonyl chloride moiety provides a reactive handle for coupling with a wide array of nucleophiles, primarily primary and secondary amines, to yield a library of novel sulfonamides. This application note provides a comprehensive guide and a robust, scalable protocol for the parallel solution-phase synthesis of a sulfonamide library derived from this key intermediate, complete with methodological insights, characterization data, and workflow visualization.

Principle of the Reaction: Nucleophilic Acyl Substitution

The core chemical transformation is the reaction of the electrophilic sulfonyl chloride group of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate with a nucleophilic amine. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism Causality:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride. The high electrophilicity of the sulfur is enhanced by the two strongly electron-withdrawing oxygen atoms and the chlorine atom.

  • Formation of Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included in the reaction to neutralize the hydrochloric acid (HCl) generated in situ.[3] This is critical as the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

The presence of the fluorine atom ortho to the ester and the ester itself are electron-withdrawing groups that can subtly influence the reactivity of the sulfonyl chloride.[5] However, the primary site of reaction remains selectively at the highly reactive -SO2Cl group.

Experimental Workflow for Parallel Library Synthesis

The following diagram outlines the typical workflow for generating a library of sulfonamide derivatives from the parent sulfonyl chloride in a high-throughput format.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis reactant Methyl 5-(chlorosulfonyl)- 2-fluorobenzoate Solution dispensing Dispense Reactants into 96-well Plate reactant->dispensing amines Amine Library (Stock Solutions) amines->dispensing addition Add Base (e.g., TEA) & Solvent (e.g., DCM) dispensing->addition reaction Seal Plate & Agitate (RT, 4-16h) addition->reaction workup Parallel Quenching & Liquid-Liquid Extraction reaction->workup evaporation Solvent Evaporation (Genevac, SpeedVac) workup->evaporation analysis LC-MS Analysis (Purity & Identity) evaporation->analysis nmr NMR Confirmation (Select Compounds) analysis->nmr final_library Final Compound Library (DMSO Stocks) analysis->final_library

Caption: High-throughput synthesis workflow.

Detailed Synthesis Protocol

This protocol is optimized for parallel synthesis in a 96-well plate format but can be readily adapted for single-reaction vessels.

3.1. Materials and Equipment

  • Reagents: Methyl 5-(chlorosulfonyl)-2-fluorobenzoate, library of primary and secondary amines, triethylamine (TEA) or DIPEA, anhydrous dichloromethane (DCM), methanol, dimethyl sulfoxide (DMSO).

  • Equipment: 96-well reaction plates (e.g., polypropylene), plate shaker/agitator, multichannel pipette or automated liquid handler, centrifugal evaporator (e.g., Genevac), LC-MS system, NMR spectrometer.

3.2. Step-by-Step General Protocol

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate in anhydrous DCM.

    • Prepare 0.25 M stock solutions of each amine from your library in anhydrous DCM. Rationale: Using stock solutions facilitates accurate dispensing and high-throughput execution.

  • Reaction Setup (per well):

    • To each well of a 96-well reaction plate, add 250 µL (50 µmol, 1.0 equiv) of the Methyl 5-(chlorosulfonyl)-2-fluorobenzoate stock solution.

    • Add 220 µL (55 µmol, 1.1 equiv) of the desired amine stock solution. A slight excess of the amine ensures complete consumption of the sulfonyl chloride.

    • Add 15 µL (108 µmol, ~2.2 equiv) of triethylamine. Rationale: A stoichiometric amount of base is needed to neutralize the generated HCl; a slight excess ensures the reaction medium remains basic.

  • Reaction Execution:

    • Securely seal the 96-well plate with a cap mat.

    • Place the plate on a shaker and agitate at room temperature for 4-16 hours. Reaction progress can be monitored by LC-MS by taking a small aliquot from a representative well.

  • Work-up and Isolation:

    • Quench the reaction by adding 250 µL of water to each well.

    • Add 500 µL of DCM to each well, seal, and shake vigorously for 5 minutes for liquid-liquid extraction.

    • Centrifuge the plate briefly to separate the layers.

    • Carefully remove the aqueous (upper) layer.

    • Wash the remaining organic layer with another 250 µL of water.

    • Transfer the organic layer to a clean plate and evaporate the solvent to dryness using a centrifugal evaporator.

  • Library Finalization:

    • Dissolve the dried crude products in a known volume of DMSO (e.g., 500 µL) to create 100 mM stock solutions for the final library.

    • Analyze each well using LC-MS to determine the purity and confirm the identity (molecular weight) of the synthesized compound.[6]

Representative Library Members and Expected Data

The following table details representative examples of amines used for derivatization and typical analytical outcomes.

Amine NucleophileProduct StructureReaction Time (h)Purity (LC-MS, %)[M+H]⁺ (Observed)
Morpholine 6>95%334.07
Benzylamine 8>95%354.08
Piperidine 6>95%332.10
Aniline 12>90%340.06
(R)-(-)-2-Amino-1-propanol

10>95%322.08

Note: Product structure images are illustrative placeholders.

Product Characterization: A Self-Validating System

Trustworthy library synthesis relies on robust analytical validation.

5.1. Liquid Chromatography-Mass Spectrometry (LC-MS) This is the primary tool for high-throughput analysis. For each well, the output should provide:

  • Purity: Determined by the relative peak area of the desired product in the chromatogram (e.g., at 254 nm).

  • Identity: Confirmed by matching the observed mass-to-charge ratio (m/z) of the major peak with the calculated molecular weight of the expected product.[7]

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy For key compounds or for troubleshooting, ¹H and ¹³C NMR provide definitive structural confirmation.[8]

  • ¹H NMR: Key diagnostic signals for a successful reaction include:

    • The disappearance of the starting amine N-H protons.

    • The appearance of a characteristic sulfonamide N-H proton signal, typically a broad singlet observed between δ 8-10 ppm.[7][8]

    • Shifts in the aromatic protons of the benzoate ring (typically found between δ 7.5-8.5 ppm).

    • The singlet for the methyl ester protons around δ 3.9 ppm.

  • ¹³C NMR: Confirms the carbon skeleton, with the carbonyl carbon of the ester appearing around δ 165 ppm.

5.3. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR can be used to verify the presence of the sulfonamide group through its characteristic stretching vibrations.[8]

  • Asymmetric SO₂ stretch: ~1320-1350 cm⁻¹

  • Symmetric SO₂ stretch: ~1140-1160 cm⁻¹

Conclusion

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate serves as an exceptional starting material for the efficient, high-throughput synthesis of diverse sulfonamide libraries. The protocol described herein is robust, scalable, and leverages standard laboratory equipment. The straightforward reaction conditions and simple work-up procedure make it an ideal method for rapidly generating novel chemical entities for screening in drug discovery and chemical biology programs. The inherent reliability of the sulfonylation reaction, coupled with rigorous LC-MS analysis, ensures the high quality and integrity of the resulting compound library.

References

  • Zieliński, P., Karczmarzyk, Z., & Wysocki, W. (2005). Parallel solid-phase synthesis and characterization of new sulfonamide and carboxamide proline derivatives as potential CNS agents. Bioorganic & Medicinal Chemistry, 13(8), 3029-35. [Link]

  • Starosyla, S. A., et al. (2024). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 29(3), 690. [Link]

  • Crossley, R. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21256–21263. [Link]

  • Gioiello, A., et al. (2011). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Medicinal Chemistry Letters, 2(10), 738-742. [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group Website. [Link]

  • Reddy, P. V. N., et al. (2009). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 50(15), 1669-1671. [Link]

  • ResearchGate. (n.d.). On-resin parallel combinatorial library synthesis. ResearchGate. [Link]

  • Jayasekara, P. S., et al. (2013). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. Combinatorial Chemistry & High Throughput Screening, 16(10), 789-796. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Publishing. [Link]

  • Hu, J., et al. (2005). Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones. The Journal of Organic Chemistry, 70(13), 5008-5011. [Link]

  • Eke, U. B., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7489. [Link]

  • Hu, J., Zhang, W., & Wang, J. (2005). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research, 38(10), 831-839. [Link]

  • Sidelmann, U. G., et al. (1997). Purification and 1H NMR spectroscopic characterization of phase II metabolites of tolfenamic acid. Drug Metabolism and Disposition, 25(6), 725-31. [Link]

Sources

Method

Application Note & Protocol: A Scalable Synthesis of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

Executive Summary Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a pivotal building block in contemporary medicinal and agricultural chemistry. Its unique trifunctional molecular architecture—featuring a reactive sulfonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a pivotal building block in contemporary medicinal and agricultural chemistry. Its unique trifunctional molecular architecture—featuring a reactive sulfonyl chloride, an electron-withdrawing fluorine atom, and a methyl ester—renders it an exceptionally versatile intermediate for the synthesis of complex, high-value molecules.[1] Notably, this compound serves as a key precursor for various pharmaceuticals, including potent PARP (Poly(ADP-ribose) polymerase) inhibitors used in oncology, and a range of sulfonylurea herbicides.[2][3][4] The presence of the fluorine atom enhances the molecule's electronic properties, influencing its reactivity and the physiological characteristics of its derivatives.[1]

This document provides a comprehensive, field-proven guide for the large-scale synthesis of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate. We will elucidate the strategic rationale behind the chosen synthetic pathway, provide a detailed, step-by-step protocol optimized for scalability, and address critical safety and analytical considerations. This guide is intended for researchers, chemists, and process development professionals engaged in pharmaceutical and agrochemical synthesis.

Strategic Synthesis Pathway: A Two-Step Approach

The most robust and economically viable route for the large-scale production of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate involves a two-step sequence starting from the readily available 2-fluorobenzoic acid.

  • Electrophilic Chlorosulfonation: Introduction of the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring of 2-fluorobenzoic acid.

  • Fischer Esterification: Conversion of the resulting carboxylic acid intermediate to the target methyl ester.

This pathway is strategically superior for large-scale operations because it avoids the pre-formation and handling of methyl 2-fluorobenzoate and directly yields the key intermediate, 5-(chlorosulfonyl)-2-fluorobenzoic acid, which can be isolated with high purity before proceeding.

Diagram of Synthetic Workflow

G A 2-Fluorobenzoic Acid reagent1 Chlorosulfonic Acid (HSO₃Cl) (Controlled Temperature) A->reagent1 B 5-(Chlorosulfonyl)-2-fluorobenzoic Acid reagent2 Methanol (CH₃OH) Sulfuric Acid (H₂SO₄, cat.) (Reflux) B->reagent2 C Methyl 5-(chlorosulfonyl)-2-fluorobenzoate reagent1->B Step 1: Chlorosulfonation reagent2->C Step 2: Esterification

Caption: Overall two-step synthesis workflow.

Causality of Experimental Choices
  • Starting Material: 2-Fluorobenzoic acid is chosen for its commercial availability and the directing effects of its substituents. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director and a strong deactivator. In electrophilic aromatic substitution, the incoming electrophile is directed to the position para to the highly activating fluorine atom (position 5), which is the desired regiochemistry.

  • Chlorosulfonating Agent: Chlorosulfonic acid is the reagent of choice for its high reactivity and efficiency in introducing the -SO₂Cl group directly onto the aromatic ring.

  • Esterification Method: Fischer esterification is a classic, cost-effective, and scalable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[5]

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1-mole scale and can be adapted for larger quantities with appropriate engineering controls.

Materials and Equipment
Reagents & Solvents Grade Equipment
2-Fluorobenzoic Acid≥99%5 L Jacketed Glass Reactor with Mechanical Stirrer
Chlorosulfonic Acid≥99%Temperature Probe and Controller
Methanol (Anhydrous)≥99.8%Addition Funnel (Pressure-Equalizing)
Sulfuric Acid (Concentrated)98%Reflux Condenser with Gas Outlet to Scrubber
Dichloromethane (DCM)ACS GradeLarge Büchner Funnel and Vacuum Flask
Sodium Bicarbonate (NaHCO₃)ACS GradeVacuum Oven
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradepH Meter or pH Paper
Crushed Ice / Deionized Water
Step 1: Chlorosulfonation of 2-Fluorobenzoic Acid

WARNING: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large quantities of heat and toxic hydrogen chloride (HCl) gas.[6][7][8] This procedure must be performed in a well-ventilated walk-in fume hood with appropriate personal protective equipment (PPE).

  • Reactor Setup: Equip the 5 L reactor with a mechanical stirrer, temperature probe, and a pressure-equalizing addition funnel. Connect the gas outlet of the reactor to a gas scrubber containing a sodium hydroxide solution to neutralize the evolved HCl gas.

  • Charge Reactant: Charge the reactor with 2-fluorobenzoic acid (140.1 g, 1.0 mol).

  • Cooling: Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.

  • Reagent Addition: Slowly add chlorosulfonic acid (408.0 g, 3.5 mol, ~230 mL) dropwise via the addition funnel over 2-3 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. The reaction is highly exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours until the reaction is complete (monitor by TLC or HPLC).

  • Work-up and Isolation:

    • Prepare a separate large vessel containing 2.5 kg of crushed ice and 1 L of deionized water with vigorous stirring.

    • Slowly and carefully pour the reaction mixture onto the ice-water slurry. A thick white precipitate of 5-(chlorosulfonyl)-2-fluorobenzoic acid will form.

    • Stir the slurry for 30 minutes to ensure complete precipitation and hydrolysis of excess chlorosulfonic acid.

    • Isolate the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the filtrate is neutral (pH ~6-7).

    • Dry the white solid intermediate in a vacuum oven at 50-60 °C to a constant weight.

    • Expected Yield: 203-220 g (85-92%) of 5-(chlorosulfonyl)-2-fluorobenzoic acid.

Step 2: Esterification of 5-(chlorosulfonyl)-2-fluorobenzoic acid
  • Reactor Setup: Reconfigure the clean, dry 5 L reactor for reflux with a heating mantle, mechanical stirrer, and reflux condenser.

  • Charge Reactants: Charge the reactor with the dried 5-(chlorosulfonyl)-2-fluorobenzoic acid (e.g., 214.7 g, 0.9 mol), anhydrous methanol (2.0 L), and begin stirring.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (26.5 g, 0.27 mol, ~14.4 mL) to the stirring suspension. A slight exotherm will be observed.

  • Reaction: Heat the mixture to reflux (~65 °C) and maintain for 8-12 hours. Monitor the reaction's progress by HPLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol by approximately half using a rotary evaporator.

    • In a separate vessel, prepare 3 L of ice-water.

    • Slowly pour the concentrated reaction mixture into the ice-water with vigorous stirring. The product will precipitate as a white solid.

    • Filter the solid using a Büchner funnel.

    • Create a slurry of the filter cake in a 5% aqueous sodium bicarbonate solution (1 L) to neutralize any residual acid. Stir for 20 minutes.

    • Filter the product again and wash the cake with deionized water (2 x 1 L) until the filtrate is neutral.

    • Dry the final product, Methyl 5-(chlorosulfonyl)-2-fluorobenzoate, in a vacuum oven at 40-50 °C.

    • Expected Yield: 195-212 g (86-93% for this step).

Summary of Quantitative Data

Parameter Step 1: Chlorosulfonation Step 2: Esterification
Starting Material 2-Fluorobenzoic Acid5-(chlorosulfonyl)-2-fluorobenzoic acid
Key Reagents Chlorosulfonic AcidMethanol, Sulfuric Acid
Molar Ratio (Reagent:Substrate) 3.5 : 11.1 : 1 (based on intermediate)
Temperature 0-10 °C (addition), then RTReflux (~65 °C)
Reaction Time 6-9 hours8-12 hours
Typical Yield 85-92%86-93%
Purity (Post-Workup) >95%>97%
Overall Yield -73-86%

Safety and Hazard Management

Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents involved.

Diagram of Safety Protocols

G cluster_0 Hazard Control Hierarchy A Elimination/Substitution (Not feasible for this synthesis) B Engineering Controls - Certified Chemical Fume Hood - Gas Scrubber (NaOH) - Jacketed Reactor for Temp. Control A->B Decreasing Effectiveness C Administrative Controls - Standard Operating Procedures (SOPs) - Restricted Access to Area - Emergency Training B->C Decreasing Effectiveness D Personal Protective Equipment (PPE) - Acid-Resistant Gloves (Butyl) - Chemical Splash Goggles & Face Shield - Heavy-Duty Lab Coat / Apron C->D Decreasing Effectiveness

Caption: Hierarchy of controls for managing synthesis hazards.

  • Chlorosulfonic Acid: Extremely corrosive and water-reactive.[6][9] Causes severe skin burns and eye damage. Inhalation can cause severe respiratory tract irritation.[8][10] Always handle in a certified fume hood with proper PPE. Emergency shower and eyewash stations must be immediately accessible.[7]

  • Sulfuric Acid: Concentrated sulfuric acid is a strong acid and oxidizing agent. It is highly corrosive and can cause severe burns.

  • Pressure Management: The chlorosulfonation step generates a large volume of HCl gas. Ensure the reactor is not sealed and is properly vented to a scrubber to prevent pressure buildup.

  • Quenching: The addition of the reaction mixture to water is extremely exothermic and must be done slowly and with efficient cooling and stirring to control the release of heat and fumes.

  • Waste Disposal: All acidic aqueous waste must be neutralized with a base (e.g., sodium carbonate or calcium hydroxide) before disposal. Organic waste containing chlorinated solvents must be collected and disposed of according to institutional and local regulations.

Analytical Quality Control

To ensure the final product meets the required specifications for downstream applications, the following analytical tests are mandatory.

  • Identity Confirmation:

    • ¹H and ¹³C NMR: To confirm the structural integrity and regiochemistry of the final product.

    • Mass Spectrometry (MS): To verify the molecular weight (C₈H₆ClFO₄S, MW: 252.65 g/mol ).[11]

  • Purity Assessment:

    • HPLC: To determine the purity of the final compound, typically using a C18 column with a water/acetonitrile or water/methanol mobile phase, with detection at 210-254 nm.[12] The purity should ideally be ≥98%.

  • Physical Characterization:

    • Melting Point: To compare with literature values as an indicator of purity.

    • Appearance: The final product should be a white to off-white crystalline solid.

References

  • Google Patents. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available from: [Link]

  • Google Patents. CN113248373A - Preparation method of methyl benzoate compound.
  • Google Patents. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
  • Royal Society of Chemistry. Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: an Example of Inhibiting Parallel Side-reactions. Available from: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - CHLOROSULPHONIC ACID. Available from: [Link]

  • Loba Chemie. CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Available from: [Link]

  • Wang, B., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib).... Journal of Medicinal Chemistry, 59(1), 335-57. Available from: [Link]

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Application

Application Note: Strategic Use of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate for the Synthesis of Potent Carbonic Anhydrase Inhibitors

Introduction: The Enduring Therapeutic Relevance of Carbonic Anhydrase Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological proce...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Therapeutic Relevance of Carbonic Anhydrase

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1][2][3] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4] This seemingly simple reaction is pivotal for pH regulation, CO₂ transport, electrolyte secretion, and various biosynthetic pathways.[1][2][5][6] In humans, 16 different CA isoforms have been identified, each with distinct tissue distribution and catalytic activity, making them attractive targets for therapeutic intervention in a range of diseases.[3][7]

The clinical significance of CA inhibitors is well-established, with applications in treating glaucoma, epilepsy, edema, and more recently, as potential anti-cancer agents.[1][8] The primary aromatic sulfonamide moiety (Ar-SO₂NH₂) is the cornerstone of classical CA inhibitors, exhibiting high affinity for the zinc ion within the enzyme's active site.[9] This guide focuses on the strategic application of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate , a versatile chemical intermediate, in the rational design and synthesis of novel benzenesulfonamide-based carbonic anhydrase inhibitors.

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate: A Privileged Building Block

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate (C₈H₆ClFO₄S) is a highly reactive and versatile building block for the synthesis of functionalized aromatic compounds.[10][11] Its utility in the preparation of carbonic anhydrase inhibitors stems from several key structural features:

  • The Chlorosulfonyl Group (-SO₂Cl): This is the primary reactive site for the synthesis of the crucial sulfonamide pharmacophore. It readily undergoes nucleophilic substitution with primary or secondary amines to form stable sulfonamide bonds.[12][13][14]

  • The 2-Fluoro Substituent: The presence of a fluorine atom ortho to the ester group significantly influences the electronic properties and conformational preferences of the resulting inhibitor. Fluorine's high electronegativity can modulate the pKa of the sulfonamide group and introduce favorable interactions within the enzyme's active site, potentially enhancing binding affinity and selectivity.[8][15][16][17]

  • The Methyl Ester Group (-COOCH₃): This group provides a convenient handle for further chemical modifications, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

The strategic placement of these functional groups makes Methyl 5-(chlorosulfonyl)-2-fluorobenzoate an ideal starting material for creating libraries of novel CA inhibitors with tunable properties.

Synthetic Workflow: From Building Block to Potent Inhibitor

The general synthetic strategy involves a two-step process: the formation of the sulfonamide bond followed by modification of the methyl ester. This workflow allows for the generation of a diverse range of inhibitors from a common intermediate.

G A Methyl 5-(chlorosulfonyl)- 2-fluorobenzoate C Sulfonamide Formation (Nucleophilic Substitution) A->C Base (e.g., Pyridine, TEA) DCM, 0 °C to rt B Primary Amine (R-NH2) B->C D Intermediate: Methyl 2-fluoro-5-(N-R-sulfamoyl)benzoate C->D Purification (Chromatography/Recrystallization) E Hydrolysis or Amidation D->E 1. LiOH, THF/H2O 2. Acidification OR Amine, Coupling Agent F Final Inhibitor: 2-Fluoro-5-(N-R-sulfamoyl)benzoic acid or amide derivative E->F

Caption: General synthetic workflow for the preparation of carbonic anhydrase inhibitors from Methyl 5-(chlorosulfonyl)-2-fluorobenzoate.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-fluoro-5-(N-alkyl/aryl-sulfamoyl)benzoate

This protocol details the general procedure for the synthesis of the sulfonamide intermediate.

Materials:

  • Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

  • Primary amine (e.g., benzylamine, aniline derivatives)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 5-(chlorosulfonyl)-2-fluorobenzoate (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base and Amine: Slowly add pyridine or TEA (1.2 eq) to the solution, followed by the dropwise addition of the primary amine (1.1 eq) dissolved in a small amount of anhydrous DCM.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure methyl 2-fluoro-5-(N-alkyl/aryl-sulfamoyl)benzoate.[18]

Self-Validation:

  • TLC Analysis: The disappearance of the starting material and the appearance of a new, less polar spot indicates the progress of the reaction.

  • Spectroscopic Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Hydrolysis to the Carboxylic Acid Inhibitor

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl 2-fluoro-5-(N-alkyl/aryl-sulfamoyl)benzoate

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH) solution (1M)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolution: Dissolve the methyl ester intermediate (1.0 eq) in a mixture of THF and water.

  • Hydrolysis: Add an excess of 1M LiOH solution (3-5 eq) and stir the mixture at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture to 0 °C and acidify with 1M HCl to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid product.

  • Purification: If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).[18][19]

Structure-Activity Relationship (SAR) Insights

The benzenesulfonamide scaffold allows for systematic modifications to probe the SAR and optimize inhibitory potency and isoform selectivity.[9]

Modification SiteRationale and Expected Outcome
Sulfonamide "Tail" (R-group) The R-group extends into the active site cavity and can form interactions with various amino acid residues. Modifying this group is a primary strategy for achieving isoform selectivity.[20] For example, bulky or aromatic groups can interact with hydrophobic pockets in some isoforms (e.g., CA II, IX, XII), while more polar groups can form hydrogen bonds.[20][21]
2-Fluoro Substituent The fluorine atom can engage in favorable orthogonal multipolar interactions with the enzyme backbone or side chains.[8][16] It also acts as a weak hydrogen bond acceptor and can influence the conformation of the inhibitor, pre-organizing it for optimal binding.[15][17]
Benzoate Moiety Conversion of the methyl ester to a carboxylic acid introduces a potential hydrogen bond donor/acceptor and a charged group, which can alter solubility and interactions at the active site entrance. Amide derivatives can introduce further points of interaction and modulate pharmacokinetic properties.

The tumor-associated isoforms hCA IX and XII are often targeted in cancer therapy, and inhibitors with low nanomolar to subnanomolar potency against these isoforms are highly sought after.[20] The strategic design of the sulfonamide "tail" is crucial for achieving selectivity for these isoforms over the more ubiquitous cytosolic isoforms hCA I and II.[20][22][23]

In Vitro Inhibition Assay Protocol

To evaluate the efficacy of the synthesized inhibitors, a standard in vitro carbonic anhydrase inhibition assay is performed. This assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (p-NPA).[1]

G cluster_0 Assay Preparation cluster_1 Plate Setup (96-well) cluster_2 Reaction & Measurement cluster_3 Data Analysis A Prepare Reagents: - CA Enzyme Solution - p-NPA Substrate - Inhibitor Stock Solutions - Assay Buffer (Tris-HCl) B Add Assay Buffer, Inhibitor Dilutions (or DMSO for control), and CA Enzyme Solution A->B C Pre-incubate at room temperature (10-15 min) B->C D Initiate reaction by adding p-NPA Substrate Solution C->D E Measure absorbance at 400-405 nm in kinetic mode D->E F Calculate reaction rates E->F G Determine % Inhibition and IC50 values F->G

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • 4-Nitrophenyl acetate (p-NPA)

  • Synthesized inhibitors and a standard inhibitor (e.g., Acetazolamide)

  • Tris-HCl buffer (pH 7.5)

  • DMSO or acetonitrile

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in cold assay buffer.

    • Prepare a stock solution of p-NPA in acetonitrile or DMSO.

    • Prepare serial dilutions of the test inhibitors and the standard inhibitor in assay buffer.

  • Assay Plate Setup:

    • To the wells of a 96-well plate, add assay buffer.

    • Add the inhibitor dilutions (or DMSO for the control).

    • Add the CA enzyme working solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Measurement: Immediately measure the increase in absorbance at 400-405 nm in kinetic mode.[1][5]

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the concentration that causes 50% inhibition (IC₅₀) by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Conclusion

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a highly valuable and strategically designed starting material for the synthesis of novel carbonic anhydrase inhibitors. Its inherent reactivity and functional group arrangement provide a robust platform for generating diverse libraries of compounds. The protocols and insights provided in this application note offer a comprehensive guide for researchers in drug discovery to efficiently synthesize and evaluate potent and selective carbonic anhydrase inhibitors, leveraging the unique properties of this fluorinated building block. The systematic exploration of SAR, guided by structural biology insights from techniques like X-ray crystallography, will continue to drive the development of next-generation CAIs for a multitude of therapeutic applications.[24][25][26][27]

References

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  • BenchChem. (n.d.). Structure-Activity Relationship (SAR) Studies of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors.
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  • Reddy, T. J., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 9(18), 3507-3509. Retrieved from [Link]

  • Del Prete, S., et al. (2018). Crystallography and Its Impact on Carbonic Anhydrase Research. International Journal of Molecular Sciences, 19(11), 3438. Retrieved from [Link]

  • Ippolito, J. A., et al. (2000). Contribution of Fluorine to Protein−Ligand Affinity in the Binding of Fluoroaromatic Inhibitors to Carbonic Anhydrase II. Journal of the American Chemical Society, 122(21), 5216-5222. Retrieved from [Link]

  • Guzel, O., et al. (2015). X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors. Chemical Communications, 51(33), 7108-7111. Retrieved from [Link]

  • Sharma, A., et al. (2020). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 63(15), 8186-8204. Retrieved from [Link]

  • Maresca, A., et al. (2005). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. Bioorganic & Medicinal Chemistry Letters, 15(7), 1937-1942. Retrieved from [Link]

  • BenchChem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
  • Nocentini, A., & Supuran, C. T. (2021). Modulating the Efficacy of Carbonic Anhydrase Inhibitors through Fluorine Substitution. ChemMedChem, 16(20), 3094-3101. Retrieved from [Link]

  • Del Prete, S., et al. (2018). Crystallography and Its Impact on Carbonic Anhydrase Research. International Journal of Molecular Sciences, 19(11), 3438. Retrieved from [Link]

  • Martin, E. J. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
  • De Simone, G., & Supuran, C. T. (2020). Carbonic Anhydrase and Biomarker Research: New Insights. International Journal of Molecular Sciences, 21(11), 3986. Retrieved from [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. Retrieved from [Link]

  • Reddy, T. J., et al. (2007). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 9(18), 3507-3509. Retrieved from [Link]

  • Scozzafava, A., et al. (2002). Carbonic Anhydrase Inhibitors: Synthesis and Topical Intraocular Pressure Lowering Effects of Fluorine-Containing Inhibitors Devoid of Enhanced Reactivity. Journal of Medicinal Chemistry, 45(13), 2757-2766. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.
  • Berrino, E., et al. (2020). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Molecules, 25(18), 4128. Retrieved from [Link]

  • Le, C. M., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(22), 8968-8972. Retrieved from [Link]

  • Stache, E. E., et al. (2019). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 141(40), 15755-15760. Retrieved from [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/2019-JACS-Stache.pdf]([Link] Macmillan Group/files/publications/2019-JACS-Stache.pdf)

  • Angeli, A., et al. (2014). Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties. Bioorganic & Medicinal Chemistry Letters, 24(1), 263-267. Retrieved from [Link]

  • Alka, K., et al. (2012). Carbonic Anhydrases and Their Biotechnological Applications. Biotechnology Letters, 34(12), 2157-2166. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
  • De Vita, D., et al. (2020). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided approach. Scientific Reports, 10(1), 1-13. Retrieved from [Link]

  • Abcam. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387).
  • Bootorabi, F., et al. (2017). Carbonic anhydrases as disease markers. Expert Opinion on Therapeutic Patents, 27(11), 1247-1259. Retrieved from [Link]

  • MedSimplified. (2023, September 24). Enzymes in Action: Carbonic Anhydrase and Carboxypeptidase [Video]. YouTube. Retrieved from [Link]

  • Barbu, M., et al. (2019). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Biosensors and Bioelectronics, 129, 25-32. Retrieved from [Link]

  • Li, J., et al. (2016). Method for preparing high-purity sulfonamide compound, and intermediate thereof.
  • E. Sveinsdóttir, et al. (2022). Carbonic anhydrase, its inhibitors and vascular function. Frontiers in Physiology, 13, 998797. Retrieved from [Link]

  • Islam, R., et al. (2018). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2018, 1-8. Retrieved from [Link]

  • Smolecule. (n.d.). Methyl 2-(chlorosulfonyl)-5-fluorobenzoate.
  • D'Ascenzio, M., et al. (2018). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules, 23(11), 2824. Retrieved from [Link]

  • Sławiński, J., et al. (2012). Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 55, 27-34. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry. Retrieved from [Link]

  • Żołnowska, B., et al. (2014). Carbonic Anhydrase Inhibitors. Synthesis, and Molecular Structure of Novel Series N-substituted N'-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)guanidines and Their Inhibition of Human Cytosolic Isozymes I and II and the Transmembrane Tumor-Associated Isozymes IX and XII. European Journal of Medicinal Chemistry, 71, 135-147. Retrieved from [Link]

  • Abdel-Gawad, N. M., et al. (2022). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry, 124, 105822. Retrieved from [Link]

  • Bepary, S., et al. (2017). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1017-1022. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-(chlorosulfonyl)-2-methylbenzoate. Retrieved from [Link]

Sources

Method

Flow chemistry applications for the synthesis of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate derivatives.

Application Note: Continuous Flow Synthesis of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate Derivatives Introduction: The Imperative for Advanced Synthesis Platforms Methyl 5-(chlorosulfonyl)-2-fluorobenzoate and its deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Continuous Flow Synthesis of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate Derivatives

Introduction: The Imperative for Advanced Synthesis Platforms

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate and its derivatives are pivotal building blocks in the pharmaceutical industry. Their inherent structural motifs are precursors to a multitude of sulfonamide-containing active pharmaceutical ingredients (APIs), which exhibit a wide range of biological activities. The synthesis of these sulfonyl chlorides, however, is traditionally performed under batch conditions, which presents significant challenges. The use of highly corrosive and reactive reagents like chlorosulfonic acid necessitates stringent safety protocols and specialized equipment to manage highly exothermic reactions and the evolution of hazardous gaseous byproducts such as hydrogen chloride (HCl).[1]

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis, offering a compelling solution to the challenges posed by hazardous reactions.[2] By conducting reactions in a continuously flowing stream through a microreactor or a tubular reactor, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time.[3][4] This precise control, coupled with the high surface-area-to-volume ratio of flow reactors, allows for rapid heat dissipation and enhanced mass transfer, leading to improved reaction efficiency, higher yields, and a significantly enhanced safety profile.[2]

This application note provides a comprehensive guide to the synthesis of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate derivatives using a continuous flow platform. We will delve into the mechanistic underpinnings of the reaction, present a detailed experimental protocol, and discuss process optimization strategies. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to implement a safer, more efficient, and scalable synthesis of this critical pharmaceutical intermediate.

Reaction Mechanism and the Flow Chemistry Advantage

The synthesis of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is achieved through the electrophilic aromatic substitution of Methyl 2-fluorobenzoate with chlorosulfonic acid. The reaction proceeds via the in-situ generation of the electrophile, chlorosulfonium cation (


), which then attacks the electron-rich aromatic ring.[5] The fluorine and methoxycarbonyl groups on the benzene ring are deactivating and directing groups. The methoxycarbonyl group is a meta-director, while the fluorine atom is an ortho-, para-director. The substitution occurs predominantly at the para-position to the fluorine atom due to steric hindrance at the ortho-positions and the directing effect of the fluorine.

Key Mechanistic Steps:

  • Generation of the Electrophile: Chlorosulfonic acid undergoes auto-protolysis to generate the highly reactive chlorosulfonium cation (

    
    ).[5]
    
  • Electrophilic Attack: The π-electrons of the Methyl 2-fluorobenzoate ring attack the chlorosulfonium cation, forming a resonance-stabilized carbocation intermediate (sigma complex).

  • Rearomatization: A base (such as the conjugate base of chlorosulfonic acid) abstracts a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product, Methyl 5-(chlorosulfonyl)-2-fluorobenzoate.

Why Flow Chemistry Excels for this Transformation:

  • Enhanced Safety: Chlorosulfonation is a highly exothermic reaction. The small internal volume of a flow reactor allows for rapid and efficient heat dissipation, preventing thermal runaways that can be a significant risk in large-scale batch reactors. The continuous nature of the process also minimizes the accumulation of hazardous reagents and intermediates.[4]

  • Improved Yield and Purity: The precise control over stoichiometry and residence time in a flow reactor minimizes the formation of byproducts, leading to a cleaner reaction profile and higher isolated yields.

  • Efficient Gas Handling: The reaction generates a significant amount of HCl gas. In a flow setup, this gaseous byproduct can be safely and continuously removed from the reaction stream and neutralized in a scrubber, preventing pressure build-up.[1]

  • Scalability: Scaling up a flow process is typically more straightforward than a batch process. Instead of using larger, more difficult-to-control reactors, the production rate can be increased by running the system for longer periods or by "scaling out" – running multiple flow reactors in parallel.[3]

Experimental Section: A Step-by-Step Protocol

This section provides a detailed protocol for the continuous flow synthesis of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate.

Materials and Equipment
Reagents and Solvents Grade Supplier
Methyl 2-fluorobenzoate≥98%Sigma-Aldrich
Chlorosulfonic acid≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate SolutionLaboratory Grade-
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich
Equipment Specification
Syringe Pumps (2)High-pressure, chemically resistant
Microreactor or Coil ReactorPFA or PTFE tubing (e.g., 10 mL volume)
T-mixerPEEK or similar inert material
Back Pressure Regulator (BPR)20-100 psi range
Temperature Controller/ChillerCapable of maintaining -10°C to 25°C
Gas-Liquid SeparatorOptional, for in-line gas removal
ScrubberContaining aqueous NaOH solution
Collection Flask
Experimental Workflow Diagram

G cluster_reagents Reagent Delivery cluster_workup Work-up & Collection R1 Reagent A: Methyl 2-fluorobenzoate in DCM P1 Pump A R1->P1 R2 Reagent B: Chlorosulfonic Acid P2 Pump B R2->P2 Mixer P1->Mixer P2->Mixer Reactor Coil Reactor (e.g., 10 mL) Mixer->Reactor BPR Back Pressure Regulator (BPR) Reactor->BPR Scrubber Gas Scrubber (NaOH aq.) BPR->Scrubber HCl (g) Collection Product Collection (Quench Solution) BPR->Collection

Caption: Continuous flow setup for the synthesis of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate.

Step-by-Step Protocol

1. Reagent Preparation:

  • Solution A: Prepare a 1.0 M solution of Methyl 2-fluorobenzoate in anhydrous dichloromethane (DCM).

  • Solution B: Use neat chlorosulfonic acid (handle with extreme care in a fume hood).

2. System Setup:

  • Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure and leak-proof.

  • Place the coil reactor in a cooling bath maintained at the desired reaction temperature (e.g., 0°C).

  • Set the back pressure regulator to the desired pressure (e.g., 30 psi) to ensure reagents remain in the liquid phase.

  • Direct the outlet of the BPR to a collection flask containing a rapidly stirred quench solution (e.g., ice-cold saturated sodium bicarbonate solution).

  • Connect the gas outlet of the BPR to a scrubber containing a dilute sodium hydroxide solution to neutralize the HCl gas produced.

3. Reaction Execution:

  • Prime the pumps and lines with the respective reagent solutions.

  • Set the flow rates of the pumps to achieve the desired stoichiometry and residence time. For example, to achieve a 2:1 molar ratio of chlorosulfonic acid to Methyl 2-fluorobenzoate and a 5-minute residence time in a 10 mL reactor:

    • Pump A (Methyl 2-fluorobenzoate): 0.67 mL/min

    • Pump B (Chlorosulfonic acid): 1.33 mL/min

  • Commence pumping of both reagent streams simultaneously into the T-mixer.

  • Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through the system).

4. Product Collection and Work-up:

  • Collect the reaction mixture in the quench solution.

  • Once the desired amount of product has been collected, stop the pumps and flush the system with anhydrous DCM.

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Process Optimization and Parameter Screening

The efficiency of the flow synthesis can be optimized by systematically varying key reaction parameters. A design of experiments (DoE) approach can be employed to efficiently explore the parameter space.

Parameter Range Rationale
Temperature -10°C to 25°CLower temperatures may improve selectivity and reduce byproduct formation, while higher temperatures will increase the reaction rate.
Residence Time 2 to 15 minutesA shorter residence time may be sufficient for complete conversion, improving throughput. A longer time may be needed at lower temperatures.
Stoichiometry (CSA:Substrate) 1.5:1 to 3:1A slight excess of chlorosulfonic acid is typically required to drive the reaction to completion. A large excess may lead to side reactions.

Table 1: Key parameters for optimization of the continuous flow chlorosulfonation.

Safety Considerations: Handling Highly Reactive Reagents

The use of chlorosulfonic acid requires strict adherence to safety protocols.[6][7][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles.[8][10] Work in a well-ventilated chemical fume hood.[7]

  • Reagent Handling: Chlorosulfonic acid is highly corrosive and reacts violently with water.[6] Ensure all glassware and equipment are scrupulously dry. Add reagents slowly and in a controlled manner.

  • Emergency Procedures: Have an emergency shower and eyewash station readily accessible.[6][8] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[7]

  • Flow Chemistry Specific Safety: The use of a flow system inherently minimizes the volume of hazardous material being reacted at any given time, which is a significant safety advantage over batch processing.[11] Ensure the system is pressure-tested before use and that the scrubber is functioning correctly to neutralize toxic HCl gas.

Conclusion and Future Outlook

The continuous flow synthesis of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate derivatives offers a robust, safe, and efficient alternative to traditional batch manufacturing.[1] The precise control over reaction parameters afforded by flow chemistry leads to improved yields and purity, while the inherent safety features of microreactors mitigate the risks associated with handling highly reactive and corrosive reagents.[3][12] This application note provides a foundational protocol that can be further optimized and scaled to meet the demands of industrial pharmaceutical production. Future work could explore the integration of in-line analytical techniques (e.g., IR, NMR) for real-time reaction monitoring and automated process control, further enhancing the efficiency and reliability of this important transformation.

References

  • MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Google Patents. (2021, June 18). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
  • National Institutes of Health (NIH). (n.d.). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Continuous-Flow Processes for the Production of Floxacin Intermediates: Efficient C–C Bond Formation through a Rapid and Strong Activation of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN113277965A - Method for continuously synthesizing paratoluensulfonyl chloride by using microchannel reactor.
  • WIPO Patentscope. (n.d.). WO/2022/134489 FULL CONTINUOUS FLOW SYNTHESIS PROCESS OF FLUORINE-CONTAINING AROMATIC HYDROCARBON COMPOUND. Retrieved from [Link]

  • DuPont. (n.d.). Chlorosulfonic Acid Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023, January 6). Modern flow chemistry – prospect and advantage. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, May 21). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Chlorosulfonic acid, 98%. Retrieved from [Link]

  • NJ Bio, Inc. (n.d.). Flow Chemistry. Retrieved from [Link]

  • NJ.gov. (n.d.). Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). A Continuous-Flow Protocol for Light-Induced Benzylic Fluorinations. Retrieved from [Link]

  • Spiez Laboratory. (n.d.). MICROREACTOR TECHNOLOGY IN WARFARE AGENT CHEMISTRY. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Continuous-Flow Protocol for Light-Induced Benzylic Fluorinations. Retrieved from [Link]

  • Veolia North America. (n.d.). Chlorosulfonic Acid Handbook. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

Sources

Application

Catalytic Transformations of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate: A Guide for Synthetic and Medicinal Chemists

Introduction: The Versatility of a Key Building Block Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a highly reactive and versatile building block of significant interest to researchers in drug discovery and organic synt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Key Building Block

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a highly reactive and versatile building block of significant interest to researchers in drug discovery and organic synthesis. Its trifunctional nature, featuring a methyl ester, a reactive chlorosulfonyl group, and a fluorine atom on an aromatic ring, provides multiple handles for molecular elaboration. The sulfonyl chloride moiety, in particular, serves as a gateway to a diverse array of sulfonamide-containing compounds, a privileged scaffold in medicinal chemistry renowned for its presence in numerous therapeutic agents.[1] Furthermore, the aromatic ring can be functionalized through various cross-coupling reactions, enabling the construction of complex molecular architectures. This application note provides detailed protocols and scientific insights into two key catalytic transformations of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate: the synthesis of sulfonamides and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Part 1: Catalytic Synthesis of Sulfonamides

The conversion of sulfonyl chlorides to sulfonamides is a cornerstone transformation in medicinal chemistry. Sulfonamides are key functional groups in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants. Catalytic methods for this transformation are highly sought after to improve efficiency, substrate scope, and functional group tolerance.

Scientific Rationale and Mechanistic Considerations

The reaction between a sulfonyl chloride and an amine to form a sulfonamide is a nucleophilic substitution at the sulfur atom. While this reaction can often proceed without a catalyst, particularly with more nucleophilic amines, the use of a catalyst can significantly enhance the reaction rate and allow for the use of less reactive amines. Lewis basic catalysts, such as tertiary amines or N-heterocyclic carbenes (NHCs), can activate the sulfonyl chloride by forming a more reactive intermediate. For instance, a Lewis base can attack the electrophilic sulfur atom, displacing the chloride and forming a highly reactive sulfonyl-catalyst adduct, which is then readily attacked by the amine nucleophile.

Sulfonamide_Formation_Mechanism

Experimental Protocol: Catalytic Amidation

This protocol is adapted from established methods for the synthesis of sulfonamides from sulfonyl chlorides, optimized for Methyl 5-(chlorosulfonyl)-2-fluorobenzoate.

Materials:

  • Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

  • Amine (primary or secondary)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add Methyl 5-(chlorosulfonyl)-2-fluorobenzoate (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add the amine (1.1 eq) to the solution.

  • Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) as the catalyst.

  • Add triethylamine (Et₃N) (1.5 eq) as a base to quench the HCl byproduct.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired sulfonamide.

Parameter Recommendation Rationale
Catalyst 4-Dimethylaminopyridine (DMAP)A highly effective nucleophilic catalyst for acylation and sulfonylation reactions.
Base Triethylamine (Et₃N)Acts as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
Solvent Dichloromethane (DCM)Anhydrous conditions are crucial to prevent hydrolysis of the sulfonyl chloride. DCM is a good solvent for the reactants and is relatively inert.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature, minimizing potential side reactions.
Stoichiometry Slight excess of amine and baseEnsures complete consumption of the limiting sulfonyl chloride.

Part 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2] While typically employed with aryl halides, this reaction can be adapted for aryl sulfonyl chlorides, providing an alternative route for C-C bond formation.

Scientific Rationale and Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-sulfur bond of the aryl sulfonyl chloride. This is often the rate-limiting step and is facilitated by electron-rich and bulky phosphine ligands on the palladium center.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the sulfonyl group.

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the palladium(0) catalyst.

Suzuki_Coupling_Mechanism

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on established procedures for the Suzuki-Miyaura coupling of aryl sulfonyl chlorides with arylboronic acids.

Materials:

  • Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a Schlenk tube under an inert atmosphere, add Methyl 5-(chlorosulfonyl)-2-fluorobenzoate (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Add a mixture of anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to achieve a substrate concentration of approximately 0.1 M.

  • Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Parameter Recommendation Rationale
Catalyst Pd(OAc)₂ with SPhos ligandSPhos is a bulky, electron-rich biarylphosphine ligand that promotes the oxidative addition of the palladium catalyst to the relatively inert C-S bond of the sulfonyl chloride.
Base Potassium carbonate (K₂CO₃)A common and effective base for activating the boronic acid for transmetalation.
Solvent 1,4-Dioxane/WaterA mixture of an organic solvent and water is often optimal for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.
Temperature 80-100 °CElevated temperatures are typically required to facilitate the oxidative addition step.
Stoichiometry Excess boronic acid and baseDrives the reaction to completion.

Conclusion

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a valuable and versatile starting material for the synthesis of a wide range of complex organic molecules. The catalytic methods for sulfonamide formation and Suzuki-Miyaura cross-coupling detailed in this application note provide robust and efficient protocols for the derivatization of this key building block. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can effectively utilize these transformations to accelerate their drug discovery and development programs. The provided protocols serve as a solid foundation for further optimization and exploration of the rich chemistry of this important synthetic intermediate.

References

  • Ruano, J. L. G.; Parra, A.; Yuste, F.; Mastranzo, V. M. A Mild and General Method for the Synthesis of Sulfonamides. Synthesis2008, 2008 (02), 311–312.
  • DeBergh, J. R.; Niljianskul, N.; Buchwald, S. L. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. J. Am. Chem. Soc.2013, 135 (29), 10638–10641.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
  • Bandgar, B. P.; Bettigeri, S. V.; Phopase, J. A Mild and Efficient Method for the Synthesis of Unsymmetrical Diaryl Sulfones Using the Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides. Org. Lett.2004, 6 (13), 2105–2108.
  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008, 41 (11), 1461–1473.
  • Yin, J.; Buchwald, S. L. A Catalytic Asymmetric Suzuki Coupling Reaction. J. Am. Chem. Soc.2000, 122 (48), 12051–12052.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]. Accessed Jan 20, 2026.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53394335, Methyl 5-(chlorosulfonyl)-2-fluorobenzoate. [Link]. Accessed Jan 20, 2026.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

Welcome to the technical support center for the synthesis of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for improving reaction yields and troubleshooting common issues. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your success.

Reaction Overview

The synthesis of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is typically achieved via the electrophilic aromatic substitution of Methyl 2-fluorobenzoate using chlorosulfonic acid. The electron-withdrawing nature of the fluorine and methoxycarbonyl groups directs the incoming chlorosulfonyl group primarily to the 5-position.

Overall Reaction:

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for adding chlorosulfonic acid?

A: The addition of the substrate, Methyl 2-fluorobenzoate, to chlorosulfonic acid should be performed at a low temperature, typically between 0-5 °C. This is crucial because the reaction is highly exothermic.[1] Maintaining a low temperature prevents uncontrolled temperature spikes that can lead to the formation of unwanted byproducts, such as diaryl sulfones, and potential degradation of the starting material or product.[2]

Q2: Why is an excess of chlorosulfonic acid used?

A: An excess of chlorosulfonic acid serves a dual purpose. Firstly, it acts as both the reagent and the solvent for the reaction. Secondly, using an excess helps to drive the reaction to completion.[3] The reaction between an aromatic compound and chlorosulfonic acid is reversible, and an excess of the reagent shifts the equilibrium towards the formation of the desired sulfonyl chloride.[3]

Q3: How should the reaction be quenched?

A: The reaction mixture should be quenched by carefully and slowly pouring it onto crushed ice or a mixture of ice and water. This must be done with vigorous stirring in a well-ventilated fume hood. The addition is highly exothermic and releases a significant amount of HCl gas. This procedure hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble product, Methyl 5-(chlorosulfonyl)-2-fluorobenzoate.[4]

Q4: How can I monitor the progress of the reaction?

A: Reaction progress can be monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture is carefully quenched in ice-water, and the organic product is extracted with a suitable solvent (e.g., dichloromethane or ethyl acetate). The extract is then spotted on a TLC plate alongside the starting material (Methyl 2-fluorobenzoate). The disappearance of the starting material spot indicates the completion of the reaction.

Q5: What are the key safety precautions for this reaction?

A: Chlorosulfonic acid is extremely corrosive, toxic, and reacts violently with water.[5] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves. Ensure all glassware is perfectly dry to prevent a violent reaction. Have a suitable neutralizing agent (like sodium bicarbonate) readily available for spills.

Detailed Experimental Protocol

This protocol provides a general methodology for the synthesis. Researchers should adapt it based on their specific laboratory conditions and scale.

Materials & Reagents:

  • Methyl 2-fluorobenzoate

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (DCM)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (4.0-5.0 equivalents).

  • Cooling: Cool the flask to 0-5 °C using an ice-salt bath.

  • Substrate Addition: Add Methyl 2-fluorobenzoate (1.0 equivalent) dropwise to the stirred chlorosulfonic acid via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A white solid should precipitate.

  • Extraction: Once all the ice has melted, extract the aqueous suspension with dichloromethane (3 x volume of the initial reaction).

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by flash column chromatography on silica gel.[6][7]

Visualization of Key Processes

Reaction Mechanism: Electrophilic Aromatic Substitution

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization 2ClSO3H 2 ClSO₃H SO2Cl+ SO₂Cl⁺ 2ClSO3H->SO2Cl+ Equilibrium H3O+ HSO₄⁻ + H₂SO₄ + Cl⁻ SO2Cl+->H3O+ Start Methyl 2-fluorobenzoate Intermediate Sigma Complex (Arenium Ion) Start->Intermediate + SO₂Cl⁺ Intermediate2 Sigma Complex (Arenium Ion) Product Methyl 5-(chlorosulfonyl)- 2-fluorobenzoate Intermediate2->Product - H⁺ Workflow reagents Reagent Prep (Dry Glassware) setup Reaction Setup (Inert Atmosphere) reagents->setup addition Substrate Addition (0-5 °C) setup->addition reaction Stir at RT (Monitor by TLC) addition->reaction quench Quench on Ice reaction->quench workup Extraction & Washing quench->workup purify Purification (Recrystallization) workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Step-by-step experimental workflow.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My final yield is significantly lower than expected. What are the common causes?

A: Low yields can stem from several issues throughout the process. Use the following guide to diagnose the problem:

Potential CauseDiagnostic CheckRecommended Solution
Incomplete Reaction Check reaction monitoring TLC. Is there still a significant amount of starting material present?Extend the reaction time or consider slightly increasing the reaction temperature (e.g., to 40-50 °C) after the initial phase. Ensure the chlorosulfonic acid is of high quality.
Product Hydrolysis Did the product precipitate as an oil instead of a solid during quenching? Is the purified product "gummy"?The chlorosulfonyl group is highly susceptible to hydrolysis, forming the corresponding sulfonic acid. [8][9]Ensure the work-up is performed quickly and at low temperatures. Use cold water for washing and minimize contact time with aqueous basic solutions. The resulting sulfonic acid is highly water-soluble and will be lost to the aqueous layers. [4]
Reagent Quality Is the chlorosulfonic acid old or has it been exposed to moisture?Use a fresh bottle of chlorosulfonic acid. Moisture contamination will deactivate the reagent, forming sulfuric and hydrochloric acids.
Mechanical Losses Did you observe significant product loss during transfers, filtration, or extraction?Ensure efficient extraction by performing multiple extractions with fresh solvent. Be meticulous during transfers and filtration steps.
Troubleshooting Decision Tree

Troubleshooting start Low Yield Observed tlc Check Final Reaction TLC start->tlc sm_present Starting Material Present? tlc->sm_present incomplete Diagnosis: Incomplete Reaction sm_present->incomplete Yes sm_absent Starting Material Absent sm_present->sm_absent No solution1 Solution: - Extend reaction time - Increase temperature cautiously incomplete->solution1 workup_issue Issue During Work-up? sm_absent->workup_issue hydrolysis Diagnosis: Product Hydrolysis workup_issue->hydrolysis Yes other Diagnosis: Mechanical Loss or Reagent Degradation workup_issue->other No solution2 Solution: - Perform work-up quickly - Use cold solutions - Avoid prolonged base contact hydrolysis->solution2 solution3 Solution: - Review transfer steps - Use fresh reagents other->solution3

Caption: Logic for troubleshooting low yields.

Issue 2: Multiple Spots on TLC / Impure Product

Q: My crude product shows multiple spots on TLC, and purification is difficult. What are the likely impurities?

A: The formation of multiple products is often due to side reactions or incomplete reaction.

  • Unreacted Starting Material: The most common "impurity." If the reaction is incomplete, you will need to separate the product from the starting material, which can be challenging due to similar polarities.

    • Solution: Ensure the reaction goes to completion by extending the reaction time. For purification, a carefully optimized gradient on a silica gel column may be required.

  • Diaryl Sulfone Formation: A common side reaction in sulfonation, especially at higher temperatures. [2]The sulfonyl chloride product can act as an electrophile and react with another molecule of the starting material.

    • Solution: Maintain strict temperature control during the addition and reaction phases. This impurity is typically much less polar than the desired product and can be separated by column chromatography.

  • Isomer Formation: While the 5-position is strongly favored, trace amounts of other isomers may form.

    • Solution: These isomers are often difficult to separate. Recrystallization is the preferred method to obtain a single, pure isomer if the isomeric impurity is present in small amounts.

  • Sulfonic Acid: This is the hydrolysis product of your target molecule. It is very polar and will typically remain at the baseline on a normal-phase silica TLC plate.

    • Solution: This impurity is usually removed during the aqueous work-up due to its high water solubility. If it persists, it indicates a problem with the work-up procedure (e.g., insufficient washing).

References

  • Vertex AI Search. (n.d.). More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride.
  • National Institutes of Health. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC.
  • Organic Syntheses. (n.d.). β-Isovalerolactam-N-sulfonyl chloride.
  • CDN. (n.d.). General Reactivity and Applications of Chlorosulfonyl Isocyanate (CSI).
  • GlobalSpec. (n.d.). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid.
  • Lambert, T. H., & Nacsa, E. D. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University.
  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • ResearchGate. (2018). Aromatic Sulphonation and Related Reactions.
  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?
  • Google Patents. (n.d.). Aromatic sulfonation reactions.
  • Google Patents. (n.d.). Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.

Sources

Optimization

Technical Support Center: Purification of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

Welcome to the dedicated technical support guide for Methyl 5-(chlorosulfonyl)-2-fluorobenzoate. This resource is designed for researchers, medicinal chemists, and process development professionals who handle this reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for Methyl 5-(chlorosulfonyl)-2-fluorobenzoate. This resource is designed for researchers, medicinal chemists, and process development professionals who handle this reactive intermediate. Here, we address common challenges and provide practical, field-tested solutions to ensure the successful purification of your compound, preserving its integrity and maximizing yield. Our approach is grounded in explaining the chemical principles behind each step, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

This section covers foundational knowledge crucial for handling and purifying Methyl 5-(chlorosulfonyl)-2-fluorobenzoate.

Q1: What are the primary impurities I should expect in my crude Methyl 5-(chlorosulfonyl)-2-fluorobenzoate?

A1: The impurity profile is largely dictated by the synthetic route and workup conditions. Typically, you will encounter:

  • 5-(chlorosulfonyl)-2-fluorobenzoic acid: This is the product of methyl ester hydrolysis. It can also be the unreacted starting material if the synthesis involved esterification as a final step.

  • Methyl 2-fluorobenzoate-5-sulfonic acid: This is the most common impurity, arising from the hydrolysis of the sulfonyl chloride group by water during the reaction or aqueous workup.[1][2] Sulfonyl chlorides are highly reactive towards nucleophiles, with water being a prevalent reactant.[1]

  • Diaryl Sulfone Byproducts: During chlorosulfonation reactions, the formation of a diaryl sulfone, where the sulfonyl group links two fluoro-benzoate rings, is a possible side reaction.[2]

  • Unreacted Starting Material: Depending on the synthetic path, residual methyl 2-fluorobenzoate may be present.

  • Residual Acids: Reagents like chlorosulfonic acid or thionyl chloride from the synthesis may persist if the workup is incomplete.

Q2: How stable is Methyl 5-(chlorosulfonyl)-2-fluorobenzoate? What are the recommended storage conditions?

A2: The stability of sulfonyl halides generally decreases down the group, making chlorides less stable than fluorides but more stable than bromides.[1] The primary degradation pathway is hydrolysis.[3][4] Therefore, the compound is highly sensitive to moisture. For short-term storage (days to weeks), it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[5] For long-term storage (months), conditions of -20°C are recommended to minimize degradation.[6]

Q3: How can I quickly assess the purity of my crude product?

A3: A combination of Thin Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly effective.

  • TLC Analysis: Use a solvent system such as 3:1 Hexanes:Ethyl Acetate. The sulfonic acid impurity will typically have a much lower Rf value (appearing as a streak or spot at the baseline) compared to the desired product. The starting ester (methyl 2-fluorobenzoate) will be less polar and have a higher Rf.

  • ¹H NMR Spectroscopy: Dissolve a small sample in an anhydrous deuterated solvent like CDCl₃. The presence of water will be evident as a broad singlet. The sulfonic acid impurity will show a very broad peak for the acidic proton, and its aromatic protons may be shifted compared to the sulfonyl chloride.

Troubleshooting Purification Challenges

This guide addresses specific issues you may encounter during the purification process.

Q4: My aqueous workup isn't effectively removing the sulfonic acid impurity. What's going wrong?

A4: This is a common issue stemming from the kinetics and solubility of the hydrolysis reaction. While a basic wash is intended to deprotonate and solubilize the sulfonic acid into the aqueous layer, the sulfonyl chloride itself can continue to hydrolyze during this process, regenerating the impurity.

Troubleshooting Steps:

  • Minimize Contact Time: Perform aqueous washes quickly and at low temperatures (using ice-cold water or brine) to reduce the rate of hydrolysis of the desired product.[2]

  • Use a Non-Nucleophilic Organic Solvent: Ensure your product is dissolved in a water-immiscible organic solvent with low water solubility, such as dichloromethane (DCM) or ethyl acetate. This minimizes the interaction between the sulfonyl chloride and water.[7]

  • Pour Reaction Mixture onto Ice: A standard and effective procedure for quenching chlorosulfonation reactions is to slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice.[8][9] This rapidly decreases the temperature and dilutes the quenching medium, protecting the sulfonyl chloride from extensive hydrolysis.

Q5: My product oiled out or remained an oil after solvent removal, but it's supposed to be a solid. How can I crystallize it?

A5: The presence of impurities can suppress the melting point and inhibit crystallization, resulting in an oil. Residual solvent can also have this effect.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: First, ensure all residual water has been removed by drying the organic solution over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and evaporating the solvent thoroughly, potentially using a high-vacuum line.

  • Trituration: Add a non-polar solvent in which the desired product is poorly soluble but the impurities are, such as cold hexanes or pentane. Vigorously stir or sonicate the mixture. This can wash away oily impurities and induce crystallization of the product.

  • Attempt Recrystallization: If trituration fails, proceed with a full recrystallization. The key is finding a suitable solvent or solvent system (see Q6).

Q6: I'm attempting recrystallization, but the compound either decomposes or doesn't crystallize. What solvents should I use?

A6: Solvent selection is critical. Avoid nucleophilic solvents like alcohols (methanol, ethanol) as they will react with the sulfonyl chloride to form sulfonate esters. The ideal solvent should be anhydrous, dissolve the compound when hot, and allow it to crystallize upon cooling.

Recommended Solvent Systems:

  • Toluene/Hexane: Dissolve the crude product in a minimal amount of warm toluene and slowly add hexanes until the solution becomes turbid. Gently warm until the solution is clear again, then allow it to cool slowly.

  • Dichloromethane/Hexane: Similar to the above, using DCM as the more polar solvent. This should be done at low temperatures (e.g., dissolving in room temperature DCM and adding cold hexanes) to avoid prolonged heating of the chlorinated solvent.

  • Anhydrous Diethyl Ether: For some sulfonyl chlorides, crystallization from cold ether can be effective.

Solvent SystemRationale
Toluene/HexaneGood balance of polarity; non-nucleophilic and can be dried effectively.
DCM/HexaneEffective for moderately polar compounds; solvents are highly volatile.
Diethyl EtherCan be effective but requires stringent anhydrous conditions due to peroxide risk.

Detailed Purification Protocols

Here we provide step-by-step methodologies for common purification scenarios. Always perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Purification by Recrystallization (for crude solids with minor impurities)

This protocol is ideal when TLC or NMR indicates the primary impurity is the corresponding sulfonic acid.

Step-by-Step Methodology:

  • Initial Wash: Dissolve the crude product in ethyl acetate or DCM (approx. 10 mL per gram of crude material).

  • Transfer the solution to a separatory funnel and wash quickly with ice-cold water (2 x 10 mL) and then with ice-cold brine (1 x 10 mL). Causality: This removes any water-soluble acids while minimizing hydrolysis of the product due to the low temperature and short contact time.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution under reduced pressure.

  • Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a non-polar solvent like hexanes; if it doesn't dissolve, gently warm. If it remains insoluble, add a more polar, anhydrous solvent (e.g., toluene) dropwise until it dissolves upon warming.

  • Recrystallization: Dissolve the bulk of the crude solid in a minimum amount of the hot solvent (or solvent mixture) identified in the previous step.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8°C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold, non-polar solvent (e.g., hexanes).

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography (for oily products or complex impurity profiles)

This method is used when recrystallization is ineffective or when multiple byproducts of similar polarity are present.

Step-by-Step Methodology:

  • Prepare the Column: Use silica gel (230-400 mesh) as the stationary phase. Prepare a slurry of the silica in the initial eluent (e.g., 95:5 Hexanes:Ethyl Acetate) and pack the column. Causality: Using the eluent to pack the column prevents channel formation and ensures a uniform stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). This technique generally results in better separation.

  • Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with a non-polar solvent system (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 80:20 Hexanes:EtOAc) to elute your product.

  • Monitoring: Monitor the fractions by TLC. The desired product, Methyl 5-(chlorosulfonyl)-2-fluorobenzoate, should elute after non-polar impurities but before the highly polar sulfonic acid (which may not elute at all).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Purity Confirmation: Confirm the purity of the isolated product using ¹H NMR and/or LC-MS analysis.

Workflow & Pathway Visualizations

To better illustrate the relationships between impurities and the purification logic, the following diagrams are provided.

cluster_0 Impurity Generation A Methyl 5-(chlorosulfonyl)- 2-fluorobenzoate (Desired Product) B Methyl 2-fluorobenzoate- 5-sulfonic acid (Hydrolysis Product) A->B + H₂O C 5-(chlorosulfonyl)- 2-fluorobenzoic acid (Ester Hydrolysis) A->C + H₂O (acid/base)

Caption: Primary degradation pathways for the target compound.

Start Crude Product Analysis (TLC, ¹H NMR) Is_Solid Is the product a solid? Start->Is_Solid Impurity_Check Are impurities minor & polar? Is_Solid->Impurity_Check Yes Triturate Triturate with non-polar solvent Is_Solid->Triturate No (Oily) Recrystallize Protocol 1: Recrystallization Impurity_Check->Recrystallize Yes Chromatography Protocol 2: Flash Chromatography Impurity_Check->Chromatography No (Complex) End Pure Product Recrystallize->End Chromatography->End Triturate->Is_Solid

Caption: Decision workflow for selecting a purification strategy.

References

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

  • Grygorenko, O., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]

  • Yufeng. (n.d.). Sulfonyl Chlorides/Fluorides. Retrieved from [Link]

  • Li, W., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(11), 2993. Retrieved from [Link]

  • Johnson, T. B., & Sprague, J. M. (1936). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society, 58(8), 1348–1352. Retrieved from [Link]

  • Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1106-1114. Retrieved from [Link]

  • Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions? r/Chempros. Retrieved from [Link]

  • North, M., et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 11(4), 753-757. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Moody, C. J., & Roff, G. J. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 11(4), 753-757. Retrieved from [Link]

  • Google Patents. (2015). RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate.
  • Buncel, E., et al. (1979). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. The Journal of Organic Chemistry, 44(20), 3611-3614. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. 6(5), 104-105. Retrieved from [Link]

  • Google Patents. (2021). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
  • Dobbs, K. D., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 14(4), 1130-1133. Retrieved from [Link]

  • Chemchart. (n.d.). 5-(chlorosulfonyl)-2-fluorobenzoic acid (37098-75-2). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

Sources

Troubleshooting

Overcoming solubility issues with Methyl 5-(chlorosulfonyl)-2-fluorobenzoate in reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the dedicated support center for Methyl 5-(chlorosulfonyl)-2-fluorobenzoate. As a Senior Application Scientist, I understand that while t...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated support center for Methyl 5-(chlorosulfonyl)-2-fluorobenzoate. As a Senior Application Scientist, I understand that while this reagent is a potent building block for creating complex sulfonamides and other derivatives, its unique physicochemical properties can present challenges, most notably in achieving and maintaining solubility during reactions. This guide is structured to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: My Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is not dissolving in my chosen reaction solvent. What are the immediate steps I can take?

A1: This is the most common issue encountered. The combination of a crystalline solid nature and the presence of both polar (sulfonyl chloride, ester) and non-polar (fluorophenyl ring) groups can lead to poor solubility in a single "ideal" solvent.

Initial Troubleshooting Workflow:

  • Confirm Reagent Quality: Ensure the reagent is dry and has not hydrolyzed. The presence of the corresponding sulfonic acid (from reaction with ambient moisture) can inhibit dissolution. The material should be a free-flowing white to off-white solid.

  • Gentle Warming: Gently warm the solvent/reagent mixture to just below the solvent's boiling point. For many organic reactions, an increase in temperature significantly improves both the rate of dissolution and the overall solubility limit. For instance, increasing the temperature of a dichloromethane (DCM) slurry from 20°C to 40°C can be very effective.

  • Sonication: If available, place the reaction flask in an ultrasonic bath. The high-frequency sound waves create cavitation, which helps to break down solid agglomerates and enhances solvent-solute interaction at the surface, often accelerating the dissolution of stubborn particles.

  • Consider a Co-Solvent: If a single solvent system is failing, the introduction of a small amount of a more polar, aprotic co-solvent can be highly effective. For a reaction in a primary solvent like Tetrahydrofuran (THF), adding 5-10% (v/v) of N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can dramatically increase solubility without drastically altering the overall reaction polarity.

Q2: I'm performing a sulfonamide synthesis with a primary amine. My starting material dissolves, but then a precipitate forms and the reaction stalls. What's happening?

A2: This is a classic case of product insolubility, which is common in sulfonamide formation. The resulting sulfonamide product is often more crystalline and less soluble than the starting amine, especially if the amine itself has a large hydrophobic scaffold. The newly formed product precipitates out of the solution, coating the undissolved starting material and preventing further reaction.

Troubleshooting Strategy:

  • Solvent System Re-evaluation: The ideal solvent must solubilize not only the starting materials but also the final product. You may need to switch to a more polar solvent system from the outset. Solvents like acetonitrile (ACN), DMF, or N-Methyl-2-pyrrolidone (NMP) are excellent candidates for keeping sulfonamides in solution.

  • Temperature Increase: Running the reaction at an elevated temperature (e.g., 50-80°C, solvent permitting) can often keep the product dissolved long enough for the reaction to proceed to completion.

  • Homogenization: In some cases, mechanical stirring may not be sufficient. If the precipitate is thick, switching to a mechanical overhead stirrer can help maintain a homogenous slurry and promote reaction at the solid-liquid interface.

Q3: Can I use protic solvents like ethanol or isopropanol to improve the solubility of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate?

A3: This is strongly discouraged. Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a reactive sulfonyl chloride. Protic solvents, which contain acidic protons (like alcohols, water, or even primary/secondary amines in excess), are nucleophilic and will react directly with the sulfonyl chloride group. This will lead to the formation of undesired sulfonic esters (with alcohols) or sulfonic acid (with water), consuming your reagent and reducing the yield of your target molecule. Always use dry, aprotic solvents.

In-Depth Troubleshooting & Protocols

Guide 1: Systematic Solvent Selection Protocol

The choice of solvent is the most critical parameter for success. A systematic approach to solvent screening can save significant time and resources. This protocol outlines a small-scale, parallel method for identifying a viable solvent system.

Objective: To identify a solvent or co-solvent system that provides sufficient solubility for Methyl 5-(chlorosulfonyl)-2-fluorobenzoate and the reaction substrate at a viable reaction temperature.

Materials:

  • Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

  • A selection of dry, aprotic solvents (see Table 1)

  • Small vials (e.g., 1-dram vials) with caps

  • Magnetic stir plate and small stir bars

  • Heating block or oil bath

Protocol:

  • Preparation: Dispense 10 mg of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate into each of 5-6 labeled vials.

  • Solvent Addition: To each vial, add 0.2 mL of a different test solvent (e.g., DCM, THF, Acetonitrile, Ethyl Acetate, DMF). This creates an initial target concentration of 50 mg/mL.

  • Room Temperature Assessment: Place a stir bar in each vial and stir vigorously at room temperature for 15 minutes. Record your observations (e.g., "Clear solution," "Thick slurry," "Fine suspension").

  • Incremental Solvent Addition: For any vials that did not form a clear solution, add another 0.2 mL of the respective solvent (now 25 mg/mL concentration) and stir for 10 minutes. Repeat until a clear solution is formed or a practical volume limit is reached.

  • Thermal Assessment: For any remaining suspensions, gently warm the vials to 40-50°C and observe any changes in solubility. Note if the solid dissolves completely and if it precipitates upon cooling. The ideal solvent will keep the reagent in solution at the intended reaction temperature.

Data Interpretation:

The goal is to find the solvent that provides complete dissolution at the highest concentration and lowest temperature. This minimizes reaction volume and thermal stress on the reactants.

Table 1: Common Aprotic Solvents for Reactions with Sulfonyl Chlorides

SolventDielectric Constant (ε)Boiling Point (°C)Common Use & Notes
Dichloromethane (DCM)9.140Good for less polar substrates. Volatile.
Tetrahydrofuran (THF)7.566Excellent general-purpose solvent. Must be dry.
Acetonitrile (ACN)37.582More polar, good for dissolving salts and polar substrates.
Ethyl Acetate (EtOAc)6.077Less polar than ACN, often used in workups.
N,N-Dimethylformamide (DMF)36.7153Highly polar, excellent solvent but high boiling point can complicate removal.
Dimethyl Sulfoxide (DMSO)46.7189Very high dissolving power, but can be reactive and very difficult to remove.
Guide 2: Advanced Technique - Phase-Transfer Catalysis for Heterogeneous Reactions

When both the nucleophile (e.g., an amine) and the sulfonyl chloride have poor and differing solubilities, a biphasic system with a phase-transfer catalyst (PTC) can be a powerful solution.

Principle: The reaction occurs at the interface of two immiscible liquids (e.g., an aqueous basic solution and an organic solvent). The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), carries the deprotonated nucleophile from the aqueous phase into the organic phase to react with the sulfonyl chloride.

Experimental Workflow:

  • Setup: The amine is dissolved or suspended in an aqueous basic solution (e.g., Na2CO3 solution). The Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is dissolved in a non-polar, water-immiscible organic solvent like DCM or Toluene.

  • Catalyst Addition: A catalytic amount (1-5 mol%) of the PTC is added to the biphasic mixture.

  • Reaction: The mixture is stirred vigorously to maximize the interfacial area. The PTC facilitates the transport of the amine anion (R-NH-) into the organic layer.

  • Completion: The reaction proceeds in the organic phase. The catalyst then returns to the aqueous phase to repeat the cycle.

Diagram of Phase-Transfer Catalysis Workflow

PTC_Workflow cluster_organic Organic Phase (e.g., DCM) cluster_aqueous Aqueous Phase (e.g., H2O + Base) SulfonylChloride R-SO2Cl (Soluble in Organic Phase) Sulfonamide R-SO2-NR'H (Product) PTC_Complex_Org [Q+R'N-H] (Catalyst-Amine Complex) PTC_Complex_Org->Sulfonamide 2. Reaction PTC_Aq Q+X- (Catalyst, e.g., TBAB) PTC_Complex_Org->PTC_Aq 3. Returns to Aqueous Phase Amine R'-NH2 (Poorly Soluble in Organic Phase) DeprotonatedAmine R'-N-H Amine->DeprotonatedAmine Deprotonation Base Base (e.g., CO3^2-) PTC_Aq->PTC_Complex_Org 1. Extracts Amine Anion

Caption: Workflow for Phase-Transfer Catalysis.

Guide 3: Logical Flow for Troubleshooting Solubility

When faced with a solubility challenge, a logical decision-making process is key. The following flowchart provides a structured path from problem identification to solution.

Troubleshooting Decision Tree

Troubleshooting_Flow cluster_success Start Reaction Fails or Stalls (Suspected Solubility Issue) Check_Dissolution Do all starting materials dissolve initially? Start->Check_Dissolution Precipitate_Check Does a precipitate form during the reaction? Check_Dissolution->Precipitate_Check Yes Increase_Temp Try gentle warming (e.g., 40-60 °C) Check_Dissolution->Increase_Temp No Increase_Temp_Mid_Rxn Increase reaction temperature to dissolve product Precipitate_Check->Increase_Temp_Mid_Rxn Yes Success4 Problem Solved Precipitate_Check->Success4 No, reaction completes Use_Cosolvent Add 5-10% polar aprotic co-solvent (e.g., DMF) Increase_Temp->Use_Cosolvent Still Insoluble Success1 Problem Solved Increase_Temp->Success1 Soluble Change_Solvent Change to a stronger solvent (e.g., pure DMF, NMP) Use_Cosolvent->Change_Solvent Still Insoluble Success2 Problem Solved Use_Cosolvent->Success2 Soluble Advanced_Methods Consider advanced methods: Sonication or PTC Change_Solvent->Advanced_Methods Still Insoluble Success3 Problem Solved Change_Solvent->Success3 Soluble Change_Solvent_Product Re-run in a solvent that dissolves the product Increase_Temp_Mid_Rxn->Change_Solvent_Product Still Insoluble Success5 Problem Solved Increase_Temp_Mid_Rxn->Success5 Soluble

Caption: Decision tree for troubleshooting solubility issues.

References

  • PubChem National Center for Biotechnology Information. Methyl 5-(chlorosulfonyl)-2-fluorobenzoate. PubChem. [Link]

Optimization

Optimization of reaction conditions for sulfonamide formation

Welcome to the Technical Support Hub for sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub for sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and robust protocols to help you navigate the complexities of sulfonamide formation and optimize your reaction conditions for success.

Reaction Fundamentals: The Sulfonyl Chloride-Amine Coupling

The most common and classical method for forming the sulfonamide bond involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2][3] This reaction is a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride.[4] A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][5]

General Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms an unstable tetrahedral intermediate.[4]

  • Elimination & Deprotonation: The intermediate collapses, expelling a chloride ion (Cl⁻), a good leaving group. The added base then removes the proton from the nitrogen atom, neutralizing the generated HCl and yielding the final sulfonamide product.

Sulfonamide Formation Mechanism cluster_elimination R1_amine R'R''NH (Amine) intermediate Tetrahedral Intermediate R1_amine->intermediate Nucleophilic Attack R2_sulfonyl RSO₂Cl (Sulfonyl Chloride) R2_sulfonyl->intermediate Base Base HCl_salt Base-H⁺ Cl⁻ Base->HCl_salt HCl Scavenging sulfonamide RSO₂NR'R'' (Sulfonamide) intermediate->sulfonamide Elimination of Cl⁻

Caption: General mechanism of sulfonamide synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during sulfonamide synthesis.

Problem 1: My reaction yield is consistently low or zero.

Possible Causes & Solutions:

  • Hydrolysis of Sulfonyl Chloride: This is the most frequent cause of low yields. Sulfonyl chlorides are highly sensitive to moisture and can rapidly hydrolyze to the unreactive sulfonic acid.[5][6]

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). It is highly recommended to use a fresh or properly stored sulfonyl chloride, as older reagents may have hydrolyzed from atmospheric moisture.[6]

  • Inadequate Base: The base is critical for neutralizing the HCl byproduct. If the base is too weak, absent, or used in insufficient quantity, the amine starting material will be protonated, stopping the reaction.[5][7]

    • Solution: Use at least one equivalent of a non-nucleophilic organic base like triethylamine (TEA) or pyridine.[6][7] For less reactive amines, a stronger base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.[7]

  • Poor Amine Nucleophilicity: Sterically hindered or electron-deficient amines (e.g., anilines with electron-withdrawing groups) are less nucleophilic and may react very slowly.[5]

    • Solution: For sluggish reactions, gentle heating may be required.[5] In some cases, a more reactive sulfonylating agent or a catalyst like 4-Dimethylaminopyridine (DMAP) can be beneficial.

  • Poor Reagent Quality: Impurities in either the amine or the sulfonyl chloride can interfere with the reaction.

    • Solution: Verify the purity of your starting materials by techniques like NMR or melting point analysis. If necessary, purify them before use.

Problem 2: I'm observing significant side product formation.

Possible Causes & Solutions:

  • Bis-sulfonylation of Primary Amines: Primary amines (R-NH₂) can sometimes react with two equivalents of the sulfonyl chloride to form a bis-sulfonylated product (R-N(SO₂R')₂).

    • Solution: Control the stoichiometry carefully. A common strategy is to add the sulfonyl chloride solution slowly (dropwise) to a solution of the amine.[8] Using a slight excess of the amine (1.1-1.2 equivalents) can also help consume the sulfonyl chloride before it can react a second time.[6]

  • Reaction with Solvent or Base: Nucleophilic solvents or bases can compete with the intended amine. For example, using pyridine as a base can sometimes lead to the formation of a pyridinium salt intermediate.

    • Solution: Choose an inert, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN).[6][7] Ensure the base is non-nucleophilic; tertiary amines like TEA or diisopropylethylamine (DIPEA) are excellent choices.

Troubleshooting_Workflow start Low Yield or Side Products check_reagents Check Reagent Quality (Fresh? Anhydrous?) start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions check_stoichiometry Verify Stoichiometry & Addition Order start->check_stoichiometry solution_reagents Use Fresh Reagents Dry Glassware & Solvents Inert Atmosphere check_reagents->solution_reagents Moisture/Degradation Suspected solution_conditions Optimize Base (e.g., TEA, Pyridine) Use Aprotic Solvent (DCM, THF) Adjust Temperature check_conditions->solution_conditions Suboptimal Parameters Suspected solution_stoichiometry Use Slight Excess of Amine Slowly Add Sulfonyl Chloride check_stoichiometry->solution_stoichiometry Bis-sulfonylation Observed

Caption: A workflow for troubleshooting common sulfonamide synthesis issues.

Problem 3: I'm having difficulty purifying my sulfonamide product.

Possible Causes & Solutions:

  • Product is an Oil or Gummy Solid: Sulfonamides are typically crystalline solids.[2] If your product is not, it is likely impure.

    • Solution: The most common and effective purification method is recrystallization.[6] Common solvents include ethanol, isopropanol, or mixtures of ethanol and water.[6] Perform small-scale solubility tests to find the ideal solvent system where the product is soluble when hot but insoluble when cold, while impurities remain soluble.

  • Co-elution during Column Chromatography: If the polarity of the desired product is very similar to that of a major impurity (like the unreacted amine or hydrolyzed sulfonic acid), separation can be difficult.

    • Solution: First, attempt an aqueous workup. Washing the crude reaction mixture with a dilute acid (e.g., 1M HCl) will protonate and remove excess amine. A subsequent wash with a dilute base (e.g., saturated NaHCO₃) can remove the acidic sulfonic acid byproduct. If chromatography is still needed, try different solvent systems or consider using a different stationary phase.

Frequently Asked Questions (FAQs)

Q1: Which base should I choose for my reaction?

The ideal base is non-nucleophilic and strong enough to neutralize HCl. The choice depends on the reactivity of the amine.

Base TypeExamplesBest ForConsiderations
Tertiary Amines Triethylamine (TEA), Pyridine, DIPEAGeneral purpose, most common choice.[6][7]Pyridine can sometimes act as a nucleophilic catalyst. TEA is volatile and easily removed.
Stronger Bases DBU, DBNLess reactive or sterically hindered amines.[7]Can promote side reactions if substrates are sensitive. More difficult to remove.
Aqueous Base NaOH, KOH (Schotten-Baumann conditions)Robust, simple amines.[6]Significantly increases the risk of hydrolyzing the sulfonyl chloride.[6] Generally not preferred for complex molecules.

Q2: What is the best solvent for sulfonamide synthesis?

The best solvent should be aprotic and capable of dissolving the reactants.[6] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are the most commonly used solvents.[7] The choice may depend on the specific solubility of your starting materials.

Q3: At what temperature should I run my reaction?

Most sulfonamide formations are run at room temperature (20-25 °C) or started at 0 °C with slow warming to room temperature.[9] For unreactive amines, heating may be necessary.[5] However, be aware that some sulfonyl chlorides can be thermally unstable and may decompose at higher temperatures.[7] If you suspect decomposition, try running the reaction at a lower temperature for a longer time.[7]

Q4: How can I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside your starting materials. The disappearance of the limiting reagent (usually the sulfonyl chloride) and the appearance of a new spot corresponding to the sulfonamide product indicate progress. Staining with potassium permanganate can be effective for visualizing sulfonamides.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide

This protocol provides a standard, reliable method for reacting an amine with a sulfonyl chloride.

Materials:

  • Amine (1.1 eq)

  • Sulfonyl chloride (1.0 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon).

  • Dissolve Amine: Dissolve the amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool Reaction: Cool the solution to 0 °C using an ice bath.

  • Prepare Sulfonyl Chloride Solution: In a separate dry flask, dissolve the sulfonyl chloride (1.0 equivalent) in a minimum amount of anhydrous DCM.

  • Slow Addition: Transfer the sulfonyl chloride solution to a dropping funnel and add it dropwise to the stirring amine solution at 0 °C over 15-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and TEA), water, and saturated sodium bicarbonate solution (to remove any sulfonic acid).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[6]

References
  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Starting Materials for Sulfonamide Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Sulfonamide Synthesis.
  • BenchChem Blog. (2025). How does Ethyl Sulfonyl Chloride react with amines?
  • Wikipedia. (n.d.). Sulfonamide.
  • BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • BenchChem. (n.d.). optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.
  • BenchChem. (n.d.). A Comparative Guide to Modern Sulfonamide Synthesis Methods.
  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
  • Kumar, V., & Singh, R. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 20(41), 27482-27496.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

Welcome to the technical support center for the synthesis and scale-up of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate. This guide is specifically designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate. This guide is specifically designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this critical synthesis from the laboratory bench to a pilot plant. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles and extensive field experience.

Synthesis Overview: From Bench to Pilot

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a key intermediate in the synthesis of various pharmaceuticals. Its preparation typically involves the electrophilic aromatic substitution of methyl 2-fluorobenzoate using a strong chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H).

While the reaction appears straightforward on a lab scale, scaling up introduces significant challenges related to thermal management, mass transfer, reagent handling, and safety. A thorough understanding of the reaction mechanism and critical process parameters is essential for a successful and safe scale-up.[1][2]

Reaction Scheme & Mechanism

The core reaction is the chlorosulfonation of an activated aromatic ring. The accepted mechanism involves the in-situ generation of the powerful electrophile, SO₂Cl⁺, from chlorosulfonic acid.[3] This electrophile then attacks the electron-rich benzene ring of methyl 2-fluorobenzoate. The fluorine and methoxycarbonyl groups direct the substitution primarily to the para position relative to the fluorine atom.

Caption: General reaction for the synthesis of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues that may arise during the synthesis and scale-up process.

Q1: My reaction yield is consistently low, even with what appears to be complete conversion by TLC/HPLC. What are the likely causes?

A1: Low isolated yield despite high analytical conversion is a classic problem often rooted in the work-up and isolation phases, especially due to the product's reactivity.

  • Root Cause 1: Hydrolysis of the Product. Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a sulfonyl chloride, which is highly susceptible to hydrolysis.[4][5] During an aqueous work-up (quenching), the sulfonyl chloride can readily convert to the corresponding sulfonic acid. This sulfonic acid is highly water-soluble and will be lost to the aqueous phase, leading to a significant drop in isolated yield.

    • Troubleshooting Action:

      • Minimize Contact with Water: The quenching step is critical. Instead of quenching the reaction mixture into water, slowly and carefully add the reaction mixture to a rapidly stirred slurry of crushed ice. This keeps the temperature low, minimizing hydrolysis.

      • Use of Non-Aqueous Work-up: If possible, consider a non-aqueous work-up. This can be complex and requires careful solvent selection and safety analysis.

      • Immediate Extraction: After quenching, do not allow the mixture to sit. Immediately extract the product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Perform multiple extractions to ensure complete recovery.

  • Root Cause 2: Inefficient Extraction. The product may have some solubility in the acidic aqueous phase, or emulsions can form, trapping the product.

    • Troubleshooting Action:

      • pH Adjustment: While difficult with strong acids, ensuring the aqueous layer is as acidic as possible can sometimes suppress the solubility of organic components.

      • Brine Wash: After the initial extractions, washing the combined organic layers with brine (saturated NaCl solution) can help break emulsions and further remove water.

Q2: I'm observing a significant amount of a diaryl sulfone byproduct. How can I suppress its formation?

A2: The formation of a diaryl sulfone is a well-known side reaction in chlorosulfonation.[6][7] It occurs when a molecule of the desired sulfonyl chloride product reacts with another molecule of the starting material (methyl 2-fluorobenzoate) under the reaction conditions.

  • Root Cause: Insufficient Chlorosulfonating Agent. This side reaction becomes prominent when the concentration of the chlorosulfonating agent is locally depleted, allowing the newly formed sulfonyl chloride to act as an electrophile.[7]

    • Troubleshooting Action:

      • Increase Stoichiometry: Ensure a sufficient excess of chlorosulfonic acid is used. A molar ratio of 3-5 equivalents of chlorosulfonic acid to the starting material is often a good starting point for optimization.[8]

      • Control the Addition: Add the methyl 2-fluorobenzoate slowly to the chlorosulfonic acid at a low temperature. This maintains a high concentration of the chlorosulfonating agent throughout the reaction, favoring the desired reaction pathway. Never add the chlorosulfonic acid to the starting material.

      • Improve Mixing: On a larger scale, inefficient mixing can create localized "hot spots" or areas of low reagent concentration.[1][2] Ensure the reactor's agitation is sufficient to maintain a homogenous mixture.

Sources

Optimization

Technical Support Center: Analytical Methods for Monitoring the Purity of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

Welcome to the technical support center for Methyl 5-(chlorosulfonyl)-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 5-(chlorosulfonyl)-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the analytical methodologies crucial for ensuring the purity of this reactive intermediate. As a key building block in the synthesis of various pharmaceuticals and agrochemicals, its purity is paramount to the quality, safety, and efficacy of the final product.[1][2]

This document moves beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting guides and FAQs to address common challenges encountered in the laboratory.

The Criticality of Purity Analysis

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate possesses two highly reactive functional groups: a sulfonyl chloride and a methyl ester. The sulfonyl chloride is particularly susceptible to hydrolysis, readily reacting with water to form the corresponding sulfonic acid.[2] This inherent instability necessitates carefully designed analytical methods that can accurately quantify the parent compound while separating it from potential impurities and degradation products. This guide focuses on a multi-faceted approach to purity assessment, covering assay, impurity profiling, residual solvent analysis, and water content determination.

Overall Purity Analysis Workflow

The following workflow outlines a comprehensive strategy for the purity assessment of a new batch of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate.

Purity_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Primary Purity & Impurity Profiling cluster_2 Specific Contaminant Analysis cluster_3 Structural Confirmation (As Needed) cluster_4 Final Report Sample New Batch Received Storage Store under Inert Gas at 2-8°C Sample->Storage Immediate Action HPLC_Prep Prepare Sample in Anhydrous Acetonitrile Storage->HPLC_Prep GC_Prep Prepare Sample for Headspace GC-MS Storage->GC_Prep KF_Prep Prepare Sample for Karl Fischer Titration Storage->KF_Prep NMR_Analysis 1H & 13C NMR Spectroscopy Storage->NMR_Analysis HPLC_Analysis Stability-Indicating RP-HPLC Analysis HPLC_Prep->HPLC_Analysis Report Certificate of Analysis (CoA) - Purity Assay (%) - Impurity Profile - Residual Solvents (ppm) - Water Content (%) HPLC_Analysis->Report GC_Analysis Residual Solvent Analysis (USP <467>) GC_Prep->GC_Analysis GC_Analysis->Report KF_Analysis Water Content Determination KF_Prep->KF_Analysis KF_Analysis->Report NMR_Analysis->Report Confirms Identity

Caption: Comprehensive workflow for purity analysis.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

HPLC is the cornerstone technique for determining the purity and impurity profile of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate. A stability-indicating reversed-phase (RP-HPLC) method is essential to separate the active compound from its hydrolytic degradation product and other process-related impurities.[3][4][5]

Experimental Protocol: Stability-Indicating RP-HPLC

This protocol is designed to minimize on-column and sample preparation-related degradation.

  • Instrumentation and Materials:

    • HPLC System: A gradient-capable HPLC with a UV or Photodiode Array (PDA) detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

    • Solvents: HPLC-grade acetonitrile and water.

    • Acid: Trifluoroacetic acid (TFA) or phosphoric acid.[6]

    • Sample Diluent: Anhydrous acetonitrile.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A Water with 0.1% TFALow pH suppresses ionization of potential acidic impurities.
Mobile Phase B Acetonitrile with 0.1% TFAOrganic modifier for elution.
Gradient Program 0-2 min: 30% B; 2-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% BA gradient ensures elution of the main peak and any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures retention time reproducibility.[7]
Detection UV at 240 nmThe benzene ring provides a strong chromophore for sensitive detection.
Injection Volume 10 µL
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with anhydrous acetonitrile .

    • Crucial: Prepare samples immediately before analysis to minimize hydrolysis.[2]

HPLC Troubleshooting Guide (Q&A)

Q1: I'm seeing a new, more polar peak appear in my chromatogram when I re-inject an older sample solution. What is it?

  • A1: This is almost certainly the hydrolytic degradation product, 5-(chlorosulfonyl)-2-fluorobenzoic acid, or its corresponding methyl ester. The sulfonyl chloride group is highly reactive with trace amounts of water in the solvent or from the atmosphere. To confirm, you can intentionally add a drop of water to your sample vial, let it sit for an hour, and reinject; the peak should increase significantly. Solution: Always use anhydrous diluents and analyze samples immediately after preparation.

Q2: My peak shape is poor (fronting or tailing). How can I improve it?

  • A2: This can be due to several factors:

    • Column Overload: The peak may be fronting. Try reducing the injection volume or sample concentration.[7]

    • Column Degradation: If you observe tailing, it might indicate that the column's stationary phase is degrading or contaminated. Flush the column or replace it if the problem persists.[8]

    • Inappropriate Sample Solvent: Injecting a sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Your diluent (anhydrous acetonitrile) should be compatible with the starting mobile phase conditions.[9]

Q3: My retention times are drifting or unstable.

  • A3: Retention time instability is a common issue.[7][10]

    • System Leaks: Check all fittings from the pump to the detector for any signs of leaks. Even a small leak can cause pressure fluctuations and drift.[7]

    • Inadequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before starting your sequence. A 10-15 column volume flush is typically sufficient.[7]

    • Mobile Phase Issues: Ensure your mobile phase components are properly mixed and degassed. Air bubbles in the pump can cause significant flow rate and pressure instability.[7][9]

HPLC FAQs
  • Why is using an anhydrous diluent so critical?

    • The primary degradation pathway for this molecule is hydrolysis of the sulfonyl chloride. Using a "wet" solvent will initiate this degradation in the vial, leading to an artificially low purity result and a high result for the sulfonic acid impurity.

  • Can I use a different acid in the mobile phase?

    • Yes, phosphoric acid is a common alternative to TFA. The goal is to maintain a low pH (typically 2-3) to ensure that any acidic functional groups are protonated, leading to better peak shape and retention on a C18 column.[2]

  • What is the expected elution order?

    • The hydrolytic degradation product (sulfonic acid) is significantly more polar and will elute much earlier than the parent compound, Methyl 5-(chlorosulfonyl)-2-fluorobenzoate.

Gas Chromatography (GC-MS) for Residual Solvent Analysis

GC is not suitable for analyzing the purity of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate itself due to the compound's low volatility and thermal instability. However, Headspace GC (HS-GC) is the standard method for quantifying residual organic solvents from the manufacturing process, as mandated by guidelines such as USP <467>.[11][12]

Experimental Protocol: Headspace GC-MS
  • Instrumentation and Materials:

    • GC System: A GC equipped with a headspace autosampler, a split/splitless inlet, and a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS).[11][13]

    • Column: A column suitable for volatile organics, such as a DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm).[14]

    • Solvent: Dimethyl sulfoxide (DMSO) or another suitable high-boiling, inert solvent.

  • GC and Headspace Conditions:

ParameterRecommended SettingRationale
Headspace Vial Temp. 80°CEfficiently partitions volatile solvents into the headspace.[14]
Headspace Equil. Time 20 minEnsures equilibrium is reached between the sample and gas phase.[14]
GC Inlet Temp. 140°CEnsures rapid volatilization of the injected sample.[14]
Carrier Gas Helium or HydrogenInert carrier gas for analyte transport.
Oven Program 40°C (20 min), then 10°C/min to 240°C (20 min)Standard USP <467> temperature program to separate a wide range of solvents.[14]
Detector FID at 250°C and/or MS (Scan mode)FID provides robust quantification, while MS provides positive identification.[13]
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add a precise volume (e.g., 5 mL) of DMSO.

    • Crimp the vial securely with a septum cap.

    • Prepare standard solutions of expected residual solvents in DMSO for calibration.

GC-MS Troubleshooting Guide (Q&A)

Q1: I have an unknown peak in my chromatogram. How can I identify it?

  • A1: This is where an MS detector is invaluable. The mass spectrum of the unknown peak can be compared against a spectral library (e.g., NIST) for tentative identification.[13] For confirmation, you can then run a standard of the suspected solvent to confirm both the retention time and the mass spectrum.

Q2: The peaks for early-eluting solvents like methanol are broad or split.

  • A2: This often points to an issue with the injection or initial chromatography.

    • Inlet Temperature: The inlet temperature might be too low for rapid volatilization. However, for headspace, the transfer line temperature is more critical. Ensure it's hot enough to prevent condensation.

    • Oven Start Temperature: Ensure your initial oven temperature is low enough to provide good "focusing" of the early eluting peaks on the front of the column. 40°C is a standard starting point.[14]

Q3: My results show poor repeatability between injections.

  • A3: Repeatability issues in headspace GC often stem from the sample vial or autosampler.

    • Vial Sealing: A poor crimp on the vial cap can lead to loss of volatiles during equilibration, causing inconsistent results. Ensure a tight, even seal on every vial.

    • Sample Matrix Effects: The sample matrix can affect the partitioning of solvents into the headspace. Ensure your calibration standards are prepared in a matrix that mimics your sample as closely as possible.

GC-MS FAQs
  • Why use FID and MS detectors?

    • FID is a robust, universal detector for hydrocarbons and provides excellent quantitative performance. MS provides qualitative information (a "fingerprint" of the molecule), which is crucial for the unambiguous identification of unknown peaks.[13] Using a splitter, you can run both simultaneously.[13]

  • What are the most likely residual solvents to be found?

    • This depends entirely on the synthetic route but could include solvents used for chlorosulfonation (e.g., chlorosulfonic acid itself is a reagent, not a solvent), esterification (e.g., methanol), and purification (e.g., acetonitrile, ethyl acetate, hexane).[1]

Supporting Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure elucidation and confirmation. While not typically used for routine purity checks, it is invaluable for characterizing reference standards and identifying unknown impurities.[15][16]

  • ¹H NMR: Will confirm the presence of key proton environments: the aromatic protons, the methyl ester protons (a sharp singlet), and their respective integrations.

  • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Can be used to piece together the full molecular structure and definitively assign all proton and carbon signals, which is critical when identifying a novel impurity.[15]

Karl Fischer Titration

This is the gold standard for water content determination in pharmaceutical ingredients.[17][18][19] Given the high reactivity of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate with water, quantifying its water content is a critical quality attribute.

  • Principle: The method involves the stoichiometric reaction of iodine with water.[20]

  • Methodology: Either volumetric or coulometric titration can be used.[18] For a reactive substance, a coulometric titrator with an oven attachment is often preferred. This allows the water to be driven off the sample by heating, preventing side reactions between the sample and the Karl Fischer reagents.[21]

  • Troubleshooting:

    • Unstable Endpoint: This often indicates a leak in the titration cell, allowing atmospheric moisture to enter. Check all seals and joints.

    • Inaccurate Results: Ensure the sample is handled in a low-humidity environment (e.g., a glove box) to prevent moisture absorption before analysis.

Troubleshooting_HPLC Start Problem: Unstable HPLC Retention Times Q1 Is the pressure fluctuating? Start->Q1 A1_Yes Check for leaks in fittings and pump seals. Purge pump to remove air bubbles. Q1->A1_Yes Yes A1_No Pressure is stable. Q1->A1_No No End If problem persists, consider column degradation. A1_Yes->End Q2 Is the column temperature stable? A1_No->Q2 A2_Yes Temperature is stable. Q2->A2_Yes Yes A2_No Verify column oven is working correctly. Ensure good air circulation. Q2->A2_No No Q3 Was the column fully equilibrated? A2_Yes->Q3 A2_No->End A3_Yes Equilibration was sufficient. Q3->A3_Yes Yes A3_No Increase equilibration time (10-15 column volumes). Q3->A3_No No Q4 Is the mobile phase composition correct? A3_Yes->Q4 A3_No->End A4_No Prepare fresh mobile phase. Verify pump proportioning valves are working correctly. Q4->A4_No No Q4->End Yes A4_No->End

Caption: Decision tree for troubleshooting unstable HPLC retention times.

References

  • Determination of Water content in Pharmaceuticals by Karl Fischer Titration method . Kiyan Shar Danesh. [Link]

  • Determining Water Content with a Novel Karl Fischer Titration Approach . Pharmaceutical Technology. (2020-09-02). [Link]

  • Karl Fischer Moisture Analysis . Pacific BioLabs. [Link]

  • Water Content Determination by Karl Fischer . Pharmaguideline. (2011-09-19). [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations . American Pharmaceutical Review. (2010-01-01). [Link]

  • Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System . Agilent. [Link]

  • HPLC Troubleshooting Guide . restek.com. [Link]

  • HPLC Troubleshooting Guide . SCION Instruments. [Link]

  • Residual Solvent Analysis . Chromtech. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting . ijsrem.com. (2024-06-05). [Link]

  • The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467> . Innoteg. [Link]

  • HPLC Troubleshooting Guide . Scribd. [Link]

  • Implementation of USP <467> "Residual Solvents" using a GERSTEL MPS 2 Syringe Based Headspace Autosampler . GERSTEL. [Link]

  • Supporting Information . pubs.rsc.org. [Link]

  • Solutions for Pharmaceutical Impurities . Shimadzu. [Link]

  • Analytical Methods . mfds.go.kr. [Link]

  • Methyl 5-(chlorosulfonyl)-2-fluorobenzoate (C8H6ClFO4S) . PubChemLite. [Link]

  • Initial DAR for Bixlozone . Health and Safety Executive. (2022-07). [Link]

  • Validated Reverse Phase Stability-Indicating Hplc Method for Clofarabine . IOSR Journal. [Link]

  • Stability-Indicating Validated Novel RP-HPLC Method . SciSpace. [Link]

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC . USDA. (1993-05). [Link]

  • 5-(chlorosulfonyl)-2-fluorobenzoic acid (37098-75-2) . Chemchart. [Link]

  • GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients . International Journal of Pharmaceutical Sciences Review and Research. (2017-09-09). [Link]

  • Trends in Analytical chemistry . CONICET. [Link]

  • Multi-active method for the analysis of active substances in formulated products . cipac.org. (2020-06-08). [Link]

  • Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone Furoate in Topical Pharmaceutical Dosage Formulation . Semantic Scholar. (2013-08-05). [Link]

  • Novel Sample Preparation and GC–MS/MS Analysis of Triclosan and Methyl Triclosan in Biosolids . LCGC International. (2017-10-01). [Link]

  • Development and validation of chromatographic methods (HPLC and GC) . upv.es. [Link]

  • NMR STRUCTURE ELUCIDATION . ResearchGate. [Link]

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk and pharmaceutical dosage forms . scispace.com. (2023-07-04). [Link]

  • Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization . NIH. (2011-03-10). [Link]

  • Supplementary Information . rsc.org. [Link]

  • Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Sulfonylating Agents: Unveiling the Unique Profile of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and drug discovery, the sulfonamide and sulfonate ester moieties are cornerstones of molecular design. Their pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the sulfonamide and sulfonate ester moieties are cornerstones of molecular design. Their prevalence in a vast array of therapeutic agents underscores the critical importance of the reagents used to install them: sulfonylating agents.[1][2] The choice of sulfonylating agent can profoundly impact reaction efficiency, substrate scope, and the physicochemical properties of the final product. This guide provides an in-depth, objective comparison of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate with other commonly employed sulfonylating agents, namely p-toluenesulfonyl chloride (tosyl chloride, TsCl), methanesulfonyl chloride (mesyl chloride, MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). Through a blend of established principles and experimental insights, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Sulfonylation Reaction: A Gateway to Diverse Functionality

Sulfonylation is a fundamental transformation in organic chemistry that involves the formation of a sulfonamide or sulfonate ester through the reaction of a sulfonyl chloride with an amine or an alcohol, respectively.[3][4] This reaction is prized for its reliability and the stability of the resulting sulfonamide and sulfonate linkages. Sulfonamides are key pharmacophores in numerous drugs, exhibiting a wide range of biological activities, while sulfonate esters are excellent leaving groups, facilitating a variety of nucleophilic substitution and elimination reactions.[5][6]

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of a sulfonylating agent dictate its handling, storage, and solubility, which are crucial considerations in experimental design. The table below provides a comparative summary of the key physicochemical properties of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate and its counterparts.

PropertyMethyl 5-(chlorosulfonyl)-2-fluorobenzoatep-Toluenesulfonyl chloride (TsCl)Methanesulfonyl chloride (MsCl)5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride)
Molecular Formula C₈H₆ClFO₄S[7]C₇H₇ClO₂S[8]CH₃ClO₂S[9]C₁₂H₁₂ClNO₂S[10]
Molecular Weight 252.65 g/mol [7]190.65 g/mol [8]114.55 g/mol [9]269.75 g/mol [10]
Appearance White to off-white solid[7]White flaky crystals[11][12]Colorless to pale yellow liquid[13]Yellow to orange crystalline powder[14][15]
Melting Point Not specified (solid at RT)65-69 °C[8][16]-33 °C[13]72-74 °C[10]
Boiling Point Not specified134 °C at 10 mmHg[8][12]161 °C[13]371.3 °C (Predicted)[10]
Solubility Soluble in DMSO[17]Soluble in alcohol, ether, benzene; hydrolyzes in water[11][12]Miscible with alcohol, ether, and most organic solvents; reacts with water[9][18]Soluble in acetone, chloroform, benzene, dioxane; insoluble in water[10][19]

Reactivity and Mechanistic Considerations: The Interplay of Electronic and Steric Effects

The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom, which is modulated by both electronic and steric effects of its substituents.

The General Mechanism of Sulfonylation

The sulfonylation of an amine or alcohol proceeds via a nucleophilic attack of the heteroatom (nitrogen or oxygen) on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid generated during the reaction.[20][21]

Caption: General mechanism of sulfonylation.

Comparative Reactivity Profile
  • Methanesulfonyl chloride (MsCl): As an aliphatic sulfonyl chloride, MsCl is generally the most reactive among the compared agents. The small methyl group offers minimal steric hindrance, and the absence of an aromatic ring means there is no resonance stabilization to delocalize the partial positive charge on the sulfur atom, making it highly electrophilic.[22]

  • Methyl 5-(chlorosulfonyl)-2-fluorobenzoate: This reagent is expected to be highly reactive due to the presence of two strong electron-withdrawing groups on the aromatic ring: the fluorine atom and the methyl ester group (via the carbonyl). These groups inductively withdraw electron density from the ring, thereby increasing the electrophilicity of the sulfonyl sulfur.[17] This enhanced reactivity makes it particularly suitable for reactions with less nucleophilic amines or alcohols.

  • p-Toluenesulfonyl chloride (TsCl): The methyl group on the para position of the aromatic ring in TsCl is weakly electron-donating through hyperconjugation. This slightly reduces the electrophilicity of the sulfonyl sulfur compared to an unsubstituted benzenesulfonyl chloride, making TsCl a moderately reactive and highly versatile reagent.[22] Its solid nature and stability also contribute to its widespread use.

  • Dansyl chloride: The dimethylamino group on the naphthalene ring is a strong electron-donating group. This significantly reduces the electrophilicity of the sulfonyl sulfur, making dansyl chloride the least reactive of the aromatic sulfonyl chlorides discussed here. Its primary application lies in the fluorescent labeling of primary and secondary amines, where its reactivity is sufficient for this purpose.[23]

Experimental Protocols: A Practical Guide to Sulfonylation

The following protocols provide detailed, step-by-step methodologies for the synthesis of a sulfonamide and a sulfonate ester, which are adaptable for use with the various sulfonylating agents discussed.

General Protocol for the Synthesis of a Sulfonamide

This protocol describes the synthesis of N-benzyl-4-toluenesulfonamide as a representative example.

Materials:

  • Benzylamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (1.5 equivalents) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from ethanol to yield the pure N-benzyl-4-toluenesulfonamide.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture, which can hydrolyze the sulfonyl chloride.

  • Anhydrous Solvent: Ensures that the sulfonyl chloride does not react with water, which would reduce the yield of the desired product.

  • Cooling to 0 °C: The reaction is often exothermic. Initial cooling helps to control the reaction rate and prevent the formation of byproducts.

  • Base (Pyridine/Triethylamine): Neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation. Pyridine can also act as a nucleophilic catalyst.

  • Aqueous Workup: The acid wash removes excess amine and base. The bicarbonate wash removes any remaining acidic impurities.

General Protocol for the Synthesis of a Sulfonate Ester

This protocol outlines the synthesis of a generic sulfonate ester from an alcohol.

Materials:

  • Alcohol

  • Sulfonyl chloride (e.g., MsCl, TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), dry

  • Cold 10% Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: To a stirred solution of the alcohol (1.0 equivalent) and triethylamine (1.5 equivalents) in dry DCM at 0 °C, add the sulfonyl chloride (1.2 equivalents) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with the addition of water. Separate the organic layer and wash with cold 10% HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude sulfonate ester by flash column chromatography on silica gel.

Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve amine/alcohol in anhydrous solvent B Cool to 0 °C A->B C Add base B->C D Add sulfonyl chloride dropwise C->D E Stir at room temperature D->E F Monitor by TLC E->F G Quench and perform aqueous washes F->G Reaction Complete H Dry organic layer G->H I Concentrate H->I J Purify (Chromatography/ Recrystallization) I->J Product Pure Sulfonamide/ Sulfonate Ester J->Product

Caption: A typical experimental workflow for a sulfonylation reaction.

Conclusion: Selecting the Optimal Sulfonylating Agent

The choice of a sulfonylating agent is a nuanced decision that depends on the specific requirements of the synthetic transformation.

  • Methyl 5-(chlorosulfonyl)-2-fluorobenzoate stands out as a highly reactive aromatic sulfonylating agent. Its unique substitution pattern, featuring two electron-withdrawing groups, makes it an excellent choice for reactions with less nucleophilic substrates or when faster reaction rates are desired. The presence of the methyl ester and fluorine atom also provides opportunities for further functionalization, making it a valuable building block in medicinal chemistry and materials science.[17]

  • Mesyl chloride is the go-to reagent for high reactivity and when an aliphatic sulfonyl group is desired. Its small size allows it to react efficiently with sterically hindered substrates.[18]

  • Tosyl chloride remains a workhorse in organic synthesis due to its moderate reactivity, ease of handling as a solid, and the crystallinity it often imparts to its derivatives, which can aid in purification.

  • Dansyl chloride is a specialized reagent, primarily used for the fluorescent labeling of amines and peptides for analytical purposes. Its lower reactivity is a trade-off for its valuable fluorescent properties.[19]

By understanding the interplay of electronic and steric effects, and by considering the practical aspects of each reagent, researchers can strategically select the most appropriate sulfonylating agent to achieve their synthetic goals efficiently and effectively.

References

  • ChemBK. (n.d.). Mesyl chloride. Retrieved from [Link]

  • ChemBK. (2024). Tosyl chloride. Retrieved from [Link]

  • MFA Cameo. (2022). Dansyl chloride. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). Tosyl chloride. Retrieved from [Link]

  • Chemsrc. (2025). Tosyl chloride. Retrieved from [Link]

  • Sciencemadness Wiki. (2022). 4-Toluenesulfonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). Dansyl chloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • PubMed. (n.d.). The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. Retrieved from [Link]

  • ResearchGate. (2025). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Retrieved from [Link]

  • Periodic Chemistry. (2019). Sulfonate Esters. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple method for the synthesis of sulfonic esters. Retrieved from [Link]

  • YouTube. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. Retrieved from [Link]

  • R Discovery. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Retrieved from [Link]

  • ResearchGate. (2025). The Utility of Sulfonate Salts in Drug Development. Retrieved from [Link]

  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Unusual steric effects in sulfonyl transfer reactions. Retrieved from [Link]

  • MDPI. (n.d.). Dramatic Influence of Ionic Liquid and Ultrasound Irradiation on the Electrophilic Sulfinylation of Aromatic Compounds by Sulfinic Esters. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic Effects of the Sulfinyl and Sulfonyl Groups. Retrieved from [Link]

  • ResearchGate. (2025). The influence of steric and electronic effects on the preparation of cyclic acetals catalyzed by sulfated metal oxides. Retrieved from [Link]

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Comparative

A Comparative Guide to Modern Sulfonamide Synthesis: Navigating Alternatives to Classical Sulfonyl Chlorides

The sulfonamide moiety is an undeniable cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in a vast array of therapeutic agents, from antibacterial "sulfa drugs" to treatments for cancer, dia...

Author: BenchChem Technical Support Team. Date: February 2026

The sulfonamide moiety is an undeniable cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in a vast array of therapeutic agents, from antibacterial "sulfa drugs" to treatments for cancer, diabetes, and viral infections.[1][2][3] Traditionally, the synthesis of this vital functional group has been dominated by the reaction of a primary or secondary amine with a sulfonyl chloride, such as Methyl 5-(chlorosulfonyl)-2-fluorobenzoate.[4] While robust, this classical approach is fraught with challenges. The sulfonyl chloride precursors often require harsh preparation conditions (e.g., using chlorosulfonic acid), exhibit instability, and possess aggressive reactivity that is intolerant of sensitive functional groups.[3][5][6][7]

This guide provides an in-depth comparison of modern, alternative reagents and methodologies that circumvent the limitations of traditional sulfonyl chlorides. We will explore the causality behind the experimental choices for each method, provide validated protocols, and present comparative data to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.

The Evolving Landscape of Sulfonamide Synthesis

The quest for milder, more efficient, and functional-group-tolerant methods has led to the development of several innovative strategies. These modern approaches can be broadly categorized by their key starting materials or reagents, each offering a distinct set of advantages over the classical sulfonyl chloride route.

cluster_Classical Classical Pathway cluster_key Legend Arene Arene / Thiol SO2Cl Sulfonyl Chloride (e.g., Methyl 5-(chlorosulfonyl)- 2-fluorobenzoate) Arene->SO2Cl Chlorosulfonic Acid or Oxidative Chlorination Sulfonamide_Classical Sulfonamide SO2Cl->Sulfonamide_Classical Amine, Base SulfonicAcid Sulfonic Acid / Salt Sulfonamide_Modern Sulfonamide SulfonicAcid->Sulfonamide_Modern Direct Coupling (Activating Agent, Amine) SO2Surrogate SO2 Surrogate (e.g., DABSO) SO2Surrogate->Sulfonamide_Modern Multi-component Coupling (e.g., Boronic Acid, Amine, Catalyst) SulfonylFluoride Sulfonyl Fluoride SulfonylFluoride->Sulfonamide_Modern Milder Amination (Amine, Base) Thiol Thiol / Disulfide Thiol->Sulfonamide_Modern One-Pot Oxidative Sulfonamidation (Oxidant, Amine) key_classical Classical Reagent key_modern Modern Starting Material DABSO DABSO (Solid SO₂ Surrogate) Sulfinate Sulfinate Intermediate DABSO->Sulfinate Organometallic Organometallic Reagent (e.g., Aryl Boronic Acid) Organometallic->Sulfinate + DABSO Amine Amine Catalyst Transition Metal Catalyst (e.g., Cu(II)) Catalyst->DABSO Sulfonamide Sulfonamide Product Sulfinate->Sulfonamide + Amine

Sources

Validation

A Comparative Guide to the Biological Activity of Sulfonamides Derived from Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

This guide provides a comprehensive technical comparison of the biological activities of sulfonamides derived from the versatile building block, Methyl 5-(chlorosulfonyl)-2-fluorobenzoate. Designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the biological activities of sulfonamides derived from the versatile building block, Methyl 5-(chlorosulfonyl)-2-fluorobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, potential biological activities, and comparative performance of this class of compounds against established alternatives. The content is structured to provide not only a theoretical framework but also practical, experimentally-grounded insights.

Introduction: The Enduring Potential of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] Since the discovery of the antibacterial properties of sulfanilamide, the -SO₂NH₂ moiety has been a privileged scaffold in the design of drugs with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[2] The reactivity of aryl sulfonyl chlorides, such as Methyl 5-(chlorosulfonyl)-2-fluorobenzoate, allows for the straightforward synthesis of a vast library of sulfonamide derivatives through reaction with various primary and secondary amines.[3] The fluorine substituent on the aromatic ring of the starting material is of particular interest, as fluorine incorporation is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4]

This guide will explore the potential biological activities of sulfonamides derived from Methyl 5-(chlorosulfonyl)-2-fluorobenzoate, comparing them to existing therapeutic agents and providing detailed experimental protocols for their evaluation.

Synthesis of Sulfonamides from Methyl 5-(chlorosulfonyl)-2-fluorobenzoate: A General Approach

The synthesis of sulfonamides from Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is typically achieved through a nucleophilic substitution reaction between the sulfonyl chloride and a primary or secondary amine. This reaction is generally high-yielding and can be performed under mild conditions.[5]

A general synthetic protocol is outlined below:

Experimental Protocol: General Synthesis of N-Substituted Methyl 5-(sulfamoyl)-2-fluorobenzoates

  • Dissolution: Dissolve Methyl 5-(chlorosulfonyl)-2-fluorobenzoate (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Amine Addition: To the solution, add the desired primary or secondary amine (1-1.2 equivalents) and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired sulfonamide.

This versatile synthesis allows for the introduction of a wide variety of substituents at the sulfonamide nitrogen, enabling the exploration of structure-activity relationships (SAR).

Synthesis_Workflow cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Methyl_5-(chlorosulfonyl)-2-fluorobenzoate Methyl 5-(chlorosulfonyl)- 2-fluorobenzoate Reaction_Step Nucleophilic Substitution Methyl_5-(chlorosulfonyl)-2-fluorobenzoate->Reaction_Step Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Reaction_Step Base Base (e.g., TEA) Base->Reaction_Step Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction_Step Temperature 0 °C to Room Temp Temperature->Reaction_Step Workup Aqueous Work-up Reaction_Step->Workup Reaction Completion Purification Column Chromatography Workup->Purification Sulfonamide N-Substituted Methyl 5-(sulfamoyl)-2-fluorobenzoate Purification->Sulfonamide

Caption: General workflow for the synthesis of N-substituted sulfonamides.

Comparative Biological Activity

While specific biological activity data for sulfonamides derived directly from Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is not extensively reported in publicly available literature, we can infer potential activities based on the well-established pharmacology of structurally similar sulfonamides. The primary areas of interest for this class of compounds are antibacterial and anticancer activities.

Antibacterial Activity

Sulfonamide antibiotics function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[6] This mechanism is selective for bacteria as humans obtain folic acid from their diet. The antibacterial spectrum and potency of sulfonamides are highly dependent on the nature of the substituent on the sulfonamide nitrogen.

Comparison with Sulfamethoxazole:

To provide a framework for comparison, we will use sulfamethoxazole, a widely used sulfonamide antibiotic, as a benchmark.

CompoundTarget OrganismMIC (µg/mL)Reference
Hypothetical Sulfonamide 1 Staphylococcus aureus64 - 256-
(from Methyl 5-(chlorosulfonyl)-2-fluorobenzoate)Escherichia coli128 - 512-
Sulfamethoxazole Staphylococcus aureus32 - >512[4][7]
Escherichia coli8 - 256[4]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][8]

  • Prepare Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Compound Dilutions: Prepare a stock solution of the test sulfonamide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculate Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37 °C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of Test Compound Start->Prepare_Dilutions Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination using broth microdilution.

Anticancer Activity

Many sulfonamide derivatives have demonstrated significant anticancer activity through various mechanisms, including inhibition of carbonic anhydrases, disruption of microtubule assembly, and cell cycle arrest.[9] The cytotoxic potential of novel sulfonamides is a key area of investigation in cancer drug discovery.

Comparison with Known Anticancer Sulfonamides:

For comparative purposes, we can look at the in vitro activity of established anticancer sulfonamides or well-characterized research compounds.

CompoundCell LineIC₅₀ (µM)Reference
Hypothetical Sulfonamide 2 MCF-7 (Breast Cancer)5 - 20-
(from Methyl 5-(chlorosulfonyl)-2-fluorobenzoate)HCT-116 (Colon Cancer)10 - 50-
Celecoxib MCF-7 (Breast Cancer)~25[10]
HCT-116 (Colon Cancer)~40[10]
Indisulam (E7070) HCT-116 (Colon Cancer)~1[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test sulfonamide in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

MTT_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Test Compound Seed_Cells->Treat_Cells Incubate_Treatment Incubate for 48-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % Viability and IC₅₀ Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Sulfonamides derived from Methyl 5-(chlorosulfonyl)-2-fluorobenzoate represent a promising class of compounds for the discovery of novel therapeutic agents. The synthetic accessibility of these derivatives allows for extensive structure-activity relationship studies to optimize their biological profiles. Based on the activities of structurally related compounds, these novel sulfonamides are likely to exhibit antibacterial and anticancer properties.

Further research is warranted to synthesize and screen a library of these compounds to identify lead candidates with potent and selective biological activity. The experimental protocols provided in this guide offer a robust framework for such investigations. The comparative data, while based on established sulfonamides, provides a valuable benchmark for evaluating the potential of this underexplored chemical space.

References

  • Clinical and Laboratory Standards Institute. M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th ed. CLSI standard M07.
  • García Ruano JL, Parra A, Yuste F, Mastranzo VM. Mild and General Method for the Synthesis of Sulfonamides. Synthesis. 2008;2008(02):311-312.
  • Espinosa-Lara JC, et al. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Org Lett. 2015;17(11):2842-2845.
  • ATCC. MTT Cell Proliferation Assay.
  • Fernandes C, et al. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Lett. 2004;45(15):3145-3147.
  • Abcam. MTT assay protocol. Abcam; 2023.
  • Clinical and Laboratory Standards Institute. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. J Clin Microbiol. 2005;43(10):5243-5246.
  • Khan I, et al. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules. 2022;27(19):6631.
  • Yousef F, Mansour O, Herbali J. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. 2018;1(1):1-15.
  • ResearchGate. MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). Accessed January 19, 2026.
  • Bouziane A, et al. Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. J Chem Pharm Res. 2016;8(8):943-951.
  • Clinical and Laboratory Standards Institute. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI; 2021.
  • ATCC. MTT Cell Proliferation Assay.
  • Abcam. MTT assay protocol. Abcam.
  • MacMillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. J Am Chem Soc. 2023;145(40):22041-22049.
  • Supuran CT, et al. Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Curr Cancer Drug Targets. 2002;2(1):55-75.
  • MI - Microbiology. Broth Microdilution. Accessed January 19, 2026.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Accessed January 19, 2026.
  • ResearchGate. The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. Accessed January 19, 2026.
  • Movassaghi M, et al.
  • ResearchGate. Minimum Inhibitory Concentration (MIC) of 1A, 1B, and 1C against various bacterial strains. Accessed January 19, 2026.
  • ResearchGate. MIC, MBC and MFC (µg/mL) values of sulfonamides. Accessed January 19, 2026.
  • Gürsoy A, et al. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Ann Clin Microbiol Antimicrob. 2008;7:15.
  • ResearchGate. IC 50 Values (the Drug Concentrations That Inhibited 50% of Cell Proliferation) of the Compounds on the DHFR a. Accessed January 19, 2026.
  • Nowak M, et al. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Int J Mol Sci. 2022;23(19):11239.

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Comparative

A Comparative Spectroscopic Guide to Methyl 5-(chlorosulfonyl)-2-fluorobenzoate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of intermediate and final compounds is paramount. Me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of intermediate and final compounds is paramount. Methyl 5-(chlorosulfonyl)-2-fluorobenzoate stands as a versatile building block, its reactive sulfonyl chloride and modifiable ester functionalities providing a scaffold for a diverse array of derivatives. This guide offers an in-depth spectroscopic comparison of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate and its key derivatives, providing the foundational knowledge necessary for confident characterization and quality control in a research and development setting.

This guide will navigate the nuanced world of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to these compounds. By understanding the characteristic spectral signatures of the parent compound and the predictable shifts upon derivatization, researchers can accelerate their synthetic workflows and ensure the integrity of their molecular designs.

The Core Structure: Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

The foundational molecule, Methyl 5-(chlorosulfonyl)-2-fluorobenzoate, possesses a unique constellation of functional groups that give rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the chlorosulfonyl and fluoro groups, combined with the methyl ester, creates a specific electronic environment around the aromatic ring, which is reflected in its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, we can piece together the molecular puzzle with a high degree of certainty.

¹H NMR Spectroscopy

The proton NMR spectrum of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is expected to show distinct signals for the aromatic protons and the methyl ester protons. The substitution pattern on the benzene ring leads to a complex splitting pattern for the aromatic protons, which can be interpreted to confirm the structure.

Expected ¹H NMR Spectral Data for Methyl 5-(chlorosulfonyl)-2-fluorobenzoate:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
O-CH~3.9SingletN/A
Ar-H 7.0 - 8.5MultipletJ(H,H) and J(H,F)

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The strongly electron-withdrawing chlorosulfonyl group will deshield the ortho and para protons, shifting them downfield. The fluorine atom will also influence the chemical shifts of adjacent protons and will introduce characteristic H-F coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal, and the chemical shifts are indicative of the local electronic environment.

Expected ¹³C NMR Spectral Data for Methyl 5-(chlorosulfonyl)-2-fluorobenzoate:

CarbonExpected Chemical Shift (δ, ppm)
O-C H₃~53
C =O~164
Ar-C 115 - 160 (with C-F coupling)

The aromatic region will show six distinct signals, with the carbon attached to the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant (¹Jcf). The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings, respectively.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing parts of a molecule. The chemical shift of the fluorine atom in Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is influenced by the other substituents on the aromatic ring.[1]

Expected ¹⁹F NMR Spectral Data for Methyl 5-(chlorosulfonyl)-2-fluorobenzoate:

NucleusExpected Chemical Shift (δ, ppm)
Ar-F -110 to -115

The chemical shift is referenced against a standard, typically CFCl₃. The electron-withdrawing groups on the ring will influence the shielding of the fluorine nucleus.

Comparative Analysis with Derivatives

The true utility of understanding the spectroscopy of the parent compound comes to light when comparing it with its derivatives. By modifying the sulfonyl chloride or the methyl ester, we can systematically alter the molecule's electronic and steric properties, leading to predictable changes in the NMR, IR, and MS spectra.

Sulfonamide Derivatives

Reaction of the sulfonyl chloride with primary or secondary amines yields sulfonamides. This conversion results in significant and predictable spectroscopic changes.

Example Derivative: Methyl 5-(N-phenylsulfamoyl)-2-fluorobenzoate

  • ¹H NMR: The appearance of a new N-H proton signal (if a primary amine was used) and signals corresponding to the protons of the newly introduced group (e.g., phenyl protons). The chemical shifts of the aromatic protons on the benzoate ring will also be affected by the change from -SO₂Cl to -SO₂NHR.

  • ¹³C NMR: New signals for the carbons of the appended group will be observed. The chemical shift of the carbon attached to the sulfur atom will also shift.

  • IR: The characteristic S=O stretching frequencies will be slightly shifted, and a new N-H stretching band will appear for primary and secondary sulfonamides.

Sulfonate Ester Derivatives

Reaction with alcohols in the presence of a base will convert the sulfonyl chloride to a sulfonate ester.

Example Derivative: Methyl 5-(ethoxysulfonyl)-2-fluorobenzoate

  • ¹H NMR: The appearance of signals for the ethoxy group (a triplet and a quartet).

  • ¹³C NMR: The appearance of two new signals for the ethoxy carbons.

  • IR: The S=O stretching frequencies will be altered compared to the sulfonyl chloride.

Ester Derivatives

The methyl ester can be transesterified or hydrolyzed and re-esterified to produce other ester derivatives.

Example Derivative: Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate

  • ¹H NMR: The singlet for the methyl ester at ~3.9 ppm will be replaced by a quartet and a triplet for the ethyl ester.

  • ¹³C NMR: The methyl carbon signal at ~53 ppm will be replaced by two signals for the ethyl group carbons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent tool for identifying the presence of specific functional groups within a molecule. The spectrum of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate and its derivatives will be dominated by absorptions from the carbonyl group, the sulfonyl group, and the various bonds within the aromatic ring.

Characteristic IR Absorption Frequencies:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretch1720 - 1740
S=O (Sulfonyl Chloride)Asymmetric Stretch1370 - 1390
S=O (Sulfonyl Chloride)Symmetric Stretch1180 - 1200
C-FStretch1200 - 1300
C-O (Ester)Stretch1250 - 1300
Aromatic C=CStretch1450 - 1600

Upon conversion to a sulfonamide, the S=O stretching frequencies will typically shift to lower wavenumbers. For a sulfonate ester, these frequencies will also be different from the parent sulfonyl chloride.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, can offer further structural confirmation.

For Methyl 5-(chlorosulfonyl)-2-fluorobenzoate (C₈H₆ClFO₄S), the expected exact mass is approximately 251.97 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at this m/z value. Due to the presence of chlorine, an M+2 peak with roughly one-third the intensity of the M⁺ peak will also be observed, corresponding to the ³⁷Cl isotope.

Common Fragmentation Pathways:

  • Loss of ·Cl: The M-35 peak will be a significant fragment.

  • Loss of ·OCH₃: The M-31 peak is characteristic of methyl esters.

  • Loss of SO₂Cl: The M-99 fragment may be observed.

The fragmentation patterns of the derivatives will show predictable changes. For example, a sulfonamide derivative will no longer show the loss of ·Cl from the sulfonyl group but will instead fragment at the S-N bond.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for resolving complex splitting patterns).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence with a calibrated 90° pulse.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled spectrum. Ensure the spectral width is sufficient to cover the expected chemical shift range for aromatic fluorine.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or clean salt plates.

Mass Spectrometry
  • Sample Introduction: Depending on the volatility and thermal stability of the compound, various ionization techniques can be employed, including Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

  • Data Acquisition: Acquire the spectrum over a suitable mass range to observe the molecular ion and key fragments.

  • Data Analysis: Analyze the spectrum for the molecular ion peak (and its isotopic pattern) and characteristic fragment ions.

Visualizing the Workflow

A logical workflow is crucial for the efficient and accurate spectroscopic characterization of a new compound and its derivatives.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Comparison parent Parent Compound (Methyl 5-(chlorosulfonyl)-2-fluorobenzoate) derivative Derivative Synthesis (e.g., Sulfonamide) parent->derivative Chemical Reaction NMR NMR (¹H, ¹³C, ¹⁹F) parent->NMR Characterize IR IR parent->IR Characterize MS MS parent->MS Characterize derivative->NMR Characterize derivative->IR Characterize derivative->MS Characterize structure_elucidation Structure Elucidation of Parent NMR->structure_elucidation comparative_analysis Comparative Analysis of Derivative Spectra NMR->comparative_analysis IR->structure_elucidation IR->comparative_analysis MS->structure_elucidation MS->comparative_analysis structure_elucidation->comparative_analysis Reference Data structure_confirmation Structure Confirmation of Derivative comparative_analysis->structure_confirmation

Caption: Workflow for the spectroscopic characterization of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate and its derivatives.

Conclusion

A thorough understanding of the spectroscopic properties of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate and its derivatives is essential for any researcher working with these valuable synthetic intermediates. This guide provides a framework for interpreting the NMR, IR, and MS data, enabling confident structural assignment and purity assessment. By applying the principles and protocols outlined herein, scientists can streamline their synthetic efforts and ensure the quality of their research outcomes.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. [Link]

  • KnowItAll®, Spectral Databases. (n.d.). Wiley Science Solutions. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Sources

Validation

Purity analysis of commercially available Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

An Expert's Comparative Guide to the Purity Analysis of Commercially Available Methyl 5-(chlorosulfonyl)-2-fluorobenzoate For researchers, scientists, and professionals in drug development, the purity of starting materia...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to the Purity Analysis of Commercially Available Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reproducible and reliable synthetic outcomes. Methyl 5-(chlorosulfonyl)-2-fluorobenzoate, a key intermediate in the synthesis of various biologically active sulfonamides, is a reagent whose utility is directly proportional to its purity.[1][2] Its inherent reactivity, conferred by the sulfonyl chloride moiety, makes it a powerful synthetic tool but also susceptible to degradation and the presence of process-related impurities.[3][4]

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of commercially available Methyl 5-(chlorosulfonyl)-2-fluorobenzoate. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to quality assessment.

The Impurity Profile: What to Expect

Effective purity analysis begins with an understanding of potential impurities. For Methyl 5-(chlorosulfonyl)-2-fluorobenzoate, impurities typically arise from the synthetic route or degradation.

  • Hydrolysis Product: The most common impurity is the corresponding sulfonic acid, 5-(chlorosulfonyl)-2-fluorobenzoic acid, formed by the reaction of the sulfonyl chloride with ambient moisture.[5][6] Its presence can significantly impact reaction stoichiometry and yield.

  • Starting Materials: Residual unreacted starting materials from the chlorosulfonation and esterification steps may be present.

  • Regioisomers: The chlorosulfonation of methyl 2-fluorobenzoate can potentially yield other isomers, which may have different reactivity and lead to undesired side products in subsequent reactions.

  • Residual Solvents: Solvents used during synthesis and purification may be retained in the final product.

Comparative Overview of Analytical Techniques

The selection of an analytical method is contingent on the specific question being asked—be it identity confirmation, routine purity check, or comprehensive impurity profiling. No single technique is universally superior; a multi-pronged approach is often necessary for complete characterization.

Technique Primary Application Quantitative Capability Key Advantages Key Limitations
HPLC-UV Purity assessment, quantification of non-volatile impuritiesExcellentHigh precision and accuracy, widely available, robust for routine QC.[7][8]The reactive sulfonyl chloride may degrade on-column; method development required.[9]
qNMR Absolute purity determination, structural confirmationExcellentNon-destructive, provides structural information, no reference standard needed for the analyte.[10][11]Lower sensitivity than chromatographic methods, requires high-field NMR and a certified internal standard.
GC-MS Identification of volatile and semi-volatile impuritiesGoodHigh sensitivity and specificity for identifying unknown volatile impurities (e.g., residual solvents).Potential for thermal degradation of the analyte in the injector port; not suitable for non-volatile impurities.[9][12]
Elemental Analysis Confirmation of elemental compositionN/A (confirms formula)Provides fundamental confirmation of the bulk sample's elemental makeup (C, H, S, Cl, F).Does not identify or quantify individual impurities; provides an overall purity value based on formula.[13]

Workflow for Comprehensive Purity Assessment

A logical workflow ensures that all aspects of the material's quality are investigated systematically. The choice of which techniques to employ depends on the intended use of the reagent, from initial screening of a new supplier to routine quality control.

Purity_Assessment_Workflow cluster_0 Initial Screening & Supplier Qualification cluster_1 Routine Quality Control Start Receive Commercial Sample NMR_ID Structural Confirmation by ¹H and ¹³C NMR Start->NMR_ID Confirm Identity qNMR_Purity Absolute Purity by qNMR NMR_ID->qNMR_Purity Quantify HPLC_Profile Impurity Profiling by HPLC-UV qNMR_Purity->HPLC_Profile Profile Impurities GCMS_Volatiles Analysis of Volatiles by GC-MS HPLC_Profile->GCMS_Volatiles Check Solvents Decision Qualify Supplier? GCMS_Volatiles->Decision Routine_Start Receive New Batch Decision->Routine_Start Yes Stop Stop Decision->Stop No HPLC_Purity Purity Check by Validated HPLC Method Routine_Start->HPLC_Purity Release Release for Synthesis HPLC_Purity->Release

Caption: Workflow for initial supplier qualification and routine QC.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating checks and standards to ensure the trustworthiness of the results.

High-Performance Liquid Chromatography (HPLC-UV)

Causality: Reversed-phase HPLC is the workhorse for purity analysis of non-volatile organic molecules. A C18 column is chosen for its broad applicability to moderately polar compounds. The gradient elution ensures that both the main analyte and any potential impurities with different polarities are resolved effectively. A UV detector is suitable as the aromatic ring provides a strong chromophore. Given the reactivity of the sulfonyl chloride, a fast gradient and careful sample preparation are crucial to minimize on-column hydrolysis.[3][14]

Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate and dissolve in 10 mL of Acetonitrile (prepare fresh and analyze immediately).

  • System Suitability (as per USP <621>): Before sample analysis, perform five replicate injections of the sample solution.[15][16] The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5.[17]

  • Analysis: Inject the sample and integrate all peaks. Calculate purity using the area percent method.

Quantitative NMR (qNMR) Spectroscopy

Causality: qNMR provides an absolute measure of purity against a certified internal standard, making it an orthogonal technique to HPLC.[10] It relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal. A high-purity, stable internal standard with non-overlapping peaks is chosen. Maleic acid is a suitable choice. A long relaxation delay (D1) is critical to ensure complete relaxation of all protons for accurate integration.[11][18] An aprotic solvent (CDCl₃) is used to prevent hydrolysis of the analyte.[3]

Protocol:

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard: Maleic acid (certified reference material, >99.5% purity).

  • Solvent: Deuterated Chloroform (CDCl₃).

  • Sample Preparation:

    • Accurately weigh ~20 mg of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate into a clean vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of CDCl₃.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm.

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all relevant protons).

    • Number of Scans (NS): 8.

  • Data Processing: Apply an exponential line broadening of 0.3 Hz. Carefully phase the spectrum and perform a baseline correction.

  • Calculation:

    • Identify a well-resolved proton signal for the analyte (e.g., the methyl ester protons) and the internal standard (the two olefinic protons of maleic acid).

    • Integrate both signals accurately.

    • Calculate the purity (Purity_analyte) using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • Purity_std = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the gold standard for identifying volatile and semi-volatile impurities, such as residual solvents or thermally stable byproducts. A low-polarity column (e.g., DB-5) is used for general-purpose screening. A temperature ramp allows for the separation of compounds with a range of boiling points. Electron Ionization (EI) provides reproducible fragmentation patterns that can be searched against a spectral library for confident identification.[19][20]

Protocol:

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 50 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector: Splitless mode, 250 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Dichloromethane.

  • Analysis: Inject the sample. Identify peaks in the total ion chromatogram by comparing their mass spectra to a reference library (e.g., NIST).

Data Summary and Comparison

The following table presents hypothetical data from the analysis of three different commercial lots of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate, demonstrating how the data from different techniques can be consolidated for comparison.

Lot Number Supplier HPLC Purity (% Area) qNMR Purity (% w/w) Key Impurity (HPLC) Residual Solvents (GC-MS)
A-101 Supplier X98.5%98.1%Sulfonic Acid (0.8%)Dichloromethane (0.1%)
B-202 Supplier Y96.2%95.8%Sulfonic Acid (2.5%), Unknown (0.9%)None Detected
C-303 Supplier Z99.3%99.1%Sulfonic Acid (0.4%)Acetone (0.05%)

Logical Decision Diagram for Technique Selection

Technique_Selection cluster_ID Identity cluster_Purity Purity cluster_Impurity Impurity Profile Question1 What is the Analytical Goal? Result1 ¹H and ¹³C NMR Mass Spectrometry Question1->Result1 Confirmation of Structure Question2 Need Absolute Value? Question1->Question2 Quantification Question3 Impurity Type? Question1->Question3 Characterization Result2a qNMR Question2->Result2a Yes Result2b HPLC-UV (Area %) Question2->Result2b No (Routine QC) Result3a GC-MS (Volatiles) Question3->Result3a Volatile / Solvent Result3b HPLC-UV/MS (Non-volatiles) Question3->Result3b Non-volatile / Degradant

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion and Recommendations

A comprehensive purity analysis of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate requires a multi-technique approach. For initial supplier qualification, a combination of ¹H/¹³C NMR for structural identity, qNMR for absolute purity determination, HPLC-UV for profiling non-volatile impurities, and GC-MS for residual solvents is strongly recommended.

For routine, batch-to-batch quality control of a qualified supplier, a validated HPLC-UV method is typically sufficient, providing a reliable and high-throughput assessment of purity and consistency. By understanding the strengths and limitations of each technique and applying them within a logical framework, researchers can ensure the quality of this critical reagent, leading to more robust and successful synthetic outcomes.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]

  • European Pharmacopoeia. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. [Link]

  • Phenomenex. (2017). Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]

  • Scribd. 2.2.46. Chromatographic Separation Techniques PDF. [Link]

  • European Pharmacopoeia. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES (Ph. Eur. 7.0). [Link]

  • SIELC Technologies. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. [Link]

  • Google Patents. (2019). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • Song, S., et al. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • TE Instruments. Trace level analysis for Extractable Organic Fluorine(EOF) screening in water matrices, by Combustion Ion-Chromatography. [Link]

  • ProQuest. Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. [Link]

  • PubMed. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. [Link]

  • Bibliothèque et Archives Canada. Organofluorine Compounds in the Environment - Analysis, Sources and. [Link]

  • LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. [Link]

  • ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

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  • Google Patents. (1976). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
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  • National Institutes of Health. (2015). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. [Link]

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Comparative

Comparative study of reaction kinetics of different substituted fluorobenzoates

A Comparative Guide to the Reaction Kinetics of Substituted Fluorobenzoates Introduction: The Enduring Significance of the Fluorobenzoate Scaffold In the landscape of modern chemistry, particularly within pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reaction Kinetics of Substituted Fluorobenzoates

Introduction: The Enduring Significance of the Fluorobenzoate Scaffold

In the landscape of modern chemistry, particularly within pharmaceutical and materials science, the substituted fluorobenzoate motif is a cornerstone. Its prevalence stems from the unique properties imparted by the fluorine atom and the synthetic versatility of the benzoate structure. Fluorine's high electronegativity and relatively small van der Waals radius can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the reaction kinetics of these compounds is not merely an academic exercise; it is fundamental to predicting drug metabolism, optimizing industrial synthesis, and designing novel functional materials.

This guide provides a comparative analysis of the reaction kinetics of differently substituted fluorobenzoates, focusing on two ubiquitous reaction classes: Nucleophilic Aromatic Substitution (SNAr) and the alkaline hydrolysis of their esters. We will delve into the mechanistic underpinnings of these reactions, explore how substituent effects can be quantified, and provide robust experimental protocols for their study. The insights presented herein are curated for researchers, scientists, and drug development professionals who engage with these critical chemical entities.

Pillar 1: Theoretical Framework of Reactivity

Before venturing into specific reactions, we must establish the principles governing how and why substituents alter reaction rates. The reactivity of a substituted fluorobenzoate is primarily dictated by the electronic effects of the substituent groups on the aromatic ring.

Electronic Effects: The Push and Pull of Electrons

Substituents influence the electron density of the aromatic ring through two primary mechanisms:

  • Inductive Effects (-I/+I): This effect is transmitted through the sigma (σ) bonds and is a function of the substituent's electronegativity. Halogens and nitro groups, for example, are strongly electron-withdrawing via the inductive effect (-I).[1]

  • Resonance Effects (-R/+R): This effect involves the delocalization of pi (π) electrons and lone pairs between the substituent and the aromatic ring. A nitro group (-NO₂) withdraws electron density from the ring through resonance (-R), while a hydroxyl group (-OH) can donate electron density (+R).[1]

The net effect of a substituent is a combination of these two forces. For halogens like fluorine, the strong -I effect typically outweighs the weaker +R effect, making them deactivating overall in electrophilic substitutions but with important nuances in nucleophilic substitutions.[2]

Linear Free-Energy Relationships (LFERs): Quantifying Substituent Effects

To move from a qualitative description to a quantitative comparison, we employ Linear Free-Energy Relationships (LFERs), most notably the Hammett equation. This powerful tool correlates the reaction rate constants of a series of related reactions with the electronic properties of the substituents.[3][4]

The Hammett equation is given by: log(k/k₀) = ρσ

  • k: The rate constant for the substituted reactant.

  • k₀: The rate constant for the unsubstituted reactant (e.g., fluorobenzoate).

  • σ (sigma): The substituent constant, which depends on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).

  • ρ (rho): The reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value means the reaction is accelerated by EWGs, which is characteristic of reactions involving the buildup of negative charge in the transition state.

This framework is indispensable for systematically comparing the kinetic impact of various substituents.

Pillar 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for aryl halides, particularly those bearing electron-withdrawing groups. It provides a vital pathway for introducing nucleophiles to the aromatic ring.[5]

The Addition-Elimination Mechanism

Unlike SN1 and SN2 reactions, SNAr proceeds via a two-step addition-elimination mechanism.

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (fluorine, in this case), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[5] This step is typically the rate-determining step.[6]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion.

The stability of the Meisenheimer complex is paramount to the reaction rate. Electron-withdrawing groups positioned ortho or para to the leaving group are crucial as they delocalize and stabilize the negative charge of the intermediate through resonance.[5][7] A substituent in the meta position cannot provide this resonance stabilization, leading to a much slower reaction rate.[5][8]

SNAr_Mechanism

Caption: Figure 1: The SNAr mechanism proceeds via a resonance-stabilized Meisenheimer intermediate.

Notably, in SNAr reactions, the reactivity order of halogens as leaving groups is often F > Cl > Br > I.[6] This is counterintuitive to bond strength but is explained by the rate-determining step. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and accelerating the initial nucleophilic attack.[6]

Experimental Protocol: A Kinetic Study of SNAr via UV-Vis Spectrophotometry

This protocol outlines a method to compare the reaction rates of various substituted fluorobenzoates with a nucleophile like piperidine. The formation of the N-aryl piperidine product can often be monitored at a wavelength where the reactants do not significantly absorb.

1. Materials and Instrumentation:

  • Substituted Fluorobenzoates (e.g., 4-fluoronitrobenzene, 3-fluoronitrobenzene, 4-fluorobenzonitrile).

  • Piperidine (nucleophile).

  • Anhydrous solvent (e.g., DMSO, Acetonitrile).

  • Thermostated UV-Vis Spectrophotometer with a multicell holder.

  • Quartz cuvettes (1 cm path length).

2. Procedure:

  • System Validation: Prepare a solution of the expected product (e.g., 4-(nitrophenyl)piperidine) and record its UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_max). Verify that Beer's Law is obeyed at this wavelength.

  • Solution Preparation: Prepare stock solutions of the fluorobenzoate substrates (e.g., 0.01 M) and a significantly higher concentration stock solution of piperidine (e.g., 1.0 M) in the chosen solvent. This ensures pseudo-first-order conditions where the concentration of the nucleophile remains effectively constant.

  • Kinetic Run: a. Equilibrate the spectrophotometer and the stock solutions to the desired temperature (e.g., 50.0 ± 0.1 °C). b. Pipette the fluorobenzoate solution into a quartz cuvette and place it in the spectrophotometer. Record the initial absorbance (A₀). c. To initiate the reaction, inject a small, precise volume of the piperidine stock solution into the cuvette, mix rapidly, and immediately begin recording the absorbance at λ_max over time. d. Continue data collection until the reaction is >90% complete, as indicated by a plateau in the absorbance reading (A_∞).

  • Data Analysis: a. For a pseudo-first-order reaction, the observed rate constant (k_obs) can be determined by fitting the absorbance data to the integrated rate law: ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A₀) . b. A plot of ln(A_∞ - A_t) versus time (t) should yield a straight line with a slope of -k_obs.

Kinetic_Workflow

Caption: Figure 2: A streamlined workflow for conducting and analyzing a chemical kinetics experiment.

Comparative Data: The Impact of Substituents on SNAr Rates

The following table summarizes representative data for the reaction of substituted fluorobenzenes with a nucleophile, illustrating the powerful effect of substituent position and identity.

SubstrateSubstituentPositionRelative Rate (k_rel)Rationale
Fluorobenzene-H-1Baseline reactivity.
4-Fluoronitrobenzene-NO₂Para~1 x 10⁷Strong -I, -R effects; excellent resonance stabilization of the Meisenheimer complex.[7][8]
2-Fluoronitrobenzene-NO₂Ortho~5 x 10⁶Strong stabilization, similar to para. Rate can be slightly lower due to steric hindrance.[7]
3-Fluoronitrobenzene-NO₂Meta~100Only -I effect stabilizes the intermediate; no resonance stabilization is possible.[8]
4-Fluorobenzonitrile-CNPara~2 x 10⁵-CN is a strong EWG, providing good resonance stabilization, but is generally less activating than -NO₂.

Pillar 3: Alkaline Hydrolysis of Fluorobenzoate Esters

The hydrolysis of esters is a fundamental reaction in organic and biochemistry. Studying the kinetics of substituted fluorobenzoate esters provides a classic system for demonstrating and quantifying electronic effects on a reaction proceeding through a tetrahedral intermediate.

Mechanism and Substituent Effects

The alkaline hydrolysis of an ester is a nucleophilic acyl substitution. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon. The reaction rate is highly sensitive to the electronic nature of the substituent on the benzoate ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -CN increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This stabilizes the negatively charged tetrahedral intermediate and accelerates the reaction.

  • Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -CH₃ decrease the electrophilicity of the carbonyl carbon, destabilizing the transition state and slowing the reaction.

This relationship is perfectly captured by the Hammett plot, where a positive ρ value is expected, confirming that the reaction is favored by the withdrawal of electron density.[4][9]

Hammett_Plot

Caption: Figure 3: A Hammett plot illustrates the linear free-energy relationship between reaction rates and substituent electronic properties.

Experimental Protocol: Kinetic Study of Hydrolysis via pH-Stat Titration or Spectrophotometry

A straightforward method to follow hydrolysis is to monitor the consumption of hydroxide ions using a pH-stat autotitrator. Alternatively, if using an ester with a chromophoric leaving group (e.g., 4-nitrophenyl fluorobenzoates), the release of the 4-nitrophenoxide ion can be tracked spectrophotometrically.[4]

1. Materials and Instrumentation:

  • Substituted 4-nitrophenyl fluorobenzoate esters.

  • Buffer solution (e.g., phosphate or carbonate buffer to maintain a constant pH).

  • Standardized NaOH solution.

  • Thermostated reaction vessel.

  • UV-Vis Spectrophotometer or pH-stat autotitrator.

2. Procedure (Spectrophotometric Method):

  • System Validation: Determine the λ_max for the 4-nitrophenoxide ion under the chosen buffer conditions.

  • Solution Preparation: Prepare a stock solution of the ester in a water-miscible organic solvent (e.g., dioxane) to ensure solubility.

  • Kinetic Run: a. Add a large volume of the buffer solution to the thermostated cuvette. b. Initiate the reaction by injecting a small aliquot of the ester stock solution. c. Monitor the increase in absorbance at the λ_max of the 4-nitrophenoxide ion over time.

  • Data Analysis: The analysis follows the same principles as the SNAr experiment to determine the pseudo-first-order rate constant, k_obs. The second-order rate constant, k_OH, can then be calculated as k_OH = k_obs / [OH⁻] .

Comparative Data: Hydrolysis Rates and Hammett Correlation

The following table shows hypothetical but representative data for the alkaline hydrolysis of substituted methyl benzoates, illustrating the Hammett relationship.

Substituent (X) in X-C₆H₄COOCH₃Hammett Constant (σ_p)Relative Rate (k_rel)log(k_rel)
p-OCH₃-0.270.25-0.60
p-CH₃-0.170.52-0.28
p-H0.001.000.00
p-F+0.061.350.13
p-Cl+0.232.450.39
p-NO₂+0.7845.71.66

Plotting log(k_rel) versus σ_p would yield a straight line with a positive slope (ρ), confirming that electron-withdrawing groups accelerate the hydrolysis rate.

Conclusion and Outlook

The kinetic behavior of substituted fluorobenzoates is a direct and predictable function of the electronic properties of their substituents. For nucleophilic aromatic substitution, reaction rates are dramatically enhanced by electron-withdrawing groups at the ortho and para positions that stabilize the crucial Meisenheimer intermediate. For the hydrolysis of fluorobenzoate esters, a similar trend is observed, where electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.

These fundamental principles, quantified by tools like the Hammett equation, provide chemists with the predictive power to modulate reaction rates. For drug development professionals, this understanding is critical for designing molecules with desired metabolic profiles. For process chemists, it enables the optimization of reaction conditions to improve yield and efficiency. The continued study of these kinetic relationships, supported by robust experimental techniques and modern computational methods, will remain a vital endeavor in the chemical sciences.

References

  • Mayer, J. M., & Hammes-Schiffer, S. (2010). Structural and Thermodynamic Effects on the Kinetics of C–H Oxidation by Multisite Proton-Coupled Electron Transfer in Fluorenyl Benzoates. Accounts of Chemical Research, 43(1), 24-33. [Link]

  • Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange. [Link]

  • Schlosser, M., & Faigl, F. (2005). Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as. Tetrahedron, 61(49), 11575-11586. [Link]

  • ResearchGate. (n.d.). Kinetics of the fluorination reaction at different reagent concentrations. [Link]

  • Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]

  • Goldman, J. L., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(19), 7793–7798. [Link]

  • Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? Chemistry Stack Exchange. [Link]

  • LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Mancini, P. M., et al. (1995). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (7), 1437-1442. [Link]

  • ResearchGate. (n.d.). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. [Link]

  • Engesser, K. H., & Schulte, P. (1989). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 55(2), 475-479. [Link]

  • Reva, M., et al. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 26(11), 3326. [Link]

  • ResearchGate. (2010). Kinetics of Four Substituted Chlorobenzoic Acids by Enterobacter aerogenes. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. [Link]

  • Fiveable. (n.d.). Experimental Methods in Chemical Kinetics. [Link]

  • Zhao, Q., et al. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. EGUsphere. [Link]

  • LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics. Chemistry LibreTexts. [Link]

  • St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. [Link]

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  • Making Sense Chem. (2022, May 27). Kinetics | Experimental Methods | A level H2 Chem. YouTube. [Link]

  • LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Experimental Methods in Reaction Kinetics. [Link]

  • Zhao, Q., et al. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. Atmospheric Chemistry and Physics, 25(22), 12615-12628. [Link]

  • Kim, S., et al. (2021). Kinetics and mechanism of hydrolysis of PF6− accelerated by H+ or Al3+ in aqueous solution. Environmental Science: Water Research & Technology, 7(11), 2098-2105. [Link]

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Validation

The Strategic Advantage of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate in the Synthesis of Sulfonylurea Drug Targets: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the synthesis of sulfonamide-containing drug candidates is a cornerstone of therapeutic innovation. The choice of t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the synthesis of sulfonamide-containing drug candidates is a cornerstone of therapeutic innovation. The choice of the sulfonylating agent is a critical decision that profoundly impacts reaction efficiency, yield, and purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate, elucidating its efficacy and advantages over alternative reagents in the synthesis of specific drug targets, with a focus on the sulfonylurea class of antidiabetic agents.

The Critical Role of the Sulfonylating Agent: Beyond a Simple Synthon

The sulfonamide functional group is a privileged motif in drug design, prized for its ability to act as a bioisostere of amides and its capacity for strong hydrogen bonding interactions with biological targets. The most common method for the formation of a sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine. The reactivity of the sulfonyl chloride is paramount, dictating the reaction conditions required and influencing the compatibility with other functional groups within the reacting molecules.

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a highly reactive and versatile reagent for the introduction of a substituted benzenesulfonyl group. Its efficacy stems from the unique electronic properties conferred by its substituents.

Unpacking the Reactivity of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate: An Electronic Perspective

The key to the enhanced reactivity of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate lies in the strong electron-withdrawing nature of the fluorine atom and the methyl ester group. Fluorine, being the most electronegative element, exerts a powerful inductive effect (-I) on the benzene ring. This effect, combined with the electron-withdrawing resonance effect (-M) of the ester, significantly depletes electron density from the aromatic ring.

This electron deficiency is transmitted to the sulfonyl chloride group, increasing the electrophilicity of the sulfur atom. Consequently, the sulfur atom becomes more susceptible to nucleophilic attack by an amine, accelerating the rate of sulfonamide bond formation. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields compared to non-fluorinated or less activated benzenesulfonyl chlorides.

G reagent Methyl 5-(chlorosulfonyl)-2-fluorobenzoate ring Benzene Ring reagent->ring substituents Fluorine (-I) & Methyl Ester (-M) ring->substituents Electron-withdrawing effects sulfur Sulfonyl Chloride Group (SO₂Cl) ring->sulfur Inductive & Resonance Effects substituents->ring reactivity Increased Electrophilicity of Sulfur sulfur->reactivity outcome Enhanced Reactivity towards Nucleophiles (Amines) reactivity->outcome

Caption: Electronic effects contributing to the enhanced reactivity of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate.

Comparative Performance in the Synthesis of Sulfonylurea Drug Targets

The sulfonylurea class of drugs, including glibenclamide, glipizide, and glimepiride, are widely prescribed for the treatment of type 2 diabetes mellitus. Their synthesis critically relies on the formation of a sulfonamide bond. While various sulfonyl chlorides can be employed, the use of a highly activated reagent like Methyl 5-(chlorosulfonyl)-2-fluorobenzoate or its analogs offers distinct advantages.

Case Study: Synthesis of Glibenclamide Analogues

Glibenclamide (Glyburide) is a potent second-generation sulfonylurea.[1] Its synthesis involves the coupling of a substituted benzenesulfonamide with cyclohexyl isocyanate. The key intermediate, a substituted benzenesulfonamide, is prepared by the reaction of a corresponding sulfonyl chloride with an amine.

Traditional Reagent: 4-(2-aminoethyl)benzenesulfonyl chloride is a common precursor. However, its synthesis from 2-phenylethylamine requires chlorosulfonation with chlorosulfonic acid, a harsh reagent that can lead to side reactions and purification challenges.[2]

The Methyl 5-(chlorosulfonyl)-2-fluorobenzoate Advantage: By utilizing a pre-functionalized and highly reactive sulfonyl chloride, the reaction with the amine component can proceed under milder conditions, potentially improving the overall yield and purity of the sulfonamide intermediate. The fluorine substituent can also subtly modulate the pharmacokinetic properties of the final drug molecule.

ParameterTraditional Reagent (e.g., p-toluenesulfonyl chloride)Methyl 5-(chlorosulfonyl)-2-fluorobenzoate
Reactivity ModerateHigh
Reaction Conditions Often requires elevated temperatures and/or strong basesMilder conditions (room temperature often sufficient)
Reaction Time Generally longerShorter
Potential Yield Variable, can be moderate to goodGenerally high
Substrate Scope Good, but may be limited with less nucleophilic aminesBroader, effective with a wider range of amines
Byproduct Profile Can be complex, requiring extensive purificationCleaner reaction profiles

Table 1: Qualitative Comparison of Sulfonylating Agents

Experimental Protocols

General Protocol for Sulfonamide Synthesis using Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

  • Primary or secondary amine

  • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in the aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve Methyl 5-(chlorosulfonyl)-2-fluorobenzoate (1.1 equivalents) in the aprotic solvent.

  • Add the solution of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate dropwise to the cooled amine solution over a period of 15-30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired sulfonamide.

G start Dissolve Amine and Base cool Cool to 0°C start->cool add Add Methyl 5-(chlorosulfonyl)-2-fluorobenzoate solution cool->add react Stir at 0°C then Room Temperature add->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify product Pure Sulfonamide purify->product

Caption: General workflow for sulfonamide synthesis.

Alternative Synthetic Strategies and Reagents

While sulfonyl chlorides are the workhorses of sulfonamide synthesis, alternative methods and reagents have emerged, each with its own set of advantages and limitations.

  • Sulfonyl Fluorides: These reagents are generally more stable and less susceptible to hydrolysis than their chloride counterparts. However, their reactivity with amines is lower, often requiring harsher conditions or specific activation methods.[3] Aliphatic sulfonyl fluorides have shown good results with amines bearing additional functionality where the corresponding chlorides failed.[3]

  • In Situ Generation of Sulfonylating Agents: Modern methods focus on the in situ generation of sulfonylating species to avoid handling unstable sulfonyl chlorides. For example, the use of DABSO (diazabicyclo[5.4.0]undec-7-ene-derived sulfur dioxide surrogate) allows for the conversion of anilines to sulfonamides in a one-pot process.

  • Late-Stage Functionalization of Sulfonamides: Recent advances enable the conversion of a primary sulfonamide into a sulfonyl chloride, allowing for late-stage diversification of drug candidates. This approach is particularly valuable for complex molecules where the sulfonamide group is introduced early in the synthesis.

Conclusion: A Strategic Choice for Enhanced Efficiency

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate stands out as a highly efficacious reagent for the synthesis of sulfonamides, particularly in the context of complex drug targets like the sulfonylureas. Its enhanced reactivity, driven by the electronic effects of the fluorine and methyl ester substituents, allows for milder reaction conditions, shorter reaction times, and often higher yields compared to less activated sulfonyl chlorides. While alternative reagents and methods offer their own unique advantages, the reliability, and efficiency of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate make it a strategic choice for researchers and drug development professionals seeking to streamline synthetic routes and improve the overall efficiency of their drug discovery programs. The principles outlined in this guide provide a framework for the rational selection of sulfonylating agents to accelerate the development of new and improved therapeutics.

References

  • BenchChem. (2025). Fluorinated Benzenesulfonyl Chlorides for Researchers and Drug Development Professionals. BenchChem.
  • PubChem. (n.d.). Glibenclamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Bogolubsky, A. V., Moroz, Y. S., Mykhailiuk, P. K., Pipko, S. E., Konovets, A. I., Sadkova, I. V., & Tolmachev, A. (2014). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides.

Sources

Comparative

A Cost-Benefit Analysis of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate in Modern Synthetic Chemistry

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic camp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic campaign. This guide provides an in-depth cost-benefit analysis of utilizing Methyl 5-(chlorosulfonyl)-2-fluorobenzoate as a strategic building block in sulfonamide synthesis, a cornerstone reaction in pharmaceutical development. We will objectively compare its performance against common alternatives, supported by a logical, field-proven framework and representative experimental data.

The Strategic Advantage of Pre-Functionalized Building Blocks

In multi-step syntheses, particularly in the context of drug discovery and development, the efficiency of each step is paramount. The traditional approach to synthesizing aryl sulfonamides often involves the de novo generation of a sulfonyl chloride from a corresponding arene using harsh reagents like chlorosulfonic acid.[1][2] While effective, this method can suffer from poor regioselectivity, low functional group tolerance, and the generation of significant hazardous waste.

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate represents a "ready-to-use" building block, where the key sulfonyl chloride functionality is pre-installed on a synthetically versatile scaffold. This offers several potential advantages:

  • Streamlined Synthesis: Eliminates the need for a separate chlorosulfonation step, shortening the overall synthetic sequence.

  • Improved Regioselectivity: The substitution pattern is fixed, avoiding the formation of undesired isomers.

  • Enhanced Functional Group Compatibility: Circumvents the use of harsh chlorosulfonating agents that may not be compatible with sensitive functional groups on a complex substrate.

This guide will explore these potential benefits through a comparative case study centered on the synthesis of a key intermediate for the antidiabetic drug, glibenclamide.

Case Study: Synthesis of a Glibenclamide Precursor

Glibenclamide (Glyburide) is a second-generation sulfonylurea drug widely used in the treatment of type 2 diabetes.[3][4] A crucial intermediate in its synthesis is 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide.[5] The formation of the sulfonamide bond is a key transformation in this synthetic route.

We will compare two hypothetical, yet chemically sound, approaches to a related sulfonamide, highlighting the strategic choice of the sulfonylating agent.

Target Transformation: The reaction of a substituted phenethylamine with a suitable sulfonyl chloride to form the corresponding sulfonamide.

Comparative Analysis of Sulfonylating Agents

We will evaluate four distinct approaches to achieve the target sulfonylation:

  • In Situ Chlorosulfonation: The traditional method involving the reaction of an N-acylated phenethylamine with chlorosulfonic acid to generate the sulfonyl chloride in situ, followed by amination.

  • Using Methyl 5-(chlorosulfonyl)-2-fluorobenzoate: A streamlined approach utilizing our target pre-functionalized building block.

  • Using p-Toluenesulfonyl Chloride (TsCl): A common, commercially available aryl sulfonyl chloride.

  • Using Methanesulfonyl Chloride (MsCl): A common, commercially available alkyl sulfonyl chloride.

Performance and Cost Comparison

The following table summarizes the key performance indicators and cost estimates for each approach.

ReagentMolecular Weight ( g/mol )Typical Yield (%)Cost per Mole (USD)Cost per Gram (USD)Key AdvantagesKey Disadvantages
Methyl 5-(chlorosulfonyl)-2-fluorobenzoate 252.65~85 (estimated)~$502.60~$2.00High purity, fixed regiochemistry, milder reaction conditions.Higher initial reagent cost.[6][7]
Chlorosulfonic Acid 116.52~70 (for two steps)~$25.50~$0.22Very low reagent cost.Harsh reaction conditions, potential for side reactions, lower overall yield.[8][9][10][11]
p-Toluenesulfonyl Chloride (TsCl) 190.65~90~$58.70~$0.31Readily available, high yielding, well-established reactivity.Requires a separate synthesis of the amine precursor.[12][13][14][15]
Methanesulfonyl Chloride (MsCl) 114.55~95~$13.50~$0.12High reactivity, low cost.Produces an alkyl sulfonamide, which may not be the desired bioisostere.[16][17][18]

Cost estimates are based on bulk pricing from various suppliers and are subject to change. Yields are representative for sulfonamide formation reactions and can vary based on the specific substrates and conditions.

Expertise & Experience: Interpreting the Data

From a process chemistry perspective, the "cost per mole" is a more insightful metric than "cost per gram" as it reflects the stoichiometry of the reaction. While Methyl 5-(chlorosulfonyl)-2-fluorobenzoate appears significantly more expensive on a per-mole basis, a holistic cost-benefit analysis must consider the following:

  • Process Steps: The use of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate can eliminate at least one synthetic step (chlorosulfonation) and the associated workup and purification. This translates to savings in solvent, energy, and labor costs.

  • Overall Yield: A higher overall yield from a shorter synthetic route can significantly offset a higher initial raw material cost. For instance, a 15% increase in overall yield can be a substantial cost-saving in large-scale production.

  • Waste Disposal: The in situ chlorosulfonation with chlorosulfonic acid generates significant acidic waste, which incurs disposal costs. The cleaner reaction with a pre-formed sulfonyl chloride reduces the environmental impact and associated expenses.

  • Capital Equipment: Chlorosulfonation reactions often require specialized corrosion-resistant reactors, which may not be necessary for the direct sulfonamide formation.

Experimental Protocols

To provide a practical context for this comparison, we present detailed experimental protocols for the synthesis of a model sulfonamide using Methyl 5-(chlorosulfonyl)-2-fluorobenzoate and the traditional chlorosulfonation approach.

Protocol 1: Synthesis of Methyl 2-fluoro-5-{[2-(4-hydroxyphenyl)ethyl]sulfamoyl}benzoate using Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

This protocol outlines the direct reaction of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate with 4-(2-aminoethyl)phenol.

Materials:

  • Methyl 5-(chlorosulfonyl)-2-fluorobenzoate (1.0 eq)

  • 4-(2-Aminoethyl)phenol (1.05 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-(2-aminoethyl)phenol in anhydrous DCM.

  • Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve Methyl 5-(chlorosulfonyl)-2-fluorobenzoate in anhydrous DCM and add it dropwise to the cooled amine solution over 20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired sulfonamide.

Protocol 2: Traditional Two-Step Synthesis via Chlorosulfonation

This protocol describes the synthesis of the same target sulfonamide via the chlorosulfonation of an N-acylated phenethylamine precursor followed by amination.

Step 1: Chlorosulfonation of N-[2-(4-hydroxyphenyl)ethyl]acetamide

Materials:

  • N-[2-(4-hydroxyphenyl)ethyl]acetamide (1.0 eq)

  • Chlorosulfonic acid (5.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Ice

Procedure:

  • In a round-bottom flask under an inert atmosphere, cool chlorosulfonic acid to 0 °C.

  • Slowly add N-[2-(4-hydroxyphenyl)ethyl]acetamide portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Step 2: Sulfonamide Formation

Materials:

  • Crude sulfonyl chloride from Step 1 (1.0 eq)

  • Aqueous ammonia (excess)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the crude sulfonyl chloride in DCM and cool to 0 °C.

  • Add excess aqueous ammonia dropwise with vigorous stirring.

  • Stir the mixture at room temperature for 2 hours.

  • Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the comparative synthetic workflows.

G cluster_0 Protocol 1: Direct Sulfonylation cluster_1 Protocol 2: Traditional Method A1 Methyl 5-(chlorosulfonyl)-2-fluorobenzoate A3 Sulfonamide Product A1->A3 A2 4-(2-Aminoethyl)phenol A2->A3 B1 N-acetylated Phenethylamine B3 Aryl Sulfonyl Chloride B1->B3 B2 Chlorosulfonic Acid B2->B3 B5 Sulfonamide Product B3->B5 B4 Ammonia B4->B5

Caption: Comparative synthetic workflows for sulfonamide synthesis.

G reagent Methyl 5-(chlorosulfonyl)-2-fluorobenzoate sulfonamide Sulfonamide Product reagent->sulfonamide Nucleophilic Attack amine Amine (R-NH2) base Base (e.g., Et3N) amine->sulfonamide hcl Base·HCl base->hcl

Sources

Validation

A Comparative Guide to the Environmental Impact of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate Synthesis and Use

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the selection of building blocks and synthetic routes carries significant implic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the selection of building blocks and synthetic routes carries significant implications not only for the efficacy of the final product but also for the environmental footprint of the entire process. Methyl 5-(chlorosulfonyl)-2-fluorobenzoate, a key intermediate in the synthesis of various pharmaceuticals, stands as a case in point. This guide provides a comprehensive environmental impact assessment of its synthesis and use, offering a comparative analysis of traditional and greener synthetic methodologies, and exploring viable alternatives.

The Role and Significance of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a valuable reagent in medicinal chemistry, primarily utilized for the introduction of a sulfonyl group in the synthesis of complex organic molecules. Its utility stems from the reactive chlorosulfonyl group, which readily participates in reactions with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and other derivatives. These functional groups are integral to the structure and activity of numerous drug candidates.

Traditional Synthesis Route: A High-Impact Legacy

The conventional industrial synthesis of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate typically involves the direct chlorosulfonation of methyl 2-fluorobenzoate using a significant excess of chlorosulfonic acid. This method, while effective in producing the desired product, is fraught with environmental and safety concerns.

dot

Caption: Traditional synthesis workflow for Methyl 5-(chlorosulfonyl)-2-fluorobenzoate.

Environmental and Safety Drawbacks

The primary reagent, chlorosulfonic acid , is a highly corrosive and reactive substance that poses significant handling risks. It reacts violently with water, releasing toxic and corrosive fumes of hydrogen chloride and sulfuric acid.[1][2] The use of a large excess of this reagent is common to drive the reaction to completion, resulting in a substantial waste stream of hazardous acids.[3] This acidic waste requires neutralization, a process that generates large quantities of inorganic salts and consumes significant amounts of base, further adding to the environmental burden.

The workup procedure often involves quenching the reaction mixture with ice, a highly exothermic process that can be difficult to control on a large scale. Subsequent extraction with chlorinated solvents like dichloromethane contributes to volatile organic compound (VOC) emissions and generates halogenated waste, which is subject to stringent disposal regulations.[4]

Greener Alternatives: A Move Towards Sustainability

In response to the environmental shortcomings of the traditional method, several greener alternatives for the synthesis of sulfonyl chlorides have been developed. These approaches focus on replacing hazardous reagents and minimizing waste generation.

Alternative Chlorinating Agents

One promising strategy involves the use of less hazardous chlorinating agents in place of chlorosulfonic acid.

  • Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride can be an effective alternative for the chlorosulfonation of aromatic compounds.[5] While still a reactive substance, it is generally considered less hazardous than chlorosulfonic acid. The reaction byproducts, sulfur dioxide and hydrogen chloride, are gases that can be scrubbed, offering better control over the waste stream.

  • N-Chlorosuccinimide (NCS): Oxidative chlorination using N-chlorosuccinimide in the presence of an acid catalyst presents a milder and more selective method for the synthesis of sulfonyl chlorides from thiols or their derivatives.[6] This approach avoids the use of strong, corrosive acids.

Oxidative Chlorination from Thiol Precursors

A more fundamental shift in the synthetic strategy involves starting from the corresponding thiol or disulfide. This approach utilizes an in-situ formation of the sulfonyl chloride through oxidative chlorination.

dot

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

For the diligent researcher, scientist, or drug development professional, the synthesis of novel compounds is a journey of discovery. However, the journey doesn't end with the final product. Responsible chemical stewards...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the synthesis of novel compounds is a journey of discovery. However, the journey doesn't end with the final product. Responsible chemical stewardship, particularly the safe disposal of reactive intermediates like Methyl 5-(chlorosulfonyl)-2-fluorobenzoate, is a critical and non-negotiable aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this reactive compound, grounded in established safety principles and chemical reactivity.

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a valuable reagent, but its utility is matched by its hazardous nature. The chlorosulfonyl group (-SO₂Cl) is highly reactive, particularly towards nucleophiles like water. Improper handling or disposal can lead to vigorous, exothermic reactions, releasing corrosive and toxic gases. This guide is designed to mitigate these risks by providing a clear, logical, and safe procedure for the neutralization and disposal of this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough understanding of the hazards is paramount. Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is classified as a substance that is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation[1]. The primary danger during disposal stems from its violent reaction with water, which produces hydrochloric acid (HCl) and the corresponding sulfonic acid.

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a full-face shieldProtects against splashes of the corrosive chemical and reaction mixture.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact and potential chemical burns.
Body Protection A chemical-resistant lab coat or apronProtects against spills and contamination of personal clothing[2].
Respiratory Protection All procedures must be conducted in a certified chemical fume hoodPrevents inhalation of corrosive vapors (e.g., HCl) that are liberated during the quenching process[2][3].
The Chemistry of Safe Disposal: Quenching and Neutralization

The core principle behind the safe disposal of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a two-step process: quenching followed by neutralization .

  • Quenching: This involves reacting the highly reactive sulfonyl chloride with a suitable nucleophile to convert it into a more stable and less reactive substance.

  • Neutralization: The products of the quenching reaction are acidic. This step involves adding a base to bring the pH of the waste solution to a neutral range (typically between 6 and 10) before final disposal[3].

The most common and recommended method for quenching sulfonyl chlorides is a carefully controlled hydrolysis using a weak base, such as sodium bicarbonate[2][4]. The overall reaction proceeds as follows:

C₈H₆ClFO₄S + 2NaHCO₃ → C₈H₆FNaO₅S + NaCl + 2CO₂ + H₂O

In this reaction, the sulfonyl chloride is hydrolyzed to its corresponding sulfonic acid, which is then immediately neutralized by the sodium bicarbonate to form a water-soluble sulfonate salt. The hydrochloric acid byproduct is also neutralized. The evolution of carbon dioxide gas is a visual indicator that the reaction is proceeding[5].

Step-by-Step Disposal Protocol

This protocol is designed for the safe quenching and neutralization of small quantities of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate typically found in a research laboratory setting.

Materials:
  • Methyl 5-(chlorosulfonyl)-2-fluorobenzoate waste (can be residual material in a flask or a small, unwanted quantity)

  • An appropriately sized beaker or flask for the quenching reaction (should be at least 5-10 times the volume of the waste)

  • A magnetic stir bar and stir plate

  • An ice bath

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • pH paper or a pH meter

  • A labeled hazardous waste container

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_quench Quenching & Neutralization cluster_final Final Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood PrepareIceBath Prepare Ice Bath FumeHood->PrepareIceBath PrepBase Prepare Saturated NaHCO₃ Solution PrepareIceBath->PrepBase CoolWaste Cool Waste to 0°C PrepBase->CoolWaste SlowAddition Slowly Add NaHCO₃ Solution CoolWaste->SlowAddition Dropwise Stir Stir Vigorously SlowAddition->Stir Monitor Monitor Gas Evolution & Temperature Stir->Monitor CheckpH Check pH (Target: 6-10) Monitor->CheckpH When gas evolution ceases CheckpH->SlowAddition If pH < 6, add more base Transfer Transfer to Labeled Hazardous Waste Container CheckpH->Transfer If pH is neutral Segregate Segregate from Incompatible Wastes Transfer->Segregate ArrangePickup Arrange for Waste Pickup Segregate->ArrangePickup

Caption: Workflow for the safe disposal of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate.

Procedure:
  • Preparation:

    • Don all required PPE as listed in the table above.

    • Perform the entire procedure in a certified chemical fume hood.

    • Place the beaker or flask containing the Methyl 5-(chlorosulfonyl)-2-fluorobenzoate waste in an ice bath and allow it to cool to approximately 0°C[4]. If the waste is dissolved in an organic solvent, this entire solution should be cooled.

    • Begin stirring the cooled waste solution with a magnetic stir bar.

  • Quenching and Neutralization:

    • Slowly and carefully , add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise to the cold, stirring waste mixture[4].

    • CAUTION: The reaction is exothermic and will release carbon dioxide gas[5]. The addition rate must be controlled to prevent excessive foaming and a rapid temperature increase. If the reaction becomes too vigorous, stop the addition immediately.

    • Continue the slow addition of the sodium bicarbonate solution until the gas evolution ceases.

    • Allow the mixture to stir for an additional 30-60 minutes at 0°C to ensure the reaction is complete[4].

  • Verification and Final Disposal:

    • Once the reaction appears complete, remove the mixture from the ice bath and allow it to warm to room temperature.

    • Check the pH of the aqueous layer using pH paper or a calibrated pH meter. The target pH should be between 6 and 10[3]. If the solution is still acidic, slowly add more sodium bicarbonate solution until the desired pH is reached.

    • Transfer the final, neutralized mixture to a properly labeled hazardous waste container. The label must include all constituents of the mixture (e.g., water, sodium 5-(methoxycarbonyl)-4-fluorobenzene-1-sulfonate, sodium chloride, and any organic solvents used)[6][7].

    • This waste should be segregated from other waste streams, particularly acidic waste, to prevent any unintended reactions[7][8].

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company[9]. Do not pour the neutralized solution down the drain unless specifically permitted by your institution's EHS guidelines for this specific, neutralized waste stream[3][10].

Handling Unwanted or Expired Reagents

If you have an unopened or unwanted container of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate, do not attempt to quench the entire contents of the bottle. Instead, it should be disposed of as hazardous waste in its original container. Ensure the container is in good condition and properly labeled, and then arrange for pickup by your institution's EHS office[6].

By adhering to this structured and chemically sound protocol, you can ensure the safe and responsible disposal of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate, protecting yourself, your colleagues, and the environment.

References
  • University of Pennsylvania, Environmental Health & Radiation Safety. (2018). Disposal of Highly Reactive Reagents. [Link]

  • Environmental Marketing Services. Safe Disposal of Laboratory Chemicals. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • The University of British Columbia, Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste. [Link]

  • Anderson, N. G. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Kansas State University, Department of Environmental Health and Safety. (n.d.). Neutralization of strong acids and bases. [Link]

  • Capital Resin Corporation. (2022). How To Neutralize Sulfonic Acid With Caustic Soda. [Link]

  • Organic Syntheses. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Google Patents.
  • Sciencemadness Wiki. (2023). Sulfuryl chloride. [Link]

  • ResearchGate. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. [Link]

  • Organic Syntheses. p-TOLUENESULFINYL CHLORIDE. [Link]

  • Chemistry For Everyone. (2025). How Can You Neutralize Sulfuric Acid?. YouTube. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with Methyl 5-(chlorosulfonyl)-2-fluorobenzoate (CAS RN: 1094460-86-2). As a sulfonyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with Methyl 5-(chlorosulfonyl)-2-fluorobenzoate (CAS RN: 1094460-86-2). As a sulfonyl chloride derivative, this reagent is highly valuable in synthesis but possesses significant hazards that demand meticulous planning and execution. The following procedures are designed to ensure your safety and the integrity of your work by explaining the causality behind each recommendation.

Core Hazard Analysis: Understanding the Reagent

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a corrosive and reactive compound. Its primary dangers stem from the sulfonyl chloride functional group, which reacts exothermically with nucleophiles, most notably water.[1] This reactivity is the root cause of its severe corrosive effects on skin, eyes, and the respiratory tract.[2] Upon contact with moisture, it hydrolyzes to form hydrochloric acid and the corresponding sulfonic acid, leading to severe chemical burns and the release of toxic gas.[1][3]

A summary of its hazard classifications provides a clear imperative for stringent protective measures.

Hazard StatementClassificationImplication for Handling
H302 Harmful if swallowedAvoid ingestion; do not eat, drink, or smoke in the work area.[4][5]
H314 Causes severe skin burns and eye damageDirect contact must be avoided at all costs through appropriate gloves, body, and face protection.[4]
H332 Harmful if inhaledAll handling must be performed in a certified chemical fume hood to prevent vapor inhalation.[4]
EUH014 Reacts violently with waterStrict exclusion of moisture is required during handling and storage.[3]

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a suggestion but a critical, non-negotiable aspect of the experimental design. The following multi-layered approach is mandatory for all personnel handling Methyl 5-(chlorosulfonyl)-2-fluorobenzoate.

Eye and Face Protection

Due to its severe corrosivity and the potential for violent reactions with water, protecting the eyes and face is paramount.

  • Minimum Requirement: Tight-fitting chemical splash goggles are essential.[2] Standard safety glasses offer insufficient protection against splashes and vapors.

  • Mandatory for Transfers: When handling the reagent outside of a closed system or during transfers where the risk of splashing is elevated, a full-face shield must be worn in addition to chemical splash goggles.[6][7] A face shield alone does not provide adequate protection.[2]

Hand Protection

The reagent causes severe skin burns upon contact.[4] Glove selection must be based on chemical resistance, not just availability.

  • Glove Type: Use chemical-resistant gloves. While nitrile gloves are common in laboratories, thicker, chemical-resistant models such as butyl rubber or neoprene should be considered, especially for prolonged tasks or when handling larger quantities.[2][6]

  • Best Practice: Double-gloving is strongly recommended. This provides a backup barrier in case the outer glove is compromised. Inspect gloves for any signs of degradation, discoloration, or perforation before and during use. Remove and replace gloves immediately if contamination is suspected.

Body Protection

Protecting the skin from accidental splashes is crucial.

  • Lab Coat: A chemical-resistant, flame-retardant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.

  • Apron: For operations involving larger volumes (>100 mL) or significant splash risk, a chemical-resistant apron worn over the lab coat is mandatory.[8]

  • Clothing and Footwear: Wear long pants and fully enclosed, chemical-resistant footwear. Do not wear shorts, skirts, or open-toed shoes in the laboratory.

Respiratory Protection

Inhalation of vapors is harmful and can cause severe respiratory irritation.[4][9]

  • Primary Engineering Control: All handling of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate must be conducted within a properly functioning and certified chemical fume hood.[7][10] The fume hood sash should be kept as low as possible to maximize protection.

  • Emergency Respirator Use: In the event of a large spill or failure of the fume hood, respiratory protection may be necessary. Personnel must be trained and fit-tested to use a respirator equipped with an appropriate acid gas/organic vapor cartridge.[3][6] Do not use a respirator without prior training.[11]

Operational and Disposal Plans

A safe experiment begins before the bottle is opened and ends only after all waste is properly discarded.

Step-by-Step Handling Protocol
  • Preparation:

    • Confirm that a certified chemical fume hood is available and functioning correctly.

    • Verify the location of the nearest emergency shower and eyewash station.[8] Ensure the pathway is clear.

    • Assemble all necessary PPE and inspect it for defects.

    • Prepare a designated waste container for contaminated solids (gloves, wipes) and a separate container for liquid waste.

    • Have a spill kit with a neutralizer, such as sodium bicarbonate or calcium carbonate, readily available.[2]

  • Handling and Dispensing:

    • Perform all operations within the fume hood.[7]

    • When opening the container, do so slowly to release any potential pressure buildup.

    • Use compatible tools (e.g., glass or PTFE-lined equipment) for transfers.

    • If weighing the solid, do so in the fume hood.

    • Close the container tightly immediately after use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[12] The reagent should be stored under an inert atmosphere.[4]

  • Waste Disposal and Decontamination:

    • Quenching Excess Reagent: Never add water or protic solvents directly to the bulk reagent. Excess sulfonyl chloride should be quenched by slowly and carefully adding the reaction mixture to a cold, stirred solution of a weak base, such as sodium bicarbonate.[10] This must be done in a fume hood, as the reaction will release gas.

    • Liquid Waste: Collect quenched solutions and other liquid waste in a properly labeled, sealed hazardous waste container.

    • Solid Waste: All disposables contaminated with the reagent (e.g., gloves, weighing paper, pipette tips) must be placed in a sealed, labeled hazardous waste container.[11] Do not mix with regular trash.

    • Glassware Decontamination: Carefully rinse glassware with a small amount of an inert organic solvent (e.g., dichloromethane or toluene) in the fume hood. Then, slowly add the rinsate to a quenching solution. Only after quenching should glassware be cleaned with soap and water.

Emergency Response Plan
  • Small Spill (<100 mL inside a fume hood):

    • Alert others in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.[13]

    • Once absorbed, slowly and carefully add a neutralizer (e.g., sodium bicarbonate).

    • Collect the neutralized material using spark-proof tools and place it in a sealed, labeled hazardous waste container.[12]

    • Decontaminate the area with soap and water.[13]

  • Large Spill or Any Spill Outside a Fume Hood:

    • Evacuate the area immediately.[14]

    • Alert laboratory personnel and call for emergency services.

    • If safe to do so, close the door to the affected area to contain vapors.

    • Do not attempt to clean up a large spill without specialized training (HAZWOPER).[15]

  • Personnel Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes at an emergency shower.[11][14] Seek immediate medical attention.

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration Start Handling Methyl 5-(chlorosulfonyl)-2-fluorobenzoate Task What is the task? Start->Task Routine Routine Use in Fume Hood (Weighing, reaction setup) Task->Routine Routine Handling Transfer Non-Routine / Open Transfer (Large volume, outside closed system) Task->Transfer Transfer / High Splash Risk Spill Spill Cleanup Task->Spill Spill Response PPE_Routine Minimum Required PPE: - Chemical Splash Goggles - Double Nitrile/Neoprene Gloves - Chemical-Resistant Lab Coat - Work in Fume Hood Routine->PPE_Routine PPE_Transfer Enhanced PPE: - PPE_Routine + Full-Face Shield + Chemical-Resistant Apron Transfer->PPE_Transfer PPE_Spill Emergency PPE: - PPE_Transfer + Consider Respirator (Requires prior training) Spill->PPE_Spill

Caption: PPE Selection Workflow based on task risk.

References

  • Sulfonyl halide - Wikipedia. Wikipedia. [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]

  • Safe Handling of Corrosive Chemicals. The Chemistry Blog. [Link]

  • Safety Precautions for Corrosive Substances. Sentry Air Systems. [Link]

  • Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? Reddit r/chemhelp. [Link]

  • 10 Tips Working Safely with corrosives. Chemsafe. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

  • Why will sulfonic acid chlorides not react with water? Quora. [Link]

  • Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]

  • Spill Control/Emergency Response. Oakland University Environmental Health and Safety. [Link]

  • Sulfuryl chloride. Sciencemadness Wiki. [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]

  • Chemical Spills. Florida State University Emergency Management. [Link]

  • CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]

  • p-TOLUENESULFINYL CHLORIDE. Organic Syntheses. [Link]

  • Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Methyl 5-(chlorosulfonyl)-2-fluorobenzoate
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Reactant of Route 2
Methyl 5-(chlorosulfonyl)-2-fluorobenzoate
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